2,3-Dimethyl-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-4-3-8(11(13)14)5-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJGIMZYCBPOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351225 | |
| Record name | 2,3-Dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14844-73-6 | |
| Record name | 2,3-Dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutic agents.[2] Within this esteemed class of heterocyles, 2,3-disubstituted indole-5-carboxylic acids serve as crucial building blocks for a range of pharmacologically active molecules. 2,3-Dimethyl-1H-indole-5-carboxylic acid, in particular, is a valuable fragment for molecular linking and modification in drug discovery programs, providing a structural basis for the design and screening of new drug candidates.[2] Derivatives of indole-2-carboxylic acid and indole-5-carboxylic acid have shown a wide array of biological activities, including potent antiproliferative effects and activity as enzyme inhibitors, underscoring the importance of efficient and versatile synthetic routes to these core structures.[3][4][5]
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound. As your Senior Application Scientist, this document is structured to not only provide step-by-step protocols but to also elucidate the underlying chemical principles and strategic considerations behind each synthetic choice, empowering you to adapt and troubleshoot these methods in your own research endeavors.
Primary Synthetic Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[6] The overall strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound. For the synthesis of this compound, the most direct Fischer route utilizes 4-hydrazinobenzoic acid and 2-butanone.
Logical Workflow for Fischer Indole Synthesis
Caption: High-level workflow for the synthesis of the target molecule via the Fischer indole synthesis.
Part 1: Synthesis of the Key Intermediate: 4-Hydrazinobenzoic Acid
The synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid is a well-established three-step process with a reported overall yield of approximately 82%.[7][8]
Step-by-Step Protocol:
1. Diazotization of 4-Aminobenzoic Acid:
-
In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in dilute hydrochloric acid (e.g., 150 mL water and 57.5 mL of 10N HCl).[7][9]
-
While maintaining the low temperature and vigorous stirring, add a solution of sodium nitrite (e.g., 0.22 mol, 15.2 g) in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.[10]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[7] Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the 4-carboxybenzenediazonium chloride solution.[9]
2. Reduction of the Diazonium Salt:
-
In a separate, large reaction vessel, prepare a solution of sodium sulfite or sodium metabisulfite (e.g., ~0.5 mol) in water and cool it to 10-15 °C.[7][9]
-
Adjust the pH of the sulfite solution to between 7 and 9 using sodium hydroxide.[9]
-
Slowly add the cold diazonium salt solution to the stirred sulfite solution. It is critical to maintain the temperature between 10-35 °C and the pH in the 7-9 range during the addition.[9] This reduction step yields the sodium salt of the corresponding hydrazine sulfonate intermediate.
3. Hydrolysis to 4-Hydrazinobenzoic Acid Hydrochloride:
-
Once the reduction is complete, acidify the reaction mixture with concentrated hydrochloric acid.[7]
-
Heat the mixture to reflux to hydrolyze the sulfonate groups.[7]
-
Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.[7]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[7] The free base can be obtained by neutralizing a solution of the hydrochloride salt.
Part 2: The Fischer Cyclization
With the arylhydrazine in hand, the final indole ring is formed by condensation with 2-butanone and subsequent acid-catalyzed cyclization.
Step-by-Step Protocol:
1. Hydrazone Formation:
-
Combine equimolar amounts of 4-hydrazinobenzoic acid hydrochloride and 2-butanone in a suitable solvent such as ethanol or acetic acid.[11][12]
-
Heat the mixture under reflux for 1-2 hours to form the hydrazone intermediate, 4-(2-butylidenehydrazino)benzoic acid. In many protocols, the hydrazone is not isolated.[9]
2. Acid-Catalyzed Cyclization:
-
To the hydrazone solution, add a strong acid catalyst. A variety of acids can be used, including polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride or boron trifluoride etherate.[6][11] The choice of acid can significantly impact the reaction yield and purity.
-
Heat the reaction mixture, typically to temperatures between 80-120 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
3. Purification:
-
Collect the crude this compound by filtration.
-
Wash the solid thoroughly with water to remove any residual acid.
-
The primary method for purification is recrystallization.[13] A suitable solvent system would likely be an alcohol/water mixture (e.g., ethanol/water) or an organic solvent such as ethyl acetate.[14] The choice of solvent should be optimized to maximize recovery of the pure product.
Mechanism of the Fischer Indole Synthesis
Understanding the mechanism is key to appreciating the rationale behind the reaction conditions, particularly the requirement for an acid catalyst.
Caption: Mechanism of the Fischer Indole Synthesis.
-
Hydrazone to Ene-hydrazine Tautomerization: The reaction begins with the tautomerization of the arylhydrazone to its more reactive ene-hydrazine form.[15]
-
Protonation: The acid catalyst protonates the ene-hydrazine, which facilitates the subsequent key rearrangement step.[15]
-
[16][16]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new C-C bond is formed between the aromatic ring and the enamine carbon, with concomitant cleavage of the N-N bond.[17]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization to form a five-membered ring aminal.[15]
-
Elimination and Aromatization: The aminal is protonated, leading to the elimination of ammonia. Subsequent deprotonation results in the formation of the stable, aromatic indole ring.[17]
Alternative Synthetic Strategies
While the Fischer synthesis is often the most direct route, other classical and modern methods can be considered, each with its own advantages and disadvantages.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an arylamine.[18] For the target molecule, this would entail the reaction of 4-aminobenzoic acid with 3-bromo-2-butanone.
-
Causality: The reaction proceeds through the initial N-alkylation of the aniline with the α-bromo-ketone to form an α-arylaminoketone intermediate. A second molecule of the aniline then acts as a base and catalyst for the cyclization and dehydration to form the indole ring.
-
Limitations: The Bischler-Möhlau synthesis often requires harsh conditions (high temperatures) and can suffer from poor yields and the formation of side products.[18] The regioselectivity can also be an issue with unsymmetrical ketones.
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[14]
-
Proposed Precursor: To synthesize this compound via this route, a potential starting material would be N-(4-carboxy-2-ethylphenyl)acetamide. The synthesis of this precursor, however, is not trivial.
-
Mechanism: The strong base deprotonates both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl, leading to cyclization and subsequent dehydration to form the indole.
-
Limitations: The classical Madelung synthesis requires very high temperatures and strong bases (e.g., sodium ethoxide or potassium tert-butoxide), limiting its functional group tolerance.[14]
Reissert Indole Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[16]
Modern Palladium-Catalyzed Methods
Modern cross-coupling reactions offer milder and often more versatile routes to substituted indoles.
-
Sonogashira Coupling Approach: A potential modern route could involve a Sonogashira coupling of a suitably protected 4-amino-3-iodobenzoic acid derivative with an internal alkyne like 2-butyne.[19] This would be followed by a palladium- or copper-catalyzed cyclization to form the indole ring. This approach offers good control over the substitution pattern.
Caption: Conceptual workflow for a Sonogashira-based synthesis.
-
Heck Reaction Approach: An intramolecular Heck reaction could also be envisioned. This would involve preparing an N-alkenyl-2-haloaniline derivative and then using a palladium catalyst to effect the C-C bond formation to close the indole ring. The challenge lies in the synthesis of the required precursor with the desired substitution pattern.
Data Summary and Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. Below is a table summarizing the key physicochemical properties and expected spectroscopic data for this compound.
| Property | Value/Expected Data | Reference(s) |
| CAS Number | 14844-73-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | General |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range. Methyl Protons: Two singlets around δ 2.2-2.4 ppm. NH Proton: A broad singlet, typically > δ 8.0 ppm. Carboxylic Acid Proton: A very broad singlet, typically > δ 12.0 ppm. | [15][20][21] |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 168-175 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 100-140 ppm range. Methyl Carbons: Signals in the δ 8-12 ppm range. | [15][20][21] |
| FTIR (cm⁻¹) | O-H (Carboxylic Acid): Very broad band from ~2500-3300. N-H Stretch: A sharp to moderately broad peak around 3300-3400. C=O Stretch: A strong, sharp peak around 1680-1710. Aromatic C=C Stretches: Peaks in the 1450-1600 region. | [22][23] |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 190.08. Molecular Ion [M]⁺: Expected at m/z 189.08. | [20] |
Conclusion
The synthesis of this compound is most practically achieved via the classical Fischer indole synthesis, a robust and well-understood transformation. This guide has detailed a reliable protocol starting from the readily available 4-aminobenzoic acid. While alternative methods such as the Bischler-Möhlau and Madelung syntheses exist, they often present challenges in terms of harsh reaction conditions and precursor availability for this specific target. Modern palladium-catalyzed methods, such as the Sonogashira coupling, offer promising, albeit less direct, avenues for future exploration and methodology development. The provided protocols and mechanistic insights serve as a comprehensive resource for researchers, enabling the efficient synthesis and further investigation of this valuable indole derivative in the pursuit of novel therapeutic agents.
References
- 4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers - Benchchem. (URL not available)
- An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution - Benchchem. (URL not available)
- Reissert indole synthesis - Wikipedia. [Link]
- Synthesis of 4-Hydrazinobenzoic Acid - Semantic Scholar. (URL not available)
- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. [Link]
- Supporting information - The Royal Society of Chemistry. [Link]
- Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst - ResearchG
- CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google P
- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]
- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. (URL not available)
- Fischer indole synthesis - Wikipedia. [Link]
- Fischer Indole Synthesis - Chem-St
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (URL not available)
- Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
- Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling - Imperial College London. [Link]
- Bischler–Möhlau indole synthesis - Wikipedia. [Link]
- Madelung synthesis - Wikipedia. [Link]
- Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid deriv
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. [Link]
- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
- indazole - Organic Syntheses Procedure. [Link]
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. [Link]
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [Link]
- PCCP - RSC Publishing. (URL not available)
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
- 21.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- (PDF)
- Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas - SciSpace. (URL not available)
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Supplementary M
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 3. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 9. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. rsc.org [rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. imperial.ac.uk [imperial.ac.uk]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. myneni.princeton.edu [myneni.princeton.edu]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Substituted Indole Scaffold
2,3-Dimethyl-1H-indole-5-carboxylic acid is a heterocyclic compound featuring the indole nucleus, a privileged scaffold in medicinal chemistry and drug discovery. The indole core is a key structural motif in numerous biologically active compounds, and its substitution allows for the fine-tuning of physicochemical properties to optimize pharmacological profiles. This molecule, with its dimethyl substitution on the pyrrole ring and a carboxylic acid on the benzene ring, serves as a valuable fragment and building block for synthesizing more complex drug candidates.[1]
Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher in the field. These parameters—solubility, acidity (pKa), and lipophilicity (logP)—govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system. This guide provides a comprehensive overview of these core properties, supplemented with robust, field-proven experimental protocols to enable researchers to validate these parameters in their own laboratories.
Section 1: Core Molecular and Physical Characteristics
The foundational properties of a compound dictate its handling, stability, and basic interaction potential. These intrinsic characteristics are the starting point for all further development.
Structural and Molecular Data
The identity of this compound is defined by its specific arrangement of atoms and the resulting molecular weight. These details are critical for stoichiometric calculations in synthesis and for interpretation of analytical data, such as mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| CAS Number | 14844-73-6 | [1][2] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)C(=O)O)C | [3] |
| InChI Key | KHJGIMZYCBPOBG-UHFFFAOYSA-N | [4] |
Physical State and Thermal Properties
The melting point is a crucial indicator of purity and provides insight into the strength of the crystal lattice.
| Property | Value | Source(s) |
| Physical Form | Solid | [4][5] |
| Melting Point | 238-240 °C | [2] |
| Storage | Sealed in dry, room temperature, keep in dark place | [4] |
Section 2: Ionization and Lipophilicity - The Pillars of Drug Action
The interplay between a molecule's acidity (pKa) and its lipophilicity (logP or logD) is a cornerstone of drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).
Acidity Constant (pKa)
The carboxylic acid moiety on the indole ring makes this an acidic compound. The pKa value represents the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This is critical because the ionization state affects solubility, membrane permeability, and binding to biological targets. For instance, the pKa of the carboxylic acid in a related pyrrole-imidazole polyamide was found to be around 3.6.[6]
The ionization state of this compound is directly dependent on the surrounding pH, a relationship elegantly described by the Henderson-Hasselbalch equation. Understanding this relationship is vital for designing formulation buffers and predicting behavior in different physiological compartments (e.g., stomach vs. intestine).
Lipophilicity (logP & logD)
Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its ability to cross biological membranes.
-
logP (Partition Coefficient): This is the ratio of the concentration of the neutral form of the compound in octanol versus an aqueous buffer. It is an intrinsic property. A predicted value, XlogP, for this compound is 2.3.[3]
-
logD (Distribution Coefficient): This is the concentration ratio of all forms (neutral and ionized) of the compound at a specific pH. For an acidic compound like this one, logD will be lower than logP at pH values above its pKa, as the ionized form is more water-soluble.[7][8]
The "Rule of Five," a guideline for drug-likeness, suggests that a successful drug candidate should ideally have a logP value not greater than 5.[7][8]
Section 3: Analytical Characterization - Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include singlets for the two methyl groups on the pyrrole ring, distinct signals for the aromatic protons on the benzene ring, a broad singlet for the indole N-H proton, and a very broad singlet for the carboxylic acid O-H proton (which may exchange with solvent). The spectrum of the parent 2,3-dimethylindole shows methyl singlets around 2.29 and 2.38 ppm.[9][10]
-
¹³C NMR : Signals would correspond to the two methyl carbons, the sp² carbons of the indole ring system, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of functional groups. Expect a broad O-H stretch from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid, a sharp N-H stretch around 3300-3500 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[11]
-
UV-Vis Spectroscopy : The indole chromophore typically displays two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[12] For indole derivatives in methanol, absorption maxima are often observed in the 220-300 nm range.[13][14] The exact λₘₐₓ will be influenced by the substitution pattern and the solvent.
Section 4: Experimental Protocols for Core Property Determination
The following protocols are designed to be robust and reproducible, providing a framework for in-house determination of key physicochemical parameters.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly precise and standard method for pKa measurement.[15] It involves monitoring the change in pH of a solution of the compound as a standardized titrant is added, allowing for the determination of the inflection point where pH equals pKa.[6][16]
Step-by-Step Methodology:
-
Instrument Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Reagent Preparation:
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by using boiled, deionized water.
-
Prepare a standardized solution of ~0.1 M HCl.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable co-solvent like methanol or DMSO if aqueous solubility is low, then dilute into water to a final concentration of at least 10⁻⁴ M.[15][16]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
If necessary, add an inert salt (e.g., KCl to 0.15 M) to maintain constant ionic strength.[16]
-
Immerse the calibrated pH electrode into the solution.
-
Acidify the solution to ~pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.
-
The volume of NaOH required to reach the half-equivalence point is exactly half the volume needed to reach the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.[16]
-
Protocol: Determination of logD₇.₄ by the Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining lipophilicity because it is a direct measurement of the compound's partitioning between two immiscible phases at equilibrium.[7][17] Performing the experiment at pH 7.4 provides the logD, which is more physiologically relevant than logP for ionizable compounds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.[18]
-
Pre-saturate the solvents: Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.[7][8] This step is critical to prevent volume changes during the experiment.
-
Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.[7][8]
-
-
Partitioning:
-
In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 2 mL of each).
-
Spike the mixture with a small volume of the compound's stock solution, ensuring the final organic solvent concentration is minimal (e.g., <1%).
-
Securely cap the vial and shake on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vials to ensure complete separation of the two phases and break any emulsions that may have formed.
-
Carefully withdraw an aliquot from each phase.
-
Prepare a standard curve for the compound using your analytical method of choice (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Dilute the aliquots from the octanol and buffer phases appropriately and determine the concentration of the compound in each phase by referencing the standard curve.
-
-
Calculation:
-
Calculate the logD using the formula: logD₇.₄ = log₁₀ (Concentration in Octanol / Concentration in Buffer)
-
References
- LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
- This compound supplier - CAS 14844-73-6. (n.d.). EC-000.1562. [Link]
- Lohner, A., et al. (2020).
- UV Vis Spectra of Indole Analogues. (n.d.).
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
- LogP / LogD shake-flask method v1. (n.d.).
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
- UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation. (n.d.).
- Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
- Xu, Y., et al. (2017). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. Applied Biochemistry and Biotechnology. [Link]
- UV-vis spectra and mass spectra of the products from indole and its derivatives. (n.d.).
- Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal. [Link]
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
- UV/Vis absorption spectrum of indole in the gas phase. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- Chen, C. Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters. [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
- This compound (C11H11NO2). (n.d.). PubChemLite. [Link]
- This compound. (n.d.). PubChem. [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. (n.d.).
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. exchemistry.com [exchemistry.com]
- 3. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 14844-73-6 [sigmaaldrich.com]
- 5. 1H-Indole-5-carboxylic acid, 2,3-dimethyl- | CymitQuimica [cymitquimica.com]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 2,3-Dimethylindole(91-55-4) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchdata.edu.au [researchdata.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS: 14844-73-6)
A Core Scaffold for Innovations in Drug Discovery and Medicinal Chemistry
Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of complex molecular architectures. Within this important class of heterocycles, 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS No. 14844-73-6) has emerged as a particularly valuable building block.[2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its applications as a pivotal intermediate in medicinal chemistry.
As a fragment molecule, this compound offers a robust platform for molecular elaboration.[2][3] The dimethyl substitution at the 2 and 3 positions influences the molecule's lipophilicity and metabolic stability, while the carboxylic acid at the 5-position provides a versatile handle for a wide range of chemical transformations, most notably amide bond formation. This strategic combination of features makes it an attractive starting point for the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 14844-73-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][5] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [5] |
| InChI Key | KHJGIMZYCBPOBG-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization
While a publicly available, fully characterized set of spectra for this specific molecule is not readily found in the literature, we can predict its key spectroscopic features based on the analysis of closely related analogs such as 2,3-dimethyl-1H-indole and other indole-5-carboxylic acids.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, typically in the range of 7.0-8.5 ppm. The singlet for the N-H proton will likely appear as a broad signal downfield (around 10-12 ppm). The two methyl groups at the C2 and C3 positions will appear as sharp singlets in the aliphatic region (around 2.2-2.5 ppm).[6][7] The carboxylic acid proton will be a broad singlet, also significantly downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[8] The aromatic and heterocyclic carbons of the indole core will resonate between 100 and 140 ppm. The two methyl carbons are expected to appear upfield, typically between 8 and 12 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1680-1710 cm⁻¹. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 189, corresponding to the molecular weight of the compound.[9]
Synthesis and Purification: A Practical Approach
The most established and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, first reported in 1883.[10][11][12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.
For the synthesis of this compound, a logical and efficient approach is to first synthesize its ethyl ester, followed by hydrolysis. This strategy is often preferred as the ester can be easier to purify by chromatography and the subsequent hydrolysis is generally a high-yielding and clean reaction.
Workflow for the Synthesis of this compound```dot
Caption: General scheme for amide bond formation.
Step-by-Step Protocol for Amide Coupling:
-
Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
The indole-carboxamide scaffold is present in a number of biologically active compounds, and this synthetic route allows for the rapid generation of diverse libraries for screening. [14][15]For instance, substituted indole-2-carboxamides have been investigated as potent antiproliferative agents. [16]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Representative HPLC Method for Indole Carboxylic Acids:
While a specific method for this compound is not published, a general reverse-phase HPLC method for indole carboxylic acids can be adapted. [3][6]
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This method is compatible with mass spectrometry (MS) detection, allowing for LC-MS analysis to confirm the molecular weight of the product. [6]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [5]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. [5]Recommended storage is at room temperature. [5]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the well-established Fischer indole reaction, combined with the versatile reactivity of its carboxylic acid moiety, makes it an attractive starting material for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, characterization, and key reactions, equipping researchers with the foundational knowledge to effectively utilize this important scaffold in the pursuit of novel therapeutic agents.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Wikipedia. (n.d.). Fischer indole synthesis.
- J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (n.d.). Representative bioactive molecules containing the 1H‐imidazo[1,5‐a]indol‐3(2H)‐one motif.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
- ResearchGate. (n.d.). (a) Examples of representative bioactive molecules containing 2,3‐dialkylindoles. (b) Main strategies for the synthesis of 2,3‐dialkylindoles.
- SyntheticPage. (n.d.). Synthesis of 2,3-Dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester.
- Google Patents. (n.d.). US2765320A - Preparation of 2, 3-dimethylindole.
- Google Patents. (n.d.). WO 2009/144554 A1.
- Grantome. (n.d.). Strategies for the Synthesis of Bioactive Molecules.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- MDPI. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Google Patents. (n.d.). US7763732B2 - Indole derivatives.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- PubMed. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes.
- ResearchGate. (n.d.). (a) Representative bioactive molecules containing indole‐1‐carboxamides. (b) General methods for the synthesis of indole‐1‐carboxamides.
- University of Illinois. (n.d.). Chapter 21 The Chemistry of Carboxylic Acid Derivatives.
- PubChemLite. (n.d.). This compound (C11H11NO2).
- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.
Sources
- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]
- 2. This compound ethyl ester [oakwoodchemical.com]
- 3. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 4. 14844-73-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 14844-73-6 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 2,3-Dimethylindole(91-55-4) 1H NMR spectrum [chemicalbook.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Preamble: Navigating Data Scarcity with Predictive Analysis
An In-depth Technical Guide to the Spectral Analysis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
This guide, therefore, adopts the perspective of a senior application scientist to construct a predictive but robust analytical framework. By leveraging first principles of spectroscopy and drawing upon data from structurally analogous compounds, we will build a detailed and scientifically-grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for this molecule. This approach not only provides a reliable benchmark for researchers currently working with this compound but also illustrates the power of predictive spectroscopy in modern chemical analysis.
Molecular Structure and Physicochemical Properties
This compound is an indole derivative characterized by methyl substitutions at the C2 and C3 positions of the pyrrole ring and a carboxylic acid group at the C5 position of the benzene ring. These features dictate its unique spectral signature.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 14844-73-6 | |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Monoisotopic Mass | 189.07898 Da | [4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% |
| Storage | Room temperature, sealed in dry, dark place | |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is essential for elucidating the proton environment of a molecule. For the title compound, we expect distinct signals for the aromatic protons, the indole N-H proton, the two methyl groups, and the carboxylic acid proton.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | Acidic proton, position is concentration-dependent. Disappears on D₂O exchange.[5] |
| N-H | ~11.0 - 11.5 | Broad Singlet (br s) | Indole N-H proton, exchangeable with D₂O. |
| H-4 | ~7.9 - 8.1 | Singlet (s) or narrow doublet | Expected to be the most deshielded aromatic proton due to proximity to the carboxylic acid group. |
| H-6 | ~7.6 - 7.8 | Doublet (d) | Coupled to H-7. |
| H-7 | ~7.2 - 7.4 | Doublet (d) | Coupled to H-6. |
| C2-CH₃ | ~2.3 - 2.5 | Singlet (s) | Methyl group on the electron-deficient C2 position. |
| C3-CH₃ | ~2.1 - 2.3 | Singlet (s) | Methyl group on the electron-rich C3 position. |
Interpretation and Causality:
-
Carboxylic Acid and N-H Protons: The highly deshielded signals for the COOH and N-H protons are characteristic.[5] Their broadness is a result of hydrogen bonding and quadrupolar relaxation (for N-H). Their chemical shift is highly sensitive to solvent and concentration.
-
Aromatic Region: The substitution pattern on the benzene ring dictates the splitting. H-4 is adjacent to the electron-withdrawing carboxylic acid and is expected to be a singlet or a very narrowly split doublet (due to a small ⁴J coupling to H-6). H-6 and H-7 will form a standard ortho-coupled system (³J ≈ 7-9 Hz). Data for the related indole-5-carboxylic acid supports this pattern.[6]
-
Methyl Protons: The two methyl groups at C2 and C3 are chemically distinct and should appear as two separate singlets. The C2 position in an indole is more electron-deficient than C3, which may lead to a slight downfield shift for the C2-CH₃ signal compared to the C3-CH₃ signal. This is consistent with data observed for 2,3-dimethyl-1H-indole.[7]
Standard Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the N-H and COOH protons, allowing for their observation.
-
Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. We expect 11 distinct signals corresponding to the 11 unique carbon atoms in the structure.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C=O (Carboxylic) | ~168 - 172 | Carbonyl carbon, typically in this region for aromatic carboxylic acids.[8] |
| C-3a, C-7a (bridgehead) | ~128 - 135 | Quaternary carbons of the fused ring system. |
| C-5 | ~125 - 130 | Carbon bearing the carboxylic acid group. |
| C-2 | ~135 - 140 | Quaternary carbon, deshielded due to attachment to nitrogen. |
| C-4, C-6, C-7 (aromatic CH) | ~110 - 125 | Aromatic methine carbons. |
| C-3 | ~105 - 110 | Quaternary carbon, typically upfield in the indole system. |
| C2-CH₃ | ~11 - 14 | Aliphatic methyl carbon. |
| C3-CH₃ | ~8 - 11 | Aliphatic methyl carbon, typically slightly upfield of the C2-methyl. |
Interpretation and Causality:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is characteristically found in the 165-185 ppm range.[8]
-
Aromatic and Heterocyclic Carbons: The chemical shifts are determined by the electron density and substitution. The carbons attached to the nitrogen (C2, C7a) are generally downfield. The C3 carbon is typically the most upfield of the pyrrole ring carbons. The benzene ring carbons will have shifts influenced by the fused ring system and the carboxylic acid substituent.
-
Methyl Carbons: The two methyl carbons appear in the aliphatic region (< 20 ppm). Their distinct electronic environments (C2 vs. C3) should render them chemically non-equivalent, resulting in two separate signals.
Standard Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: Record the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For this compound, we would expect to see the molecular ion and characteristic adducts in a soft ionization technique like Electrospray Ionization (ESI).
Table 4: Predicted m/z Values for Molecular Ions and Adducts (ESI)
| Ion Species | Formula | Predicted m/z | Source |
|---|---|---|---|
| [M-H]⁻ | [C₁₁H₁₀NO₂]⁻ | 188.0717 | [4] |
| [M+H]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.0863 | [4] |
| [M+Na]⁺ | [C₁₁H₁₁NO₂Na]⁺ | 212.0682 | [4] |
| [M+K]⁺ | [C₁₁H₁₁NO₂K]⁺ | 228.0421 |[4] |
Interpretation and Causality:
-
Ionization: In ESI-MS, the carboxylic acid can be easily deprotonated to form the [M-H]⁻ ion in negative mode, while the indole nitrogen can be protonated to form the [M+H]⁺ ion in positive mode. The formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also common.
-
Fragmentation (Electron Impact - EI): While ESI is a soft technique, under harsher conditions like EI, fragmentation would be expected. A primary fragmentation pathway for indole carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da) after rearrangement. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.
Standard Protocol for LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer Setup (ESI):
-
Ionization Mode: Positive and Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Extract the mass spectra from the total ion chromatogram. Identify the molecular ion and common adducts based on their m/z values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, the indole N-H, and the aromatic ring.
Table 5: Predicted FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic acid) | Broad | Very characteristic broad band due to strong hydrogen-bonding dimers.[9] |
| ~3300-3400 | N-H stretch (Indole) | Medium, Sharp | Often appears as a sharp peak superimposed on the broad O-H band.[10] |
| 1680-1710 | C=O stretch (Carboxylic acid) | Strong, Sharp | The strong carbonyl absorption is a key diagnostic peak. Its position indicates conjugation with the aromatic ring.[9] |
| 1500-1600 | C=C stretch (Aromatic ring) | Medium | Multiple bands are expected for the aromatic system. |
| ~1400-1450 | C-H bend (Methyl) | Medium | Bending vibrations of the two methyl groups. |
| 1210-1320 | C-O stretch (Carboxylic acid) | Strong | Coupled with O-H bending. |
Interpretation and Causality:
-
The O-H and C=O Bands: The most diagnostic features of a carboxylic acid are the extremely broad O-H stretching band and the intense C=O stretching band.[9] The broadness of the O-H is a direct consequence of the extensive hydrogen bonding network formed by the carboxylic acid dimers in the solid state.
-
The N-H Band: The indole N-H stretch is typically a sharper band in the 3300-3500 cm⁻¹ region.[10] Its presence, along with the carboxylic acid features, is a strong confirmation of the overall structure.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands corresponding to C-C and C-N stretching, as well as various bending vibrations, which are unique to the molecule as a whole.
Standard Protocol for FT-IR (ATR) Acquisition
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Summary Workflow for Spectroscopic Analysis
The comprehensive characterization of a compound like this compound follows a logical progression, leveraging the strengths of each analytical technique.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Conclusion
While direct experimental spectra for this compound are not widely published, a comprehensive and reliable spectral profile can be constructed through the application of fundamental spectroscopic principles and comparison with closely related analogs. This guide provides a robust framework for researchers, detailing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data. The provided protocols represent standard, best-practice methodologies for acquiring high-quality data, ensuring that when this compound is analyzed, its identity and purity can be confirmed with high confidence.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChemLite. (n.d.). This compound (C11H11NO2).
- NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. NIST WebBook.
- PubChemLite. (n.d.). 1-(2-methoxyethyl)-2,3-dimethyl-1h-indole-5-carboxylic acid.
- SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-(2,5-dimethylphenyl)-2,3-dihydro-1,3-dioxo-, 5-methyl-2-(1-methylethyl)cyclohexyl ester.
- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- METU Open Access. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.
- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
- YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.
- SlideShare. (n.d.). Synthesis and Chemistry of Indole.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. CAS 14844-73-6: this compound [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Indole-5-carboxylic acid(1670-81-1) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Indole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with profound biological activities. Among its myriad derivatives, indole carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of indole carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. The narrative is structured to elucidate the causal relationships behind experimental designs and to present self-validating protocols, ensuring both scientific rigor and practical applicability.
The Indole Carboxylic Acid Scaffold: Synthesis and Foundational Chemistry
The versatility of the indole carboxylic acid scaffold stems from the numerous synthetic routes available for its construction and modification. A common and effective method for synthesizing indole-3-carboxylic acid involves the hydrolysis of 3-trichloroacetyl indole.[1] This straightforward reaction provides a reliable source of the parent compound for further derivatization.
Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid via Hydrolysis [1]
-
Reaction Setup: Add 235g of 3-trichloroacetyl indole to 1000ml of methanol in a suitable reaction vessel.
-
Base Addition: Slowly add an appropriate amount of 50% potassium hydroxide (KOH) solution to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the mixture to remove methanol.
-
Add 1500 ml of water to the residue.
-
Adjust the pH to 3-4 by dropwise addition of hydrochloric acid (HCl).
-
Filter the resulting solid and dry to obtain the crude product.
-
-
Purification: Slurry the crude product with 100g of ethyl acetate for 25 minutes, filter, and dry to yield purified indole-3-carboxylic acid.
More advanced, one-pot synthesis strategies have also been developed, such as the palladium-catalyzed tandem nucleophilic substitution/amination protocol, which allows for the efficient assembly of multi-substituted indole-3-carboxylic acids.[2] These methods offer modularity and broad functional group compatibility, facilitating the rapid generation of compound libraries for screening.
Caption: Key synthetic routes to indole carboxylic acids.
Anticancer Activity: A Prominent Therapeutic Avenue
Indole carboxylic acids have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines.[3][4][5][6][7][8] The mechanisms underlying their antitumor effects are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action in Oncology
The anticancer activity of indole carboxylic acids can be attributed to several mechanisms, including:
-
Inhibition of Tubulin Polymerization: Certain indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]
-
Enzyme Inhibition: Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion.[9]
-
Targeting Protein-Protein Interactions: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, disrupting its interactions and inducing apoptosis in liver cancer cells.[7]
-
DNA Intercalation: Dinuclear copper(II) complexes of indole-2-carboxylic acid have been shown to interact with DNA, likely through intercalation, leading to cytotoxic effects in breast cancer cells.[6]
-
Generation of Reactive Oxygen Species (ROS): Conjugates of indole acetic acid with primaquine, an ROS-generating antimalarial drug, have shown potent and selective antiproliferative activity against cancer cells.[4]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indole carboxylic acid scaffold has provided valuable insights into the structural requirements for potent anticancer activity. Key SAR findings include:
-
Position of the Carboxylic Acid: The position of the carboxylic acid group on the indole ring significantly influences activity.
-
Substituents on the Indole Ring: The nature and position of substituents on the indole nucleus can dramatically impact potency and selectivity. For instance, in a series of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency.[10]
-
Acyl and Alkyl Chains: In a study of cytosolic phospholipase A2 inhibitors, the length of the acyl residue at position 3 was found to be optimal at 12 or more carbons for maximal enzyme inhibition.[11]
| Compound Class | Target/Mechanism | Key SAR Findings | Reference |
| Indole-3-acrylic and -3-carboxylic acid conjugates of melampomagnolide-B | Antitumor | Potent growth inhibition against leukemia and solid tumor cell lines. | [3][5] |
| 3-Acylindole-2-carboxylic acids | Cytosolic phospholipase A2 inhibition | Optimal acyl chain length of ≥12 carbons at position 3. | [11] |
| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein inhibition | Specific substitutions led to improved affinity and potent inhibition of liver cancer cell lines. | [7] |
| Indole-2-carboxylic acid derivatives | IDO1/TDO dual inhibition | 6-acetamido substitution yielded potent dual inhibitors. | [9] |
Antimicrobial Properties: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole carboxylic acids and their derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[8][12][13][14][15][16]
Mechanisms of Antimicrobial Action
The antimicrobial effects of indole carboxylic acid derivatives are often attributed to:
-
Enzyme Inhibition: Molecular docking studies suggest that indole-3-carboxylic acid conjugates can bind to and inhibit essential bacterial enzymes like DNA gyrase and fungal enzymes such as lanosterol-14 alpha-demethylase.[12]
-
Membrane Disruption: Indole-3-carboxamido-polyamine conjugates have been shown to target and disrupt bacterial membranes, leading to cell death. These compounds also act as antibiotic potentiators, enhancing the efficacy of conventional antibiotics.[13]
Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC) [12][13]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Roles
Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders.[17][18][19][20][21][22][23][24][25][26] Indole carboxylic acids have demonstrated significant anti-inflammatory and neuroprotective properties, making them attractive candidates for the treatment of these conditions.
Mechanisms of Neuroprotection and Anti-inflammatory Action
The beneficial effects of indole carboxylic acids in the context of inflammation and neurodegeneration are mediated by several mechanisms:
-
Antioxidant Activity: Many indole derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a major contributor to neuronal damage.[17][19][20]
-
Inhibition of Pro-inflammatory Mediators: Indole derivatives can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[24][25][26]
-
Modulation of Signaling Pathways: Indole-3-carboxaldehyde has been shown to inhibit the NLRP3 inflammasome and mitigate inflammatory responses in macrophages.[22][23] Tryptophan metabolites, including indole-3-acetic acid, can upregulate the GPR30/AMPK/SIRT1 pathway, which is involved in reducing oxidative stress and inflammation.[17]
-
Amyloid Disaggregation: Certain indole-based compounds have shown the ability to interfere with the fibrillation of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease.[20]
Caption: Mechanisms of neuroprotection by indole carboxylic acids.
Diverse Biological Roles: From Plant Hormones to Antivirals
Beyond the major therapeutic areas discussed above, indole carboxylic acids exhibit a wide range of other biological activities.
-
Plant Growth Regulation: Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class, playing a crucial role in cell elongation, cell division, and overall plant development.[27][28]
-
Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[29][30][31] The indole nucleus and the C2 carboxyl group chelate with two Mg2+ ions in the active site of the enzyme.[29][30]
-
Antihypertensive Effects: Novel derivatives of indole-3-carboxylic acid have been shown to act as angiotensin II receptor 1 (AT1) antagonists, leading to a reduction in blood pressure in spontaneously hypertensive rats.[32]
Conclusion
Indole carboxylic acids represent a remarkably versatile and biologically active class of compounds. Their amenability to chemical modification, coupled with their diverse mechanisms of action, has led to the identification of potent agents with anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and antihypertensive properties. The continued exploration of this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs. This guide provides a foundational framework for researchers to build upon, fostering innovation in the ever-evolving landscape of drug discovery.
References
- Feung, C. S., Hamilton, R. H., & Mumma, R. O. (Year). Metabolism of Indole-3-Acetic Acid: IV.
- (Year). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]
- (Year). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]
- (Year). Indole-3-acetic acid. Wikipedia. [Link]
- (Year). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
- (Year). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- (Year).
- (Year). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives.
- (Year). Synthesis of indole‐N‐carboxylic acids.
- (Year). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]
- (Year).
- (Year). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. [Link]
- (Year). 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism.
- (Year). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed. [Link]
- (Year). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
- (Year).
- (Year).
- (Year).
- (Year). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. [Link]
- (Year). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. [Link]
- (Year).
- (Year). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
- (Year). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
- (Year). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
- (Year). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]
- (Year).
- (Year). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
- (Year).
- (Year). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid.
- (Year). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
- (Year). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
- (Year). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. PubMed. [Link]
- (Year). A brief review of the biological potential of indole derivatives.
- (Year).
- (Year).
- (Year). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- (Year). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
- (Year). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
- (Year). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
- (Year). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
- (Year). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]
- (Year). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]
- (Year). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
Sources
- 1. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
- 13. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 28. News - The chemical nature, functions and application methods of IAA 3-indole acetic acid [sentonpharm.com]
- 29. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and 2,3-Dimethyl-1H-indole-5-carboxylic acid
The indole ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades. From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, the indole nucleus is a recurring motif in molecules of profound biological importance.[2][3]
This technical guide focuses on a specific, synthetically accessible derivative: This compound . As a fragment molecule, it serves as a valuable building block for the synthesis of more complex bioactive compounds in drug discovery.[4][5] The strategic placement of the dimethyl groups at the 2 and 3 positions and the carboxylic acid at the 5-position offers a unique combination of steric and electronic features, making it an intriguing candidate for exploring novel therapeutic applications. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, serving as a vital resource for researchers in the field.
Synthesis of this compound: The Fischer Indole Synthesis
The most direct and widely employed method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[6][7] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[4]
For the synthesis of this compound, the logical starting materials are 4-hydrazinobenzoic acid and 2-butanone. The overall reaction proceeds in two main stages: the formation of the hydrazone intermediate followed by the acid-catalyzed intramolecular cyclization.
Figure 2: Potential biological activities of this compound based on related indole derivatives.
Given the established anticancer and enzyme-inhibitory properties of the indole carboxylic acid scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further screening and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.
Conclusion
This compound is a synthetically accessible indole derivative with significant potential as a building block in medicinal chemistry. The Fischer indole synthesis provides a reliable route for its preparation. While specific biological data for this compound is limited, the extensive research on related indole carboxylic acids suggests its promise as a lead structure for the development of novel anticancer agents and enzyme inhibitors. This guide provides a foundational understanding of its synthesis and properties, encouraging further investigation into its therapeutic applications.
References
- PCCP - RSC Publishing. (n.d.). Synthesis of 2,3,3-trimethyl-3H-indole-5-carboxylic acid. RSC Publishing.
- Supporting information - The Royal Society of Chemistry. (n.d.). Spectroscopic data for 2,3-Dimethyl-1H-indole. Royal Society of Chemistry.
- This compound - TargetMol. (n.d.).
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- This compound | CAS 14844-73-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound | C11H11NO2 | CID 693386 - PubChem - NIH. (n.d.).
- This compound | 14844-73-6 - Sigma-Aldrich. (n.d.).
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022). Molecules.
- WO2008072257A2 - Process for the preparation of indole derivatives - Google P
- This compound (C11H11NO2) - PubChemLite. (n.d.).
- indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 14844-73-6|this compound - BLDpharm. (n.d.).
- Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- This compound, 97%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - NIH. (2018). Molecules.
- 21.
- Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- CN102020600B - Synthetic method of indole-2-carboxylic acid - Google P
- Various Synthetic Methods Using Aromatic Carboxylic Anhydrides - TCI Chemicals. (n.d.).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2021). RSC Advances.
- Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas - SciSpace. (2012).
- Indole-2-carboxylic acid(1477-50-5)IR1 - ChemicalBook. (n.d.).
- 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. (n.d.).
- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed - NIH. (2007). Journal of Medicinal Chemistry.
- In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - MDPI. (2018). Molecules.
- Synthesis of indoles - Organic Chemistry Portal. (n.d.).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
theoretical calculations for 2,3-Dimethyl-1H-indole-5-carboxylic acid
An In-Depth Technical Guide to the Theoretical Calculation of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a vast array of therapeutic agents.[1] Its unique electronic properties and structural versatility allow for a wide range of biological activities, from anticancer to anti-inflammatory effects.[1] this compound, a specific derivative, represents an important fragment molecule used in the design and screening of novel drug candidates.[2] Understanding its intrinsic molecular properties is paramount for optimizing its function as a building block in drug development.
This guide moves beyond simple procedural descriptions to provide a comprehensive framework for the theoretical investigation of this compound using computational chemistry. We will explore not just the "how" but the "why" behind methodological choices, grounding our approach in the principles of quantum mechanics and validating it against established practices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to predict and interpret the molecule's structural, electronic, and reactive properties, thereby accelerating the design-test-analyze cycle in modern drug discovery.[3]
The Computational Foundation: Selecting the Right Tools
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.[4] It allows us to investigate the electronic structure and derive numerous properties that would be challenging or time-consuming to determine experimentally.
Expert Insight: Causality Behind Method Selection
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional because it incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This combination has a long and successful track record for providing reliable geometric structures, vibrational frequencies, and electronic properties for a wide range of organic molecules, including indole derivatives.[5][6]
-
Basis Set - 6-311++G(d,p): The choice of a basis set is critical. The 6-311++G(d,p) Pople-style basis set is a robust choice for this system.
-
6-311: This indicates a triple-zeta valence set, providing high flexibility for valence electrons, which are most involved in chemical bonding and reactions.
-
++G: These diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus. They are essential for systems with lone pairs and for calculating properties like electron affinity and acidity (pKa), particularly for the anionic carboxylate group.[7]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of electron density, which is vital for accurately modeling chemical bonds and intermolecular interactions.
-
This DFT/B3LYP/6-311++G(d,p) level of theory provides a self-validating system where the results, such as predicted spectra, can be reasonably compared with experimental data for verification.[5]
Workflow for Theoretical Analysis
The theoretical investigation of this compound follows a logical, multi-step process. Each subsequent calculation builds upon the results of the previous one, starting with the most fundamental property: the molecule's equilibrium geometry.
Caption: A generalized workflow for the theoretical analysis of a molecule.
Foundational Analysis: Molecular Geometry Optimization
Before any other properties can be accurately calculated, we must first determine the molecule's most stable three-dimensional structure—its minimum energy conformation. This is achieved through geometry optimization.
Protocol for Geometry Optimization
-
Input Structure Generation: Generate an initial 3D structure of this compound. This can be done using molecular building software from its SMILES string (CC1=C(C)NC2=C1C=C(C=C2)C(=O)O) or by sketching the 2D structure.[8]
-
Conformational Analysis of Carboxylic Acid: The carboxyl group can exist in syn and anti conformations. It is widely established that the syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is significantly more stable due to intramolecular interactions.[9] The optimization should therefore be performed on the syn conformer.
-
Calculation Setup:
-
Select a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Define the calculation type as "Optimization + Frequencies".
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Define the molecular charge as 0 and the spin multiplicity as a singlet.
-
-
Execution and Verification: Run the calculation. Upon completion, verify that the optimization has converged successfully. The subsequent frequency calculation is critical: a true minimum energy structure will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C(5)-C(11) | 1.48 | |
| C(11)=O(1) | 1.22 | |
| C(11)-O(2) | 1.35 | |
| O(2)-H | 0.97 | |
| N-H | 1.01 | |
| Bond Angles (°) | ||
| C(4)-C(5)-C(11) | 120.5 | |
| O(1)-C(11)-O(2) | 123.0 | |
| C(5)-C(11)-O(2) | 114.8 | |
| Dihedral Angle (°) | ||
| C(4)-C(5)-C(11)-O(1) | 178.5 |
Note: Atom numbering is based on a standard IUPAC convention for the indole ring, with C11 being the carboxyl carbon. Values are representative and will vary slightly based on the specific software and convergence criteria.
Electronic Structure and Reactivity
The distribution of electrons within the molecule dictates its chemical behavior. By analyzing the molecular orbitals and electrostatic potential, we can predict regions of reactivity and understand the molecule's electronic character.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It provides a powerful visual tool for identifying reactive sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around acidic protons (like the N-H and COOH protons). These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of neutral or non-polar character, such as the benzene ring.
Protocol for Electronic Property Calculation
-
Use Optimized Geometry: All electronic property calculations must be performed on the previously optimized minimum-energy structure.
-
Calculation Setup:
-
In the quantum chemistry software, request a single-point energy calculation using the B3LYP/6-311++G(d,p) level of theory.
-
Ensure that orbital analysis (for HOMO/LUMO) and population analysis (for MEP) are enabled.
-
To generate the MEP map, specify the creation of a cube file for the electrostatic potential mapped onto the electron density surface.
-
-
Visualization: Use visualization software (e.g., GaussView, Avogadro, VMD) to render the HOMO and LUMO surfaces and the MEP map.
Caption: Relationship between FMO energies and key reactivity descriptors.
Table 2: Calculated Electronic Properties
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -5.98 | Electron-donating ability |
| LUMO Energy | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.73 | High kinetic stability, low reactivity |
| Ionization Potential (I) | 5.98 | Energy required to remove an electron |
| Electron Affinity (A) | 1.25 | Energy released when gaining an electron |
Spectroscopic Fingerprinting
Theoretical calculations can predict vibrational (Infrared) and electronic (UV-Visible) spectra. These predictions serve two purposes: they aid in the interpretation of experimental spectra and act as a validation of the chosen computational method.
Vibrational Analysis (IR Spectroscopy)
Frequency calculations not only confirm a minimum energy structure but also provide the vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated frequency and intensity, which together form the theoretical IR spectrum.
Expert Insight: Scaling Factors Due to approximations in the DFT method and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.
Protocol for Spectroscopic Calculation
-
Vibrational Spectrum: The vibrational frequencies and IR intensities are an output of the "Optimization + Frequencies" calculation performed earlier. Apply the appropriate scaling factor to the raw frequencies.
-
UV-Vis Spectrum: To simulate the electronic spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This calculation solves for the excited states of the molecule, providing the transition energies (wavelengths) and oscillator strengths (intensities) of the electronic absorptions.
Table 3: Key Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Region (cm⁻¹) |
| N-H Stretch | 3450 | 3400-3500 |
| O-H Stretch (Carboxylic) | 3050 (broad) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic) | 1685 | 1680-1710 |
| C=C Stretch (Aromatic) | 1610, 1580 | 1500-1620 |
| C-N Stretch | 1320 | 1300-1350 |
Advanced Application: Acidity (pKa) Prediction
For a carboxylic acid, its acidity is a defining chemical property. The pKa can be predicted computationally using thermodynamic cycles. This involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[10]
A(aq) ⇌ A⁻(aq) + H⁺(aq)
The calculation requires:
-
Geometry optimization and frequency calculations for both the neutral acid (AH) and its conjugate base (A⁻) in both the gas phase and in a simulated solvent (using a Polarizable Continuum Model, PCM).[7]
-
Calculation of the Gibbs free energy of solvation for all species.
-
Use of a known experimental value for the Gibbs free energy of the proton in aqueous solution.
This is an advanced calculation that requires careful setup but provides invaluable insight into the molecule's behavior in a biological or solution-phase environment.
Conclusion
The theoretical framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. Through the systematic application of DFT calculations, we can obtain reliable predictions of its geometry, electronic structure, spectroscopic signature, and reactivity. These in silico data generate a comprehensive molecular profile that can guide synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the journey of this versatile scaffold from a chemical entity to a potential therapeutic agent.
References
- Index Copernicus. (2025, January 10). Computational Chemistry oriented Research of Novel Indole Compounds.
- Shen, J., et al. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH National Library of Medicine.
- ResearchGate. (n.d.). Computational analysis of substituent effect on indole derivatives as potential antibacterial agents.
- da Silva, C. O., et al. (n.d.). Ab Initio Calculations of Absolute pKa Values in Aqueous Solution I. Carboxylic Acids. ACS Publications.
- ResearchGate. (n.d.). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.
- ResearchGate. (n.d.). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis.
- Cheong, P. H-Y., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. NIH National Library of Medicine.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C11H11NO2).
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Wikipedia. (n.d.). Carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.
- Britannica. (n.d.). Carboxylic acid.
- MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2,3-Dimethyl-1H-indole-5-carboxylic Acid in Modern Drug Discovery: A Technical Guide
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Among the vast library of indole-based building blocks, 2,3-Dimethyl-1H-indole-5-carboxylic acid stands out as a strategically valuable, yet underexplored, starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential research applications of this compound, grounded in its synthetic accessibility and the proven pharmacological relevance of structurally related indole derivatives. We will explore its utility as a scaffold for the development of anticancer agents, enzyme inhibitors, and receptor modulators. Detailed, field-proven experimental protocols for its synthesis and subsequent derivatization are provided, alongside logical frameworks for screening and lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a wide array of biological targets with high affinity and specificity.[2] This versatility is evidenced by its presence in numerous approved drugs, including the anti-migraine agent Sumatriptan, the non-steroidal anti-inflammatory drug Indomethacin, and various anticancer agents.[3][4]
The carboxylic acid functional group, when appended to the indole scaffold, introduces a critical handle for molecular elaboration and can serve as a key pharmacophoric element, often mimicking the carboxylate groups of amino acids or other endogenous ligands.[5] this compound (CAS No. 14844-73-6) is a commercially available fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification.[2] Its structure, featuring methyl groups at the 2 and 3 positions, offers steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of its derivatives. The C5-carboxylic acid provides a convenient point for amide bond formation, esterification, or bioisosteric replacement, enabling the construction of diverse chemical libraries.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14844-73-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, protect from light | [6] |
Synthesis of the Core Scaffold: A Validated Protocol
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.[7] The following protocol details the synthesis of this compound from commercially available starting materials.
Experimental Protocol: Fischer Indole Synthesis
Reaction: 4-Hydrazinobenzoic acid + 2-Butanone → this compound
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Hydrochloric Acid (concentrated)
-
Ethanol (95%)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinobenzoic acid hydrochloride (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt.
-
To this solution, add 2-butanone (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding hydrazone.
-
-
Indolization:
-
Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water, which should precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system, such as aqueous ethanol.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The melting point should also be determined and compared to literature values.
Synthesis and Purification Workflow
Potential Research Application I: Anticancer Drug Discovery
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[8] Derivatives of indole carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines. For example, derivatives of 5-hydroxyindole-3-carboxylic acid have shown potent anti-breast cancer activity, and 5-bromoindole-2-carboxylic acid derivatives have been identified as EGFR inhibitors.[3][9] The 2,3-dimethylindole core has also been explored for its cytotoxic potential.[10]
Rationale and Strategy
This compound serves as an excellent starting point for generating a library of potential anticancer agents. The carboxylic acid can be readily converted to a diverse range of amides and esters, allowing for the exploration of the structure-activity relationship (SAR) at this position. The N-H of the indole can be alkylated or arylated to further probe the chemical space.
Hypothesis: Amide derivatives of this compound, particularly those incorporating moieties known to interact with oncogenic proteins, will exhibit cytotoxic activity against cancer cell lines.
Proposed Research Workflow
Key Experimental Protocol: Amide Library Synthesis
General Procedure for Amide Coupling:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Potential Research Application II: Enzyme Inhibition
The indole nucleus is a common feature in the active sites of many enzymes, and indole derivatives have been successfully developed as inhibitors of various enzyme classes, including kinases, proteases, and polymerases.[11] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[11]
Rationale and Strategy
The rigid, planar structure of the 2,3-dimethylindole core can serve as a scaffold to position functional groups for optimal interaction with an enzyme's active site. The carboxylic acid at the 5-position can act as a key hydrogen bond donor/acceptor or as a metal-chelating group, a feature often exploited in the design of metalloenzyme inhibitors.
Hypothesis: Derivatives of this compound can be designed to inhibit specific enzymes by incorporating pharmacophoric elements that mimic the natural substrate or bind to key residues in the active site.
Example Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. Many known IDO1 inhibitors feature a scaffold that can coordinate with the heme iron.
Proposed Research Workflow for IDO1 Inhibitor Development
Potential Research Application III: Receptor Antagonism
Indole derivatives have been developed as antagonists for a variety of G-protein coupled receptors (GPCRs) and other cell surface receptors. For example, derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and allergic rhinitis.
Rationale and Strategy
The 2,3-dimethylindole scaffold can be used to construct molecules that mimic the binding mode of endogenous ligands or known antagonists. The carboxylic acid can form crucial ionic or hydrogen-bonding interactions with basic residues in the receptor binding pocket.
Hypothesis: By appending appropriate pharmacophoric groups to the this compound scaffold, it is possible to develop selective antagonists for specific receptors.
Conclusion
This compound is a versatile and strategically valuable building block for modern drug discovery. Its straightforward synthesis via the Fischer indole reaction and the presence of a readily modifiable carboxylic acid group make it an ideal starting point for the generation of diverse chemical libraries. Based on the extensive literature on the biological activities of related indole derivatives, there is a strong rationale for exploring the potential of this compound derivatives as anticancer agents, enzyme inhibitors, and receptor antagonists. The experimental protocols and research workflows outlined in this guide provide a solid foundation for initiating discovery programs based on this promising scaffold.
References
- Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(2), 234-247.
- Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.
- Siegel, R. L., Miller, K. D., & Jemal, A. (2015). Cancer statistics, 2015. CA: A Cancer Journal for Clinicians, 65(1), 5-29.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Al-Ostath, A., et al. (2023).
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- The Royal Society of Chemistry. (n.d.).
- Kumar N, M., & Priya A. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
- Chula Digital Collections. (2022).
- Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
- MDPI. (2024).
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- MDPI. (n.d.).
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Kumara, M. N., et al. (2014). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles.
- MDPI. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
- PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- PubMed Central. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
Sources
- 1. scispace.com [scispace.com]
- 2. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A three-component Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dimethyl-1H-indole-5-carboxylic acid molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal molecular scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents.[1] Its deceptively simple structure belies a rich conformational landscape that dictates its interaction with biological targets. This guide provides a comprehensive exploration of the molecular architecture and conformational dynamics of this indole derivative. We will delve into its structural elucidation through established analytical techniques, explore its conformational preferences using computational modeling, and discuss the profound implications of its three-dimensional structure in the rational design of new pharmaceuticals.
Fundamental Molecular Properties
This compound, with the CAS Number 14844-73-6, is a solid at room temperature.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [3] |
| Melting Point | 238-240 °C | [3] |
| InChI Key | KHJGIMZYCBPOBG-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(NC2=C1C=C(C=C2)C(=O)O)C | [4] |
Elucidation of the Molecular Structure
The molecular structure of this compound is characterized by a bicyclic indole core, substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 5. The indole ring system itself is a fusion of a benzene ring and a pyrrole ring.
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indole-5-carboxylic acids. A common approach involves the Fischer indole synthesis.
Spectroscopic Characterization
While specific spectral data for this exact molecule is not publicly available in the search results, the structural features can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would reveal distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indole, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR would show characteristic peaks for the aromatic carbons, the carbons of the pyrrole ring, the two methyl carbons, and the carboxylic acid carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the N-H bond in the indole ring, the C=O and O-H bonds of the carboxylic acid, and the C-H bonds of the aromatic ring and methyl groups.
Conformational Analysis: A Deeper Dive
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. While the indole ring system is largely planar, the orientation of the carboxylic acid substituent and the subtle puckering of the pyrrole ring contribute to the molecule's conformational preferences. The conformational landscape of indole derivatives can exhibit significant variability, ranging from remarkable rigidity to considerable flexibility.[5]
The Rotational Barrier of the Carboxylic Acid Group
A key conformational feature of this compound is the rotation of the carboxylic acid group around the single bond connecting it to the indole ring. This rotation is not entirely free and is influenced by steric and electronic factors. The energy barrier to this rotation determines the preferred orientation of the carboxylic acid group relative to the indole plane.
Computational Modeling of Conformational Isomers
In the absence of experimental crystal structure data, computational modeling provides a powerful tool to predict the stable conformations of this compound. Density Functional Theory (DFT) calculations are a reliable method for investigating the conformational behavior of such molecules.[6]
The following workflow outlines a typical computational approach to conformational analysis:
Intermolecular Interactions and Crystal Packing
In the solid state, the conformation of this compound will be influenced by intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The N-H group of the indole ring is also a hydrogen bond donor. These interactions play a crucial role in the formation of stable crystal lattices.
The potential for hydrogen bonding suggests that in a biological context, this molecule can interact with protein active sites through similar donor-acceptor interactions.
Implications for Drug Discovery and Development
The conformational preferences of this compound are of paramount importance in drug discovery. As a molecular fragment or scaffold, its three-dimensional shape will dictate how it and its derivatives fit into the binding pockets of target proteins.[1]
-
Structure-Activity Relationship (SAR) Studies: Understanding the stable conformations allows for the rational design of derivatives with improved binding affinity and selectivity. By modifying the substitution pattern on the indole ring, medicinal chemists can fine-tune the conformational landscape to optimize interactions with a biological target.
-
Pharmacophore Modeling: The spatial arrangement of key features, such as the hydrogen bond donors and acceptors and the hydrophobic indole core, defines the pharmacophore of this scaffold. This information is crucial for virtual screening and the design of new molecules with similar biological activity.
-
Crystal Engineering: For solid dosage forms, controlling the crystal packing through an understanding of intermolecular interactions is essential for ensuring desirable physicochemical properties such as solubility and stability.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation and dynamics.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and confirm the connectivity of the aromatic protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the spatial proximity of different parts of the molecule and thus its conformation. For example, NOEs between the carboxylic acid proton and nearby aromatic protons can define the orientation of the carboxyl group.
-
-
Variable Temperature (VT) NMR: Acquire a series of NMR spectra at different temperatures to study the dynamics of conformational exchange, such as the rotation of the carboxylic acid group. Changes in the line shapes of the spectra can be used to determine the energy barriers of these processes.
Single-Crystal X-ray Diffraction
Objective: To determine the precise solid-state molecular structure and conformation.
Methodology:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. Analyze the crystal packing to identify and characterize intermolecular interactions.
Conclusion
This compound represents a fascinating case study in the interplay between molecular structure and conformation. While its two-dimensional representation is straightforward, its three-dimensional architecture, governed by the rotational freedom of its carboxylic acid substituent and the potential for intermolecular hydrogen bonding, is nuanced and critically important for its application in drug discovery. A multi-pronged approach, combining high-resolution spectroscopic techniques and computational modeling, is essential for a comprehensive understanding of its conformational landscape. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics based on this versatile indole scaffold.
References
- Cocinero, E. J., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 28(14), 5488.
- Fathalla, W., et al. (2015). Conformational Analysis and Electronic Spectroscopy of Donor-Acceptor 3H-Indole Derivatives in Nonaqueous Media: Combined Experimental and Theoretical Approach. The Journal of Physical Chemistry A, 119(41), 10349-10361.
- EC-000.1562. (n.d.). This compound supplier - CAS 14844-73-6.
- PubChemLite. (n.d.). This compound (C11H11NO2).
- IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- ResearchGate. (n.d.). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis.
- ResearchGate. (n.d.). Conformational Evaluation of Indol-3-yl-N-alkyl-glyoxalylamides and Indol-3-yl-N,N-dialkyl-glyoxalylamides.
- PubChem. (n.d.). This compound.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. This compound | 14844-73-6 [sigmaaldrich.com]
- 3. exchemistry.com [exchemistry.com]
- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern pharmaceutical development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor aqueous solubility is a leading cause of attrition for new drug candidates, impeding bioavailability and complicating formulation development.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the solubility of 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS No. 14844-73-6), a heterocyclic compound that serves as a valuable structural fragment in medicinal chemistry.[3] By grounding our discussion in first principles and robust experimental design, we aim to equip you with the knowledge to navigate the complexities of solubility assessment with confidence and precision.
Molecular Blueprint: Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical characteristics is the logical starting point for any solubility investigation. These properties provide the foundational context for predicting and interpreting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 14844-73-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][6] |
| Molecular Weight | 189.21 g/mol | [3] |
| Physical Form | Solid | |
| IUPAC Name | This compound | |
| Storage | Sealed in dry, room temperature, keep in dark place |
Theoretical Underpinnings of Solubility
The solubility of this compound is governed by the interplay of its structural features with the physicochemical properties of the solvent. The molecule possesses distinct polar and nonpolar regions that dictate its dissolution behavior.
-
The Carboxylic Acid Moiety (-COOH): This is the primary driver of polarity. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. In aqueous solutions, its ionizability is critical. At pH values above its pKa, the carboxylic acid will deprotonate to form the highly polar and more water-soluble carboxylate anion.
-
The Indole Ring System: The bicyclic indole core is largely aromatic and hydrophobic, contributing to its solubility in organic solvents. However, the nitrogen atom in the pyrrole ring contains a hydrogen atom (N-H) that can participate in hydrogen bonding as a donor.
-
The Methyl Groups (-CH₃): The two methyl groups at positions 2 and 3 are nonpolar and increase the lipophilicity of the molecule, which tends to decrease solubility in highly polar solvents like water.
The principle of "like dissolves like" is paramount. Polar solvents will interact favorably with the carboxylic acid and indole N-H group, while nonpolar solvents will interact more readily with the aromatic ring and methyl substituents.
Caption: Logical relationship between molecular features and solvent affinity.
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, the shake-flask method is the most reliable and widely accepted technique, establishing the equilibrium (thermodynamic) solubility of a compound.[7] This method involves saturating a solvent with an excess of the solid compound and, after reaching equilibrium, measuring the concentration of the dissolved solute.
Detailed Experimental Workflow
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials & Reagents:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control (incubator)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents for analysis
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that a saturated solution is achieved.[7]
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach thermodynamic equilibrium. A minimum incubation time of 24 hours is standard, with some protocols extending to 48-72 hours to ensure equilibrium is fully established.[8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove all undissolved micro-particulates. The first few drops should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Caption: Step-by-step workflow for the Shake-Flask solubility assay.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely used technique for quantifying indole derivatives due to their inherent UV absorbance.[9][10][11]
Protocol for Method Development
Objective: To develop a validated HPLC-UV method for the accurate quantification of this compound.
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: Water with 0.1% Formic or Acetic Acid (to ensure the carboxylic acid is protonated).
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic or Acetic Acid.
-
A typical gradient might run from 20% B to 95% B over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Indole rings typically have a strong absorbance around 280 nm. A full UV scan of a standard solution should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Injection Volume: 10-20 µL.
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected solubility range.
-
Calibration Curve Generation: Inject each calibration standard into the HPLC system in triplicate. Plot the peak area response from the UV detector against the known concentration of each standard. Perform a linear regression analysis to generate a calibration curve. The curve should have a coefficient of determination (R²) value > 0.99 for acceptance.
-
Sample Analysis: Inject the diluted filtrate samples (from the shake-flask protocol) and record their peak areas.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to multiply this value by the dilution factor to determine the final solubility in the original solvent.
Expected Solubility Profile: A Predictive Summary
While specific experimental data for this compound is not publicly cataloged, a scientifically grounded prediction of its solubility can be made based on its structure and the principles of physical chemistry. The following table provides an estimated solubility profile.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH ~7) | Polar Protic | Low | The nonpolar indole ring and methyl groups dominate, overpowering the polarity of the carboxylic acid. |
| PBS (pH 7.4) | Aqueous Buffer | Low to Moderate | The carboxylic acid will be partially deprotonated to the more soluble carboxylate form, slightly enhancing solubility over pure water. |
| 0.1 M NaOH | Aqueous Basic | High | The carboxylic acid will be fully deprotonated to the highly soluble sodium carboxylate salt. |
| 0.1 M HCl | Aqueous Acidic | Very Low | The compound will be fully protonated, and the low pH suppresses any ionization, minimizing aqueous solubility. |
| Methanol/Ethanol | Polar Protic | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule. |
| Acetone | Polar Aprotic | Moderate | The polar carbonyl group can interact with the acidic proton, but it lacks a donor group to solvate the carboxylate oxygen effectively. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Offers some polar interactions but is less effective than alcohols at solvating the polar functional groups. |
| Dichloromethane | Nonpolar | Low | Primarily interacts with the nonpolar regions of the molecule; insufficient to overcome the crystal lattice energy. |
| Toluene/Hexane | Nonpolar | Very Low / Insoluble | These solvents cannot effectively solvate the polar carboxylic acid or N-H groups. |
Conclusion and Forward Outlook
The solubility profile of this compound is a nuanced reflection of its hybrid chemical nature. Its behavior is characterized by poor solubility in neutral aqueous media and nonpolar organic solvents, with significantly enhanced solubility in basic aqueous solutions and polar organic solvents like alcohols. This comprehensive guide provides the theoretical framework and detailed, field-proven protocols necessary for the robust experimental determination of this critical parameter. Accurate and reproducible solubility data, as generated by the methods described herein, are not merely academic; they are essential for informed decision-making in lead optimization, pre-formulation, and the ultimate development of new chemical entities into successful therapeutics.
References
- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Curatolo, W., et al. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Su, C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Unsal, S., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. National Institutes of Health.
- Chen, J. H., & Koehler, K. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv.
- McDonagh, J. L., et al. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Journal of Chemical Information and Modeling.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Svanbäck, S., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.
- da Silva, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
- Liu, J., et al. (n.d.). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data.
- TargetMol. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- National Institutes of Health, PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- Liu, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
- ResearchGate. (n.d.). HPLC of Tryptophan and Its Metabolites.
- ChemicalBook. (n.d.). This compound.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Leveau, J. H., & Lindow, S. E. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health.
- BLDpharm. (n.d.). This compound.
Sources
- 1. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 4. This compound | 14844-73-6 [amp.chemicalbook.com]
- 5. 14844-73-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C11H11NO2 | CID 693386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
stability and degradation of 2,3-Dimethyl-1H-indole-5-carboxylic acid
An In-depth Technical Guide to the Stability and Degradation of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, valued for its rigid scaffold and functional handles amenable to molecular elaboration.[1] Its intrinsic stability is a critical parameter influencing the shelf-life, formulation, and ultimate viability of drug candidates derived from it. This guide provides a comprehensive technical overview of the stability profile of this compound. We will explore its predicted degradation pathways under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.[2] This document synthesizes established principles of indole chemistry with field-proven methodologies for forced degradation studies to provide a predictive and actionable framework for researchers.
Introduction: The Role of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products, signaling molecules, and approved pharmaceuticals.[3] this compound (CAS 14844-73-6) offers a unique substitution pattern that influences its chemical behavior. The methyl groups at the C2 and C3 positions sterically block the pyrrole ring's most reactive sites, which in the parent indole ring are highly susceptible to electrophilic attack and oxidation.[4] This substitution is predicted to enhance the overall stability of the heterocyclic core compared to unsubstituted indoles. The carboxylic acid at the C5 position provides a crucial vector for chemical modification while also influencing the molecule's electronic properties and solubility.
Understanding the degradation profile of this specific scaffold is paramount for anticipating potential liabilities during drug development, establishing stability-indicating analytical methods, and designing robust formulations.[5]
Predicted Physicochemical Properties
A foundational understanding of the molecule's physicochemical properties is essential for designing relevant stability studies.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 14844-73-6 | [6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [6] |
| Melting Point | 238-240 °C | [7] |
| Appearance | Solid | |
| pKa (Carboxylic Acid) | ~4-5 | Predicted based on benzoic acid, with minor influence from the indole ring. |
| pKa (Indole N-H) | ~17 | Typical for indole N-H protons. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, methanol. | Common for aromatic carboxylic acids.[1] |
The presence of both an acidic (carboxylic acid) and a very weakly acidic (indole N-H) proton suggests that the molecule's stability and degradation pathways will be highly pH-dependent.
Forced Degradation: A Strategic Framework
Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[8] This is critical for developing and validating stability-indicating analytical methods.[5] A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Below is a workflow for a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Hydrolytic Degradation (Acidic & Basic Conditions)
Causality: Hydrolysis assesses the susceptibility of a molecule to degradation in aqueous environments across a pH range, simulating conditions in liquid formulations or physiological environments. For this compound, the primary sites of interest are the indole ring itself and the carboxylic acid functional group.
Predicted Acidic Degradation Pathway
The indole ring is generally stable to acid, but under harsh conditions (strong acid, elevated temperature), protonation can lead to dimerization or polymerization. However, the most probable unconventional reaction under acidic conditions is dehydration of the carboxylic acid group, although this is more common under pyrolytic conditions.[10] Decarboxylation is also a potential pathway for indole carboxylic acids under certain conditions.[11]
Predicted Basic Degradation Pathway
Under basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt, which is generally stable. The indole N-H is also susceptible to deprotonation by a strong base, but this anion is relatively stable. The primary risk under strong basic and oxidative conditions (autoxidation) would be degradation of the benzene portion of the indole ring.
Experimental Protocol: Hydrolytic Stress
-
Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable co-solvent (e.g., methanol, acetonitrile) and dilute with the stressor solution to minimize the co-solvent percentage (<10%).[9]
-
Acid Stress: Treat the solution with 0.1 M HCl. Maintain at room temperature and 60°C.
-
Base Stress: Treat the solution with 0.1 M NaOH. Maintain at room temperature and 60°C.
-
Neutral Stress: Reflux the solution in water.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Neutralize acidic samples with an equivalent amount of base, and basic samples with an equivalent amount of acid, before analysis to halt the degradation reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Oxidative Degradation
Causality: Oxidative stress testing evaluates the molecule's sensitivity to oxidizing agents, which can be present as excipients (e.g., peroxides in polymers), introduced during processing, or generated by interaction with container-closure systems. The electron-rich indole nucleus is inherently susceptible to oxidation.[12]
Predicted Oxidative Degradation Pathway
While many indole degradation pathways initiate at the C2 or C3 positions, these are blocked in our target molecule.[4] Therefore, oxidation is predicted to occur at alternative sites:
-
N-Oxidation: The indole nitrogen can be oxidized to form an N-oxide.
-
Hydroxylation of the Benzene Ring: The benzene portion of the indole can be hydroxylated, likely at the C4 or C6 positions, which are activated by the heterocyclic ring.
-
Ring Opening: Under more forceful conditions, oxidative cleavage of the benzene ring can occur, leading to intermediates like N-formylanthranilic acid, although this is more common in microbial degradation.[13] The initial products of indole oxidation can include isatin and indigo, but the dimethyl substitution pattern would likely lead to different downstream products.[12]
Caption: Predicted oxidative degradation pathways.
Experimental Protocol: Oxidative Stress
-
Preparation: Prepare a ~1 mg/mL solution of the compound.
-
Stress Application: Add 3% hydrogen peroxide (H₂O₂) solution. Keep the sample at room temperature.
-
Sampling: Withdraw aliquots at time points such as 0, 2, 6, 12, and 24 hours.
-
Analysis: Analyze directly by HPLC. No quenching is typically required, but dilution with the mobile phase can effectively stop the reaction.
Photolytic and Thermal Degradation
Photostability
Causality: Photostability testing is mandated by ICH guideline Q1B to determine if light exposure results in unacceptable changes to the drug substance or product.[2] Aromatic systems like indole can absorb UV radiation, leading to excited states that can undergo various reactions, including photo-oxidation or rearrangement.
Predicted Pathway: The most likely photodegradation pathway involves the generation of radical species, which can then react with oxygen to form photo-oxidative products similar to those seen in chemical oxidation. Dimerization or polymerization can also occur. The carboxylic acid group itself is generally photostable, though decarboxylation can be induced by UV light in some aromatic acids.[14]
Experimental Protocol (ICH Q1B):
-
Sample Preparation: Place the solid compound and a solution (~1 mg/mL) in chemically inert, transparent containers.
-
Control: Prepare dark controls wrapped in aluminum foil.
-
Exposure: Expose the samples to a light source providing a combined UV-visible output. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should not be less than 200 watt hours/square meter.
-
Analysis: Compare the exposed samples to the dark controls using HPLC to assess the formation of new degradants and the loss of the parent compound.
Thermal Stability
Causality: Thermal stress testing evaluates the intrinsic stability of the molecule at elevated temperatures, simulating the potential impact of manufacturing processes (e.g., drying) and long-term storage in hot climates.
Predicted Pathway: Given the high melting point (238-240 °C), the molecule is expected to be highly stable in solid form at typical stress testing temperatures (e.g., 60-80°C).[7] In solution, elevated temperatures will accelerate other degradation modes like hydrolysis or oxidation. A key thermal degradation pathway for many carboxylic acids is decarboxylation, which could potentially yield 2,3-dimethylindole.
Experimental Protocol:
-
Solid State: Store the solid powder in a controlled temperature oven (e.g., 80°C) with and without humidity control.
-
Solution State: Heat a solution of the compound (~1 mg/mL) at 80°C.
-
Sampling & Analysis: Periodically sample and analyze using HPLC.
Analytical Methodology: The Stability-Indicating Method
A robust analytical method is the linchpin of any degradation study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all known degradation products and impurities without interference.
HPLC Method Development
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard technique.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Elution | Gradient (e.g., 10% to 90% B over 20 min) | Necessary to elute the parent compound and a potential range of more polar and less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV/DAD at 220 nm and 280 nm | Indoles have characteristic absorbances around 220 nm and 280 nm. Diode-Array Detection (DAD) allows for peak purity analysis. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Degradant Identification
Once separated by HPLC, the identity of degradation products must be elucidated. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this, providing molecular weight information that is crucial for proposing structures. For definitive structural confirmation, degradants may need to be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary of Predicted Stability Profile
This table summarizes the anticipated stability of this compound under forced degradation conditions.
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acid Hydrolysis | High stability. | Minimal degradation expected. Possible decarboxylation under harsh conditions. |
| Base Hydrolysis | High stability. | Minimal degradation expected. |
| Oxidation (H₂O₂) | Moderate to low stability. | N-oxides, hydroxylated species on the benzene ring (C4/C6), potential ring-opened products. |
| Photolysis (ICH Q1B) | Moderate stability. | Photo-oxidative products (similar to chemical oxidation), potential dimers. |
| Thermal (Dry Heat) | Very high stability. | Unlikely to degrade significantly below its melting point. Possible decarboxylation at very high temperatures. |
Conclusion
This compound is predicted to be a robust chemical scaffold, with its primary liability being oxidative degradation. The C2 and C3 methyl groups effectively protect the pyrrole ring, shifting potential degradation pathways to the indole nitrogen and the benzene ring. Hydrolytic stability is expected to be high across a wide pH range. A well-designed forced degradation study, utilizing a gradient RP-HPLC method, is essential to confirm these predictions, fully characterize any degradation products, and establish the intrinsic stability profile required for confident advancement in a drug development program.
References
- Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. Source: Ovid
- Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-8. Source: SciSpace by Typeset
- Bansal, S., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(13). Source: aem.asm.org
- Ma, J., et al. (2016). Degradation pathway of indole by electroFenton. Chemosphere, 150, 431-438.
- Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669.
- Daneshvar, N., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. Source: PubMed
- Van Wyk, N., & Rumbold, K. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Conference Paper.
- Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11449-11466.
- Wang, J., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 14(11), 7621-7629.
- Arora, P. K., & Bae, H. (2014). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. Journal of Biological Sciences, 14(4), 315-320.
- TargetMol. (n.d.). This compound. Product Page. Source: TargetMol
- Roy, D., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4420.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. Source: MedCrave Online
- Al-Sabha, T. N. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(5), 58-62. Source: IJEAS
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Source: Scribd
- Saran, S., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4151-4158. Source: RJPT
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Source: SciSpace by Typeset
- Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 60. Source: Organic Syntheses
- Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Source: Pharmaguideline
- Ma, Q., et al. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 12, 660301. Source: Frontiers
- Waggoner, D. C., et al. (2022). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. ACS Earth and Space Chemistry, 6(12), 3058-3068.
- Santa Cruz Biotechnology. (n.d.). This compound. Product Page. Source: Santa Cruz Biotechnology
- Glicenstein, C. L., & Hamilton, C. S. (1941). Indole. Organic Syntheses, 21, 74. Source: Organic Syntheses
- Waggoner, D. C., et al. (2022). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. ChemRxiv. Source: ChemRxiv
- Shang, R., et al. (2012). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Organic & Biomolecular Chemistry, 10(22), 4441-4445.
- Sigma-Aldrich. (n.d.). This compound. Product Page. Source: Sigma-Aldrich
- Chembase. (n.d.). 1H-Indole-5-carboxylic acid, 2,3-diMethyl-, Methyl ester (CAS No. 21987-27-9) SDS.
- Pines, H., & Vesely, J. A. (1956). U.S. Patent No. 2,765,320. Washington, DC: U.S. Patent and Trademark Office.
- Singh, S., et al. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 51(2), 189-204. Source: IJPER
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Reaction Overview. Source: Organic Chemistry Portal
- Stolarczyk, M., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 999.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Product Page. Source: Fisher Scientific
- Cholewiak, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials, 16(13), 4642.
- Zhang, X., et al. (2015). Thermal Behavior of 2-Methyl-1, 3-Dioxoisoindoline-5-Carboxylic Acid. Journal of Thermal Analysis and Calorimetry, 120(2), 1215-1221.
- Nepotchatykh, O., & Ariya, P. A. (2006). Degradation of Dicarboxylic Acids (C 2 −C 9 ) upon Liquid-Phase Reactions with O 3 and Its Atmospheric Implications. The Journal of Physical Chemistry A, 110(37), 10818-10824.
- BLDpharm. (n.d.). This compound. Product Page. Source: BLDpharm
- Biosynth. (2024). This compound. Product Page. Source: Biosynth
- Adriaens, P., et al. (1977). Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. Journal of Biological Chemistry, 252(14), 5036-5039. Source: ORBi
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Source: PubMed
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scbt.com [scbt.com]
- 7. exchemistry.com [exchemistry.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. scispace.com [scispace.com]
- 14. Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,3-Dimethyl-1H-indole-5-carboxylic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2,3-Dimethyl-1H-indole-5-carboxylic acid, a key building block in modern drug discovery. Intended for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the procurement, quality assessment, and strategic application of this versatile indole derivative.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutics. This compound (CAS No. 14844-73-6) is a particularly valuable derivative, offering multiple points for chemical modification. The dimethyl substitution at the 2 and 3 positions provides steric and electronic modulation, while the carboxylic acid at the 5-position serves as a versatile handle for amide bond formation, esterification, or other conjugations, making it an important fragment for library synthesis and lead optimization.[1]
Commercial Sourcing and Supplier Landscape
The reliable sourcing of starting materials is a critical first step in any research and development pipeline. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements.
A summary of prominent suppliers is presented below:
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | ≥95% | 100 mg, 250 mg, 1 g | Often provides access to Certificates of Analysis (CoA) and Certificates of Origin (COO) online. |
| Thermo Scientific (Maybridge) | 97% | 1 g | Marketed under the Maybridge screening collection, suggesting its utility in drug discovery campaigns.[2] |
| TargetMol | >98% (by HPLC) | Inquire | Stored at -20°C for long-term stability and shipped with blue ice. Marketed as a fragment molecule for drug design.[1] |
| BLDpharm | Inquire | Inquire | Provides access to analytical data such as NMR, HPLC, and LC-MS upon request.[3] |
| Alfa Chemistry | 96% | Inquire | An ISO 9001:2015 certified supplier.[3] |
Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. The synthetic route employed can introduce different impurity profiles. For sensitive applications, such as in late-stage drug development, sourcing from a supplier who can provide detailed batch-specific analytical data and has a robust quality management system is paramount.
Quality Control and In-House Validation: A Self-Validating System
While suppliers provide a baseline purity, independent verification is essential to ensure the integrity of your research. A comprehensive quality control (QC) protocol for this compound should include identity, purity, and structural confirmation.
Experimental Protocol: Quality Control Workflow
Objective: To verify the identity and purity of commercially supplied this compound.
Materials:
-
This compound (sample)
-
Deuterated dimethyl sulfoxide (DMSO-d6) for NMR
-
HPLC-grade acetonitrile and water
-
Formic acid (for LC-MS)
-
NMR tubes
-
HPLC vials
Methodology:
-
Visual Inspection: Examine the sample for uniform color and consistency. It should be a solid.
-
Solubility Test: Assess solubility in a relevant solvent (e.g., DMSO, methanol). This is also crucial for preparing stock solutions for biological assays.
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of DMSO-d6.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm): The acidic proton of the carboxylic acid is expected to be a broad singlet in the 10-12 ppm region.[4] The aromatic protons on the indole ring will appear between 7-8 ppm, and the two methyl groups will be sharp singlets around 2-2.5 ppm. The NH proton of the indole will also be present, typically as a broad singlet.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound in acetonitrile or a suitable solvent.
-
Use a C18 reverse-phase column.
-
A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector, likely around 220 nm and 280 nm, characteristic wavelengths for indole derivatives.
-
The goal is to observe a single major peak, with any impurities being quantified by their peak area percentage.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize the same chromatographic conditions as HPLC.
-
The mass spectrometer should be set to detect the expected molecular ion. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is approximately 189.08 g/mol .[5]
-
In positive ion mode, look for the [M+H]⁺ adduct at m/z 190.09. In negative ion mode, look for the [M-H]⁻ adduct at m/z 188.07.
-
Data Interpretation and Trustworthiness: The combination of these techniques provides a robust, self-validating system. NMR confirms the chemical structure and provides information on proton environments. HPLC assesses the purity of the sample, and LC-MS confirms the molecular weight of the main component and any impurities. Discrepancies in any of these analyses warrant further investigation or rejection of the batch.
Caption: Quality Control Workflow for this compound.
Synthetic Considerations and Potential Impurities
Understanding the synthesis of this compound is key to anticipating potential impurities. A common route is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with a ketone, in this case, butan-2-one, followed by acid-catalyzed cyclization.
Simplified Fischer Indole Synthesis: (4-carboxyphenyl)hydrazine + butan-2-one → intermediate hydrazone → this compound
Potential Impurities:
-
Starting materials: Unreacted (4-carboxyphenyl)hydrazine or butan-2-one.
-
Isomeric impurities: The Fischer synthesis can sometimes yield regioisomers, although the substitution pattern of the starting materials in this case directs the synthesis towards the desired product.
-
Byproducts of cyclization: Incomplete cyclization or side reactions can lead to related indole species.
-
Residual catalyst: Acid catalysts used in the cyclization step may be present in trace amounts.
Expert Insight: The presence of these impurities can have significant downstream effects, from interfering with subsequent chemical reactions to producing confounding results in biological assays. The QC protocol outlined above is designed to detect such impurities.
Applications in Drug Discovery and Development
This compound is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored as inhibitors of several important drug targets.
Case Study: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is an enzyme that plays a critical role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells.[6] The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy. The indole scaffold of this compound can be elaborated to create potent IDO1 inhibitors. The carboxylic acid moiety is often crucial for coordinating with the heme iron in the active site of the enzyme.[6]
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 3. 14844-73-6|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2,3-Dimethyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS No. 14844-73-6) is a vital heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry.[1] Its rigid indole scaffold, substituted with methyl groups and a carboxylic acid moiety, presents a unique three-dimensional structure that is of significant interest for the design of novel therapeutic agents. As a fragment molecule, it serves as a foundational component for chemical library synthesis and hit-to-lead optimization campaigns. The indole nucleus itself is a privileged structure in pharmacology, appearing in a wide array of biologically active natural products and synthetic drugs.[2] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and essential physicochemical properties of this compound to ensure its safe and effective use in a research and development setting.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its appropriate handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 14844-73-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Physical Form | Solid | [3] |
| Predicted XlogP | 2.3 | [3] |
Spectroscopic Data (Predicted and from Related Compounds)
-
¹H NMR: Based on the spectrum of the closely related 2,3-Dimethyl-1H-indole, the following proton signals are anticipated in a suitable deuterated solvent (e.g., DMSO-d₆): a singlet for the N-H proton (around 10.5-11.5 ppm, likely broad), aromatic protons on the benzene ring (in the range of 7.0-8.0 ppm), and two singlets for the methyl groups at the 2 and 3 positions (around 2.1-2.4 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).[5]
-
¹³C NMR: The carbon spectrum is expected to show signals for the two methyl groups (around 8-12 ppm), several aromatic and indole ring carbons (in the range of 105-140 ppm), and a downfield signal for the carboxylic acid carbonyl carbon (typically >165 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. The N-H stretch of the indole ring will appear as a sharp peak around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable.[6]
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Statement: this compound is classified as harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response: If skin irritation occurs, get medical advice/attention. If eye irritation persists, get medical advice/attention.
Personal Protective Equipment (PPE) Workflow
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
The causality behind these PPE requirements is rooted in the compound's irritant and potentially harmful nature. The lab coat and gloves prevent skin contact, while safety glasses protect the eyes from dust particles. Working in a fume hood is crucial to prevent inhalation of the fine powder, which can cause respiratory tract irritation.
Safe Handling, Storage, and Disposal
Handling:
-
Engineering Controls: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light, as indole derivatives can be light-sensitive. For long-term storage of the powder, a temperature of -20°C is recommended to ensure stability.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Disposal:
-
Procedure: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be disposed of as hazardous chemical waste. Do not allow it to enter drains or waterways.
Experimental Protocols
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is a critical first step in most experimental workflows. Due to the carboxylic acid moiety, the solubility of this compound is pH-dependent.
Protocol for a 10 mM Stock Solution in DMSO:
-
Preparation: In a chemical fume hood, weigh out 1.892 mg of this compound.
-
Dissolution: Transfer the solid to a 1 mL volumetric flask or a suitable vial. Add approximately 0.8 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Add DMSO to bring the final volume to 1.0 mL. Mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Protect from light by using amber vials or by wrapping the vials in aluminum foil.
Rationale for Solvent Choice: DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological screening due to its high solvating power. For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for assessing the purity of the compound and for its quantification in various experimental samples. The following is a general reverse-phase HPLC method that can be optimized for this compound.
General HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 220 nm and 280 nm, characteristic of the indole chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30-40°C.
Method Validation Considerations: For rigorous quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of the solid, carefully sweep it up using a non-sparking scoop and place it in a sealed container for disposal. Avoid creating dust. For a larger spill, or a spill of a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Emergency response flowchart for incidents involving this compound.
Conclusion
This compound is a valuable tool in drug discovery, but its safe and effective use hinges on a thorough understanding of its properties and associated hazards. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure the integrity of their experimental outcomes. A proactive approach to safety, grounded in the principles of hazard assessment, proper PPE utilization, and adherence to established protocols, is paramount when working with this and any other chemical entity in the laboratory.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).
- Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review. (2023, September 18). Journal of Organic Chemistry Research.
- PubChem. (n.d.). This compound.
- Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 235-241.
- PubChemLite. (n.d.). This compound (C11H11NO2).
- Aliyu, M. N., Suhana, H., & Isma'il, S. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemical and Pharmaceutical Research, 7(8), 614-617.
- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3794.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Theseus. (2021). Method Validation of Short Chain Carboxylic Acids.
- Iraqi Journal of Science. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (2022).
- PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
- National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Chemistry LibreTexts. (2022). 21.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Semantic Scholar. (2012).
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. This compound | C11H11NO2 | CID 693386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. longdom.org [longdom.org]
spectroscopic characterization of 2,3-Dimethyl-1H-indole-5-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Introduction
This compound (C₁₁H₁₁NO₂) is a substituted indole derivative that serves as a valuable molecular scaffold in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure, combined with the presence of hydrogen bond donors (N-H, O-H) and an acceptor (C=O), makes it an attractive fragment for designing molecules with specific biological activities. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, multi-technique spectroscopic approach to the characterization of this compound, detailing the theoretical underpinnings, experimental protocols, and expected data for nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).
The methodologies described herein are designed to provide a self-validating system for the unambiguous confirmation of the molecular structure and purity of this compound, ensuring the integrity of subsequent research and development efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR (¹H NMR) provides a precise count of the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the carboxylic acid proton, and the two methyl groups.
The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below. These predictions are based on established data for substituted indoles and general shielding/deshielding principles.[2][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | > 12.0 | Broad Singlet (br s) | - | Highly deshielded acidic proton, often exchanges with trace water. |
| N-H | ~10.5 - 11.5 | Broad Singlet (br s) | - | Deshielded by the aromatic ring and nitrogen electronegativity. |
| H-4 | ~8.2 | Singlet (s) or narrow Doublet | J ≈ 1.5 Hz (if coupled to H-6) | Deshielded by the adjacent carboxylic acid group's anisotropic effect. |
| H-6 | ~7.8 | Doublet of Doublets (dd) | J ≈ 8.5 Hz, 1.5 Hz | Ortho-coupled to H-7 and meta-coupled to H-4. |
| H-7 | ~7.3 | Doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H-6. |
| C3-CH₃ | ~2.3 | Singlet (s) | - | Attached to an sp² carbon of the electron-rich pyrrole ring. |
| C2-CH₃ | ~2.4 | Singlet (s) | - | Attached to the C2 carbon, typically slightly downfield of C3-CH₃. |
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the observation of exchangeable protons (NH and OH).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the number and electronic environment of all unique carbon atoms in the molecule.
Predicted chemical shifts are based on data from analogous structures and established substituent effects on the indole ring.[3][4][5]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~168 | Typical range for a carboxylic acid carbonyl carbon. |
| C-7a | ~138 | Quaternary carbon at the fusion of the two rings. |
| C-5 | ~132 | Aromatic carbon bearing the carboxylic acid group. |
| C-3a | ~130 | Quaternary carbon adjacent to the nitrogen. |
| C-2 | ~128 | Quaternary carbon bearing a methyl group. |
| C-4 | ~122 | Aromatic CH carbon, influenced by the adjacent C-5 substituent. |
| C-6 | ~120 | Aromatic CH carbon. |
| C-7 | ~111 | Aromatic CH carbon shielded by the pyrrole ring fusion. |
| C-3 | ~108 | Quaternary carbon bearing a methyl group, shielded. |
| C3-CH₃ | ~12 | Typical range for a methyl group on an sp² carbon. |
| C2-CH₃ | ~10 | Typical range for a methyl group on an sp² carbon. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
Set a wider spectral width, typically 0 to 220 ppm.
-
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required compared to ¹H NMR.
-
-
Processing: Follow similar steps as for ¹H NMR (Fourier transform, phasing, baseline correction, and calibration using the solvent signal, e.g., DMSO-d₆ at 39.52 ppm).
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C=O, and aromatic C=C bonds. The O-H stretch of the carboxylic acid is particularly characteristic due to its broadness from hydrogen bonding.[6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong | Very Broad |
| N-H Stretch (Indole) | ~3400 | Medium | Sharp (may be obscured by O-H) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Sharp |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium | Sharp |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong | Sharp |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium-Strong | Multiple Sharp Bands |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Sharp |
-
Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Processing: The spectrometer software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance plot.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing conjugated systems like the indole ring. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Indole derivatives typically show two main absorption bands, termed ¹Lₐ and ¹Lₑ, arising from π→π* transitions.[8][9]
Substituents on the indole ring can shift the position and intensity of these absorption bands. A carboxylic acid group on the benzene ring generally causes a red shift (to longer wavelengths).[10]
| Transition | Predicted λₘₐₓ (nm) in Ethanol | Rationale |
| ¹Lₐ Band | ~280 - 295 | A more intense band, influenced by substituents on both rings. |
| ¹Lₑ Band | ~260 - 275 | A lower intensity band, often appearing as a shoulder. |
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol or methanol.[11]
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁵ M range).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as the reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a spectrum over a range of approximately 200-400 nm.
-
-
Processing: The software automatically records the absorbance as a function of wavelength, subtracting the solvent blank. Identify the wavelengths of maximum absorbance (λₘₐₓ).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₁H₁₁NO₂), the exact monoisotopic mass is 189.0790 Da.[12] Electron Ionization (EI) is a common technique that will generate a molecular ion (M⁺˙) and several characteristic fragment ions.
| m/z Value (Predicted) | Assignment | Proposed Loss |
| 189 | [M]⁺˙ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 144 | [M - COOH]⁺ | Loss of the carboxylic acid radical |
| 116 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from all these techniques. The molecular formula and weight from MS provide the foundation. The functional groups identified by IR (O-H, N-H, C=O) must be consistent with the ¹H and ¹³C NMR data, which in turn provides the precise atomic connectivity and chemical environment. The UV-Vis spectrum confirms the presence of the indole chromophore. Together, this complementary dataset provides an unambiguous and validated structural assignment for this compound, ensuring the quality and reliability of the material for research and development applications.
References
- Muiño, P. L. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]
- NMR Spectro. (2023).
- Vivian, J. T., & Callis, P. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
- Demchenko, A. P. (2009). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives.
- Royal Society of Chemistry. (n.d.). Supporting information for an article on the methylation of indoles. The Royal Society of Chemistry. [Link]
- Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) for Indole-3-carboxylic acid. HMDB. [Link]
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted).
- PubChem. (n.d.). This compound.
- LibreTexts. (2021). 21.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- PubChemLite. (n.d.). This compound (C11H11NO2). PubChemLite. [Link]
- Reich, H. J. (2021). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
- de Melo, W. C., et al. (2022).
- Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]
- Thapa, B., et al. (2024). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. MDPI. [Link]
- LibreTexts. (2022). 21.
- Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. quimicaorganica.org. [Link]
- NIST. (n.d.). Indole. NIST WebBook. [Link]
- PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
- Mary, Y. S., et al. (2021). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method.
- Govedarica, B. D., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
- Moran, G. & Kumar, N. (n.d.). UV Vis Spectra of Indole Analogues.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. www.organic-chemistry.org. [Link]
- Potkin, V. I., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds. [Link]
- mzCloud. (2015). Indole 3 carboxylic acid.
- NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. NIST WebBook. [Link]
- Szafran, M., et al. (2020).
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]
- 12. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid, a valuable heterocyclic scaffold for the development of novel therapeutic agents.[1] The synthetic strategy leverages the Japp-Klingemann reaction to prepare a key hydrazone intermediate, which is subsequently cyclized via the classic Fischer indole synthesis.[2][3][4] This approach offers a reliable and scalable route from commercially available starting materials.
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[5] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing this ring system.[4][6] This protocol explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
-
Stage 1 (Japp-Klingemann Reaction): Diazotization of 4-aminobenzoic acid followed by a coupling reaction with 2-methyl-3-oxobutanoate to form the key intermediate, 2-(2-(4-carboxyphenyl)hydrazono)-3-oxobutanoic acid. This method is an effective alternative to preparing and handling arylhydrazines directly.[5]
-
Stage 2 (Fischer Indole Synthesis): Acid-catalyzed condensation and cyclization of the hydrazone intermediate with 3-pentanone to yield the target compound, this compound.[3][4]
Caption: Overall two-stage synthesis pathway.
Experimental Protocols
Stage 1: Synthesis of 2-(2-(4-carboxyphenyl)hydrazono)-3-oxobutanoic acid via Japp-Klingemann Reaction
This stage involves the formation of an aryl diazonium salt from 4-aminobenzoic acid, which is then coupled with a β-keto-acid derivative. The Japp-Klingemann reaction mechanism proceeds via nucleophilic addition of the enolate of the β-keto-acid to the diazonium salt, followed by hydrolysis and rearrangement to form the stable hydrazone.[2]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Aminobenzoic Acid | 137.14 | 13.7 g | 100 | 1.0 |
| Concentrated HCl | 36.46 | 25 mL | ~300 | ~3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 105 | 1.05 |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 15.1 g | 105 | 1.05 |
| Sodium Acetate (NaOAc) | 82.03 | 24.6 g | 300 | 3.0 |
| Ethanol (95%) | - | 200 mL | - | - |
| Deionized Water | - | 500 mL | - | - |
Step-by-Step Procedure
-
Diazotization:
-
In a 500 mL beaker, suspend 13.7 g (100 mmol) of 4-aminobenzoic acid in 150 mL of deionized water.
-
Slowly add 25 mL of concentrated hydrochloric acid while stirring. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 7.25 g (105 mmol) of sodium nitrite in 30 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-aminobenzoic acid suspension over 20-30 minutes. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by the solid dissolving to form a clear solution.
-
Causality: Low temperature is critical to prevent the highly reactive diazonium salt from decomposing.
-
-
Japp-Klingemann Coupling:
-
In a separate 1 L beaker, dissolve 15.1 g (105 mmol) of ethyl 2-methyl-3-oxobutanoate and 24.6 g (300 mmol) of sodium acetate in a mixture of 200 mL of ethanol and 100 mL of water.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to this beaker over 30 minutes. A yellow-orange precipitate should form immediately.
-
Causality: Sodium acetate acts as a base to deprotonate the β-keto-ester, forming the nucleophilic enolate required for the coupling reaction.[2]
-
-
Isolation of Hydrazone Intermediate:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with 200 mL of cold deionized water to remove inorganic salts.
-
Dry the resulting yellow solid in a vacuum oven at 50 °C to a constant weight. The expected yield is typically 70-80%.
-
Stage 2: Synthesis of this compound via Fischer Indole Synthesis
This classic cyclization reaction is catalyzed by a strong acid, typically a Brønsted or Lewis acid.[4] The mechanism involves the formation of an enamine intermediate from the hydrazone, followed by a[5][5]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[3][4] Polyphosphoric acid (PPA) is used here as it serves as both the acidic catalyst and the reaction solvent.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Hydrazone Intermediate | 250.22 | 12.5 g | 50 | 1.0 |
| 3-Pentanone | 86.13 | 5.2 g (6.4 mL) | 60 | 1.2 |
| Polyphosphoric Acid (PPA) | - | ~75 g | - | - |
| Ice Water | - | 500 mL | - | - |
| Ethanol/Water | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add approximately 75 g of polyphosphoric acid (PPA).
-
Heat the PPA to 80 °C with stirring to ensure it is fluid.
-
Add 12.5 g (50 mmol) of the dried hydrazone intermediate from Stage 1 to the hot PPA.
-
Add 6.4 mL (60 mmol) of 3-pentanone to the mixture.
-
-
Fischer Cyclization:
-
Increase the temperature of the reaction mixture to 100-110 °C and maintain it for 2-3 hours. The color of the mixture will darken significantly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Causality: The strong acid protonates the hydrazone, which facilitates tautomerization to the reactive ene-hydrazine intermediate, the crucial step for the subsequent[5][5]-sigmatropic rearrangement.[4]
-
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to about 60-70 °C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of vigorously stirred ice water. This will hydrolyze the PPA and precipitate the crude product.
-
Continue stirring for 30 minutes until the precipitate solidifies.
-
Collect the crude solid by vacuum filtration and wash it extensively with deionized water until the filtrate is near neutral pH.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield off-white to light brown crystals of this compound.
-
Dry the purified product in a vacuum oven. The expected yield is typically 60-75%.
-
Product Characterization
The identity and purity of the final product, this compound (CAS No. 14844-73-6), should be confirmed using standard analytical techniques.[1][7]
-
¹H NMR: Expected signals for the aromatic protons, the N-H proton, the two methyl groups, and the carboxylic acid proton.
-
¹³C NMR: Expected signals for the indole ring carbons, the methyl carbons, and the carboxyl carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₁H₁₁NO₂ (189.08 g/mol ).[8]
-
Melting Point: Compare with literature values.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- Japp–Klingemann reaction - Wikipedia. Wikipedia. [Link]
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. [Link]
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. Royal Society of Chemistry. [Link]
- Synthesis of 7-Substituted Indoles as Potential Ligand Precursors - ResearchGate.
- THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1 | The Journal of Organic Chemistry - ACS Publications.
- Fischer indole synthesis - Wikipedia. Wikipedia. [Link]
- Fischer indole synthesis in the absence of a solvent - SciSpace. SciSpace. [Link]
- Fischer Indole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- This compound (C11H11NO2) - PubChemLite. PubChemLite. [Link]
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. 14844-73-6|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
Application Note: High-Throughput and Sensitive Quantification of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the precise quantification of 2,3-Dimethyl-1H-indole-5-carboxylic acid. As a key structural motif in various biologically active compounds and a potential metabolite in drug development, its accurate measurement is critical. We present two primary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Additionally, a potential Gas Chromatography-Mass Spectrometry (GC-MS) approach is discussed. Each protocol is designed as a self-validating system, grounded in established analytical principles and regulatory expectations for method validation.[1][2]
Introduction: The Analytical Imperative
This compound is an indole derivative of significant interest. The indole nucleus is a privileged scaffold in medicinal chemistry, and its carboxylic acid derivatives often serve as crucial intermediates in organic synthesis or appear as metabolites of pharmaceutical compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs containing this moiety, or quantifying it as a biomarker, necessitates analytical methods that are not only accurate and precise but also tailored to the specific concentration range and matrix of interest.
This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, empowering researchers to adapt these protocols to their specific needs while maintaining the highest standards of scientific integrity.
Core Methodologies: A Comparative Overview
The choice of an analytical technique is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, the primary methods of choice are HPLC-UV and LC-MS/MS.
-
HPLC-UV: A robust, cost-effective, and widely available technique suitable for quantifying the analyte at moderate concentrations (µg/mL range). Its suitability relies on the inherent chromophore of the indole ring system.
-
LC-MS/MS: The gold standard for bioanalysis, offering unparalleled sensitivity (pg/mL to ng/mL range) and selectivity.[3][4] It is essential for pharmacokinetic studies or when analyzing samples with complex matrices where interferences are likely.[3][5]
Protocol I: Quantification by HPLC with UV Detection
This method is ideal for routine analysis, process chemistry, or situations where high sample concentrations are expected.
Principle of Operation
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase.[5][6] Quantification is achieved by measuring the absorbance of the indole chromophore at a specific wavelength (typically ~220 nm or ~280 nm) and comparing it to a standard curve.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed HPLC-UV Protocol
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV/Vis or Diode Array Detector
B. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Serially dilute the primary stock with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QCs independently from a separate stock solution.
-
Sample Preparation (from Plasma):
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3][7] This 3:1 ratio is effective for crashing out proteins while releasing the analyte into the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
C. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification ensures the carboxylic acid group is protonated, leading to better peak shape and retention on a reverse-phase column.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 10 min | A gradient ensures efficient elution and separation from potential interferences.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35°C | Elevated temperature reduces viscosity and can improve peak symmetry.[8] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | 220 nm or 280 nm | Indole rings have strong absorbance at these wavelengths. |
Method Validation Parameters (as per ICH Q2(R2))[1]
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 1 – 100 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL (Signal-to-Noise ≥ 10) |
| Accuracy (% Recovery) | 85 – 115% |
| Precision (%RSD) | ≤ 15% |
Protocol II: High-Sensitivity Quantification by LC-MS/MS
This protocol is essential for bioanalytical applications requiring low limits of quantification, such as in pharmacokinetic or metabolism studies.
Principle of Operation
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[3][4]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Detailed LC-MS/MS Protocol
A. Reagents and Materials
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version (e.g., this compound-d4). If unavailable, a structurally similar compound can be used.
-
LC-MS/MS system with an ESI source.
B. Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions (1 mg/mL) for both the analyte and the internal standard in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Standards: Prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL in the appropriate matrix (e.g., blank plasma).
-
Sample Preparation (from Plasma):
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of the IS Spiking Solution (in acetonitrile). The IS is added here to account for variability in extraction efficiency and matrix effects.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
C. LC-MS/MS Conditions
-
LC Conditions: Similar to the HPLC method, but often with a UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) and a faster gradient (e.g., 5-95% B in 3 minutes) to increase throughput.
-
MS Conditions (Hypothetical):
-
Analyte: this compound (MW: 189.21)
-
Ionization Mode: ESI Positive or Negative. Negative mode may be preferred for carboxylic acids ([M-H]⁻). Let's assume positive for this example ([M+H]⁺).
-
Precursor Ion (Q1): m/z 190.2
-
Product Ions (Q3): A common fragmentation for indole carboxylic acids is the loss of the carboxyl group (-44 Da for COOH, -46 Da for HCOOH). Therefore, a likely transition would be m/z 190.2 → 144.2 . A secondary transition could monitor fragmentation of the indole ring.
-
Internal Standard (IS): e.g., d4-analyte (MW: 193.24). MRM Transition: m/z 194.2 → 148.2 .
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive/Negative | Must be optimized empirically. Carboxylic acids often ionize well in negative mode. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Source Temp. | 150°C | Optimizes desolvation without degrading the analyte. |
| Desolvation Temp. | 400°C | Ensures efficient solvent evaporation. |
| MRM Transitions | Analyte: 190.2→144.2; IS: 194.2→148.2 | Specific transitions provide high selectivity. These must be optimized by infusing the pure compound. |
Method Validation Parameters
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.5 – 500 ng/mL |
| Limit of Quantification (LOQ) | ≤ 0.5 ng/mL (Signal-to-Noise ≥ 10)[9] |
| Accuracy (% Recovery) | 85 – 115% (80-120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits. |
Alternative Protocol: GC-MS Analysis
Gas chromatography can be an alternative, especially for identifying volatile impurities. However, for a non-volatile carboxylic acid, derivatization is mandatory.
Principle of Operation
GC separates compounds based on their volatility and interaction with a stationary phase. To make this compound volatile, the polar carboxylic acid group must be derivatized, for example, by converting it to a silyl ester (e.g., using BSTFA) or a methyl ester.[10] The derivatized compound is then analyzed by GC-MS.[11]
Experimental Workflow: GC-MS
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. puzzlepiece.org [puzzlepiece.org]
- 11. Frontiers | Identification of Genetic Variants via Bacterial Respiration Gas Analysis [frontiersin.org]
A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3-Dimethyl-1H-indole-5-carboxylic acid. This molecule serves as a crucial building block and fragment in drug discovery and synthesis.[1] The method was developed to provide high sensitivity, specificity, and reliability, making it suitable for quality control, purity assessment, and stability testing in research and drug development settings. The protocol detailed herein utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, followed by UV detection. The rationale for method development is discussed, and a full validation protocol is provided in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][3][4]
Introduction and Scientific Rationale
This compound is an aromatic heterocyclic compound whose indole scaffold is a privileged structure in medicinal chemistry. Its accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and assessing the purity of final compounds.
The development of a robust analytical method requires a foundational understanding of the analyte's physicochemical properties. As an aromatic carboxylic acid, the molecule possesses a non-polar indole ring system and an ionizable carboxylic acid group. This dual nature dictates the strategy for chromatographic separation. Reversed-phase chromatography is the method of choice, as it effectively retains the aromatic core. However, the ionization state of the carboxylic acid group must be controlled to achieve sharp, symmetrical peaks and reproducible retention. By acidifying the mobile phase, the carboxylic acid is protonated (remains in its neutral form), which enhances its retention on the non-polar stationary phase and prevents peak tailing that is common with ionized acids.[5][6]
This guide provides a step-by-step protocol for analysis and a rigorous framework for method validation, ensuring the generation of trustworthy and reproducible data.
HPLC Method Development and Optimization
The logical workflow for developing a robust HPLC method involves a systematic evaluation of stationary phases, mobile phases, and detection parameters to achieve optimal separation and sensitivity.
Caption: Logical workflow for HPLC method development.
Choice of Stationary Phase: C18 Column
A C18 (octadecylsilane) column was selected as the stationary phase. Its long alkyl chains provide strong hydrophobic interactions with the aromatic indole ring of the analyte, ensuring adequate retention. A column with standard dimensions (e.g., 4.6 x 150 mm) and a 3.5 or 5 µm particle size offers a good balance between resolution and backpressure.
Mobile Phase Composition
The mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Phase (Mobile Phase A): Deionized water containing 0.1% formic acid. The addition of formic acid lowers the pH to approximately 2.7-3.0, which effectively suppresses the ionization of the analyte's carboxylic acid group. This is crucial for achieving good peak shape and stable retention times.[7]
-
Organic Modifier (Mobile Phase B): Acetonitrile (ACN) containing 0.1% formic acid. ACN is chosen for its low viscosity and UV transparency.
-
Elution Mode: A gradient elution program, starting with a low percentage of ACN and gradually increasing, is employed. This ensures that the analyte is eluted as a sharp, well-defined peak while also cleaning the column of any more strongly retained impurities.
Detection Wavelength
The indole moiety exhibits strong UV absorbance. Based on the chromophore structure, a detection wavelength of 280 nm is selected. This wavelength provides excellent sensitivity for the indole nucleus and is commonly used for related compounds.[8][9] It also offers a degree of selectivity against potential contaminants that may not absorb at this wavelength.
Detailed Analytical Protocol
Equipment and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (Purity ≥95%).
-
Acetonitrile (HPLC grade or higher).
-
Formic acid (LC-MS grade or equivalent).
-
Deionized water (18.2 MΩ·cm).
-
-
Glassware & Supplies: Volumetric flasks, autosampler vials, 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh the sample material and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL). Filter the solution through a 0.22 µm syringe filter into an autosampler vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters must be assessed according to ICH guidelines.[4]
Caption: Core parameters for analytical method validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10] Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.
-
Inject a solution of the reference standard.
-
If available, inject samples of known impurities or a placebo matrix.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions to ensure the main peak is separated from any degradation peaks.
Linearity and Range
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range. Protocol:
-
Prepare at least five concentrations of the working standard across the expected range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis.
Accuracy
Objective: To determine the closeness of the test results to the true value.[10] Protocol:
-
Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percentage recovery for each sample.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, or with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Calibration Curve: Calculate using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Introduce small variations to the nominal method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units, by adjusting formic acid concentration)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery between 98.0% and 102.0% |
| Precision | %RSD ≤ 2.0% |
| Robustness | System suitability parameters remain within limits. |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000 |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The detailed protocol and comprehensive validation framework provide a reliable tool for quality control and research applications in the pharmaceutical industry. This method is suitable for its intended purpose and can be readily implemented in a regulated laboratory environment.
References
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Link
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Link
- Steps for HPLC Method Valid
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Link
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Link
- This compound | 14844-73-6. Sigma-Aldrich. Link
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Link
- (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- HPLC Separation of Carboxylic Acids. SIELC Technologies. Link
- Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. Link
- ICH Guidelines for Analytical Method Valid
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
- This compound | C11H11NO2 | CID 693386. PubChem - NIH. Link
- This compound. TargetMol. Link
- Understanding ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2). ICH. Link
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
Application Note: Advanced NMR Spectroscopic Strategies for the Structural Elucidaion of 2,3-Dimethyl-1H-indole-5-carboxylic Acid Derivatives
Introduction
The 2,3-dimethyl-1H-indole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been explored for their activity as kinase inhibitors, anti-inflammatory agents, and more. Precise structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous elucidation of their chemical structures in solution.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of modern NMR techniques for the characterization of this compound derivatives. We will move beyond a simple listing of techniques, instead focusing on a strategic, problem-solving approach. This guide emphasizes the "why" behind experimental choices, ensuring robust and reliable structural confirmation and elucidation.
The Challenge: Unambiguous Structure Determination
While the core indole scaffold is well-defined, the synthetic derivatization process can lead to positional isomers or unexpected rearrangements. For instance, distinguishing between substitution at the N1-position versus other sites on the aromatic ring requires more than simple ¹H NMR. Therefore, a multi-dimensional NMR approach is not just beneficial but often essential for complex molecules.[3][4][5]
Core NMR Experiments: A Strategic Workflow
A systematic approach is key to efficient and accurate structure determination. The following workflow outlines the logical progression of experiments.
Caption: Strategic workflow for NMR-based structure elucidation.
Protocol 1: Sample Preparation for Optimal Results
The quality of the NMR data is directly dependent on the quality of the sample. This protocol ensures high-resolution spectra free from common artifacts.
Rationale: The choice of solvent is critical. It must dissolve the analyte completely without reacting with it. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[6] Common choices for indole derivatives include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often an excellent starting point due to its high solubilizing power for a wide array of compounds and its ability to slow down the exchange of N-H protons, making them more easily observable.[7]
Step-by-Step Protocol:
-
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the this compound derivative for a standard ¹H NMR.[8] For ¹³C NMR, a more concentrated sample of 20-50 mg may be beneficial.
-
Solvent Selection: Choose a suitable deuterated solvent. For this class of compounds, DMSO-d₆ is highly recommended.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.[9][10] Gentle warming or vortexing can aid dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool or a pipette filter packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9] This prevents line broadening from suspended solids.
-
Transfer: Transfer the clear solution to a high-quality, clean 5 mm NMR tube.[6][9]
-
Standard Addition (Optional): For precise chemical shift referencing, a known amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine structural elucidation, the residual solvent peak is often sufficient for referencing (e.g., residual DMSO-d₅ at δ 2.50 ppm).[11]
Part 1: Foundational 1D NMR Analysis
¹H NMR Spectroscopy: The First Look
The ¹H NMR spectrum provides the initial, crucial overview of the molecule's proton environment. Key information includes the number of distinct proton signals, their integration (ratio), multiplicity (splitting pattern), and chemical shift (electronic environment).[12]
Expected Chemical Shifts: For the this compound core, specific proton signals are anticipated. The exact positions will vary with substitution, but typical ranges in DMSO-d₆ are outlined below.
| Proton(s) | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| NH -1 | 11.0 - 12.0 | Broad singlet (br s) | Exchangeable proton. Position and broadness are concentration and temperature-dependent. |
| CH ₃-2 | 2.2 - 2.5 | Singlet (s) | |
| CH ₃-3 | 2.1 - 2.4 | Singlet (s) | Often very close in chemical shift to the C2-methyl group. |
| H-4 | 7.5 - 7.7 | Doublet (d) | Exhibits a small coupling to H-6 (~1.5-2.0 Hz). |
| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | Exhibits coupling to H-7 (~8.5 Hz) and H-4 (~1.5-2.0 Hz). |
| H-7 | 7.3 - 7.5 | Doublet (d) | Exhibits coupling to H-6 (~8.5 Hz). |
| COOH | 12.0 - 13.0 | Very broad singlet | Highly exchangeable. May not be observed if sample is wet or in certain solvents. |
¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment (e.g., sp², sp³, carbonyl).
Expected Chemical Shifts:
| Carbon | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C =O (Carboxylic Acid) | 168 - 175 | |
| C-2 | 135 - 140 | Quaternary carbon. |
| C-3 | 110 - 115 | Quaternary carbon. |
| C-3a | 128 - 132 | Quaternary carbon. |
| C-4 | 120 - 125 | |
| C-5 | 123 - 128 | Quaternary carbon, attached to the carboxylic acid. |
| C-6 | 121 - 126 | |
| C-7 | 111 - 115 | |
| C-7a | 134 - 138 | Quaternary carbon. |
| C H₃-2 | 11 - 14 | |
| C H₃-3 | 8 - 11 |
Part 2: Advanced 2D NMR for Unambiguous Assignments
While 1D NMR provides a foundational dataset, 2D NMR is indispensable for connecting the atoms and building the complete molecular structure, especially for novel derivatives.[1][2][3]
Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structure elucidation.[4] It reveals which protons are directly attached to which carbon atoms.[13][14] This is a critical step in assigning the signals from the 1D spectra and is significantly more sensitive than older techniques.[14]
Step-by-Step Protocol:
-
Load Sample: Use the sample prepared in Protocol 1.
-
Tune and Shim: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire ¹H Spectrum: Obtain a standard ¹H spectrum to determine the spectral width (SW) required.
-
Select HSQC Experiment: Choose a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Multiplicity-edited versions can distinguish CH/CH₃ signals from CH₂ signals by their phase.[15]
-
Set Parameters:
-
¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-13 ppm).
-
¹³C Spectral Width (F1): Set to cover the expected carbon range (e.g., 0-180 ppm).
-
¹J(CH) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant. For a mix of sp² and sp³ carbons, a value of 145 Hz is a robust starting point.
-
Acquisition Time: Aim for a sufficient number of scans (e.g., 2-8 scans per increment) and increments in the F1 dimension (e.g., 256) to achieve adequate resolution.
-
-
Processing: After acquisition, apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum and reference it using the pre-calibrated solvent signals.
Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum
Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for assembling the molecular skeleton.[16] It detects correlations between protons and carbons that are separated by two or three bonds (²J(CH) and ³J(CH)).[13][14] This allows for the connection of molecular fragments, especially around quaternary (non-protonated) carbons.[17]
Caption: Key long-range HMBC correlations in the indole core.
Step-by-Step Protocol:
-
Setup: Use the same sample and initial setup (tuning, shimming) as the HSQC.
-
Select HMBC Experiment: Choose a gradient-selected HMBC pulse sequence.
-
Set Parameters:
-
Spectral Widths (F1 & F2): Use the same widths as the HSQC experiment.
-
Long-Range Coupling Constant: This is a critical parameter. The delays in the pulse sequence are optimized for a specific range of long-range couplings. A typical value is 8-10 Hz.
-
Acquisition Time: HMBC is less sensitive than HSQC. A longer acquisition time (e.g., 16-64 scans per increment) is often required.
-
-
Processing: Process the data similarly to the HSQC. The resulting 2D map will show correlations that piece the molecular puzzle together. For example, the protons of the C2-methyl group should show a correlation to the C2 and C3 carbons, confirming their position. The aromatic proton H-4 should show correlations to C-5, C-6, and the quaternary carbon C-3a.
Protocol 4: Differentiating Isomers with NOESY
Rationale: When derivatization occurs, it can be difficult to distinguish between positional isomers using through-bond correlations alone. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides information about the spatial proximity of protons (<5 Å). A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment maps these correlations and is particularly useful for determining stereochemistry.[18]
Example Application: Imagine a derivative where a bulky substituent has been added to either the C2-methyl or C3-methyl group. A NOESY experiment can resolve this ambiguity. An NOE correlation between the aromatic proton H-4 and the protons of one of the methyl groups would definitively place that methyl group at the C3 position.
Step-by-Step Protocol:
-
Setup: Use the same sample and initial setup.
-
Select NOESY Experiment: Choose a standard 2D NOESY pulse sequence.
-
Set Parameters:
-
Spectral Widths (F2 & F1): Set to cover the proton chemical shift range.
-
Mixing Time: This is the crucial parameter that allows for magnetization transfer via the NOE. Typical mixing times range from 300 ms to 800 ms. A good starting point is 500 ms.
-
Acquisition Time: Similar to other 2D experiments, ensure sufficient scans and increments for good signal-to-noise and resolution.
-
-
Processing: Process the data similarly to other 2D experiments. The resulting cross-peaks indicate which protons are close to each other in space.
Conclusion
The structural elucidation of this compound derivatives is a systematic process that relies on the strategic application of a suite of NMR experiments. By starting with foundational 1D NMR and progressing logically through 2D techniques like HSQC, HMBC, and NOESY, researchers can achieve unambiguous and robust characterization. The protocols and guidelines presented here provide a self-validating framework for obtaining high-quality data and interpreting it with confidence, thereby accelerating the drug discovery and development process.
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- NMR Sample Preparation.
- NMR Sample Prepar
- NMR Sample Prepar
- 13C NMR spectroscopy of indole derivatives. (Source: Semantic Scholar) [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Sample Preparation: The Complete Guide.
- Sample Preparation. (Source: University College London) [Link]
- 1H NMR spectral studies on the polymerization mechanism of indole and its deriv
- Deuter
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (Source: anuchem) [Link]
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (Source: YouTube) [Link]
- Two-dimensional nuclear magnetic resonance spectroscopy. (Source: Wikipedia) [Link]
- NMR STUDIES OF INDOLE. (Source: HETEROCYCLES) [Link]
- Identification of indole derivatives by two-dimensional NMR-based...
- 13 C NMR spectra of some indole derivatives. (Source: Semantic Scholar) [Link]
- 2D NMR Introduction. (Source: Chemistry LibreTexts) [Link]
- 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...
- 1H NMR (DMSO-d6). (Source: The Royal Society of Chemistry) [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Methyl 1H-indole-3-carboxyl
- Supporting information. (Source: The Royal Society of Chemistry) [Link]
- 1H | dimethyl sulfoxide-d6 | NMR Chemical Shifts. (Source: NMRS.io) [Link]
- 2D NMR- Worked Example 2 (HSQC and HMBC). (Source: YouTube) [Link]
- STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. (Source: Romanian Journal of Physics) [Link]
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (Source: Chemistry LibreTexts) [Link]
- HSQC and HMBC. (Source: Columbia University) [Link]
- 5.4: NOESY Spectra. (Source: Chemistry LibreTexts) [Link]
- Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. (Source: NIH) [Link]
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). (Source: HMDB) [Link]
- 1H NMR Chemical Shift.
- Structure Elucidation by NMR. (Source: ETH Zurich) [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. organomation.com [organomation.com]
- 11. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. tetratek.com.tr [tetratek.com.tr]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Utilization of 2,3-Dimethyl-1H-indole-5-carboxylic Acid in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is prevalent in a vast array of natural products and clinically approved drugs, demonstrating its therapeutic versatility across oncology, neurology, and infectious diseases.[2][3] 2,3-Dimethyl-1H-indole-5-carboxylic acid (Catalog No. B185697) is a valuable fragment molecule that serves as a strategic starting point for the synthesis of novel drug candidates.[4][5] Its rigid indole core, coupled with the reactive carboxylic acid handle, provides an ideal platform for fragment-based drug discovery (FBDD), enabling the systematic exploration of chemical space through molecular linking, expansion, and modification.[4][5][6]
This comprehensive guide provides an in-depth exploration of the applications of this compound in a drug discovery workflow, from initial library synthesis to lead optimization and biological evaluation. The protocols and insights presented herein are designed to empower researchers to leverage this versatile scaffold for the development of next-generation therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting fragment is paramount for successful drug discovery. These properties govern a molecule's solubility, permeability, and potential for forming favorable interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem |
| Molecular Weight | 189.21 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| InChI Key | KHJGIMZYCBPOBG-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis is valuable for analog preparation. A common route involves the Fischer indole synthesis, a robust and versatile method for constructing the indole core.[7][8] A plausible synthetic approach, based on established procedures for similar indole-5-carboxylic acid esters, is outlined below.[1]
Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate (Precursor)
This protocol is adapted from a literature procedure for a closely related analog and serves as a foundational method.[1]
Step 1: Synthesis of Methylthio-2-propanone
-
Caution: This step should be performed in a well-ventilated fume hood as it involves methanethiol and chloroacetone, which are irritants.
-
To a stirred solution of sodium methoxide (2.00 mol) in anhydrous methanol (700 mL) at 5°C, add methanethiol (2.20 mol) over 20 minutes.
-
After an additional 15 minutes of stirring, add chloroacetone (2.00 mol) over 1 hour.
-
Allow the reaction to stir overnight at room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Distill the residue to yield methylthio-2-propanone.
Step 2: Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate
-
Prepare a solution of ethyl p-aminobenzoate (0.100 mol) in dichloromethane (200 mL) and cool to -70°C.
-
Add tert-butyl hypochlorite (0.100 mol) dropwise.
-
After 1 hour, add a solution of methylthio-2-propanone (0.100 mol) in dichloromethane (50 mL) over 10 minutes.
-
Stir for another hour at -70°C, then add triethylamine (0.100 mol) in dichloromethane (30 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization.
Step 3: Synthesis of Ethyl 2-methylindole-5-carboxylate
-
Dissolve ethyl 2-methyl-3-methylthioindole-5-carboxylate (0.0402 mol) in absolute ethanol (300 mL).
-
Add an excess of freshly washed W-2 Raney nickel and stir for 1 hour.
-
Decant the ethanolic solution and wash the catalyst with ethanol.
-
Combine the ethanolic solutions and concentrate.
-
Dissolve the residue in dichloromethane, dry, and concentrate to yield ethyl 2-methylindole-5-carboxylate.[1]
Final Steps (Proposed):
-
C3-Methylation: The C3 position can be methylated using various methods, such as reaction with methyl iodide in the presence of a suitable base.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture).
Application in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments.[6][9] this compound is an excellent starting point for FBDD due to its adherence to the "Rule of Three" for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
The general workflow for utilizing this fragment in an FBDD campaign is as follows:
Caption: A typical workflow for a fragment-based drug discovery campaign starting with this compound.
Library Synthesis: Amide Coupling Protocols
The carboxylic acid moiety of this compound is a versatile handle for creating a diverse library of amides. Amide bond formation is a cornerstone of medicinal chemistry, and several reliable coupling reagents are available.
Protocol 1: EDC/NHS Mediated Amide Coupling
This method is widely used due to the water-solubility of the byproducts, which simplifies purification.
-
Activation: In an appropriate anhydrous solvent (e.g., DMF or DCM), dissolve this compound (1.0 eq.).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 15-60 minutes to form the active NHS ester.
-
Amine Coupling: Add the desired amine (1.0-1.2 eq.) to the activated ester solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or acids.
-
Activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired amine (1.2 eq.) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Biological Applications and Screening Strategies
Indole derivatives have demonstrated a broad spectrum of biological activities, with a significant number of compounds showing promise as anticancer agents.[10][11][12][13][14] The 2,3-dimethylindole-5-carboxamide scaffold can be directed towards various targets implicated in cancer progression.
Potential Therapeutic Targets
-
Tyrosine Kinases (e.g., EGFR, VEGFR-2): Many indole-based compounds are potent inhibitors of tyrosine kinases, which are crucial regulators of cell growth, proliferation, and angiogenesis.[11][14]
-
Cyclin-Dependent Kinases (CDKs): Indole derivatives have been developed as CDK inhibitors, which play a key role in cell cycle regulation.[15]
-
Tubulin: The indole scaffold is present in vinca alkaloids, which are potent tubulin polymerization inhibitors.[3]
-
COX-2: Indole-3-acetic acid derivatives have shown anti-inflammatory activity through COX-2 inhibition.[3][16][17]
In Vitro Screening Protocols
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[12][13][15][18]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lead Optimization Strategies
Once initial hits are identified, the lead optimization phase aims to improve their potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the synthesized amides will help elucidate the SAR. Key modifications include:
-
Varying the amine component to explore different substituents and their effects on activity.
-
Modifying the indole core at the N1 position.
-
Introducing substituents on the benzene ring of the indole.
Improving ADME Properties
Poor absorption, distribution, metabolism, and excretion (ADME) properties are a major cause of drug candidate failure.[2][3][17][19][20][21]
Protocol: In Vitro Solubility Assessment (Shake-Flask Method)
-
Add an excess amount of the compound to a vial containing a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Shake the vial at a constant temperature for 24 hours to reach equilibrium.
-
Filter the solution to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol: In Vitro Permeability Assessment (Caco-2 Assay)
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a good in vitro model for predicting intestinal drug absorption.
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.
-
Add the test compound to the apical (AP) side of the monolayer.
-
At various time points, take samples from the basolateral (BL) side.
-
Measure the concentration of the compound in the BL samples to determine the apparent permeability coefficient (Papp).
Bioisosteric Replacement
The carboxylic acid group can sometimes lead to poor permeability and rapid metabolism.[3] Bioisosteric replacement with groups such as tetrazoles can improve these properties while maintaining or enhancing biological activity.
Conclusion
This compound represents a highly valuable and versatile starting point for drug discovery campaigns. Its inherent drug-like properties and the synthetic tractability of its carboxylic acid functional group make it an ideal scaffold for the construction of diverse chemical libraries. By employing the systematic approaches of fragment-based drug discovery, coupled with robust synthetic and screening protocols, researchers can effectively leverage this indole derivative to develop novel and potent therapeutic agents for a wide range of diseases.
References
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Synthesis and evaluation of in vivo antiinflammatory activity of indole-3-acetic acids.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Fischer Indole Synthesis. Alfa Chemistry.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Fischer indole synthesis. Wikipedia.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - PubMed Central.
- Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflamm
- This compound. TargetMol.
- Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents.
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
- New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu
- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central.
- Application of Fragment-Based Drug Discovery to Vers
- ADME Properties in Drug Delivery. MDPI.
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI.
- Fragment-based drug discovery and its application to challenging drug targets. PubMed.
- New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation.
- Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
- A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxyl
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Synthesis of indoles. Organic Chemistry Portal.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Introduction: The Strategic Importance of the 2,3-Dimethyl-1H-indole-5-carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Within this class, this compound stands out as a valuable building block for drug discovery and development.[1] Its rigid, dimethyl-substituted pyrrole ring offers a unique three-dimensional structure that can be exploited for targeted molecular interactions, while the carboxylic acid at the 5-position provides a versatile handle for chemical modification. Derivatization at this carboxylic acid moiety allows for the systematic exploration of chemical space, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, and facilitating the introduction of pharmacophoric features to enhance biological activity.
This application note provides detailed, field-proven protocols for two common and highly effective derivatization strategies for this compound: amide bond formation and esterification . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices.
Part 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the coupling of a carboxylic acid with an amine is a fundamental transformation. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine under mild conditions.[2]
This protocol utilizes a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and can rearrange to an unreactive N-acylurea. The inclusion of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[2] The addition of a base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the HOBt and any acid generated during the reaction, ensuring the amine nucleophile remains in its free, reactive form.
Workflow for Amide Synthesis
Caption: Workflow for amide synthesis of this compound.
Detailed Protocol for Amide Synthesis
This protocol details the synthesis of an amide derivative from this compound and a generic primary or secondary amine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 189.21 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 |
| Acetonitrile (ACN), Anhydrous | - | - |
| Dichloromethane (DCM) | - | - |
| Saturated aqueous NaHCO₃ solution | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (ACN) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add the amine (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Part 2: Esterification via Fischer-Speier Esterification
Fischer-Speier esterification is a classic and robust method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used as the solvent.[3][4] The acid catalyst, commonly sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3][4]
This protocol is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is readily available and can be used in excess. The procedure is straightforward and employs common laboratory reagents.
Workflow for Fischer Esterification
Caption: Workflow for Fischer esterification of this compound.
Detailed Protocol for Ethyl Ester Synthesis
This protocol describes the synthesis of ethyl 2,3-dimethyl-1H-indole-5-carboxylate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount/Volume |
| This compound | 189.21 | 1.0 g (5.29 mmol) |
| Absolute Ethanol (200 proof) | 46.07 | 50 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL |
| Saturated aqueous NaHCO₃ solution | - | As needed |
| Ethyl Acetate | - | As needed |
| Brine | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 g, 5.29 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid (caution: CO₂ evolution). Wash the organic layer with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure ethyl 2,3-dimethyl-1H-indole-5-carboxylate.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the derivatization of this compound into amides and esters. The choice between these derivatization strategies will depend on the specific goals of the research program. Amide formation offers a vast potential for introducing diverse chemical functionalities, while Fischer esterification provides a straightforward route to simple alkyl esters, which can serve as valuable intermediates or as final compounds with modified physicochemical properties. By understanding the underlying chemical principles and following these detailed procedures, researchers can effectively leverage the this compound scaffold to generate novel molecules for a wide range of applications in drug discovery and chemical biology.
References
- Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Shah, S. T. A., & Singh, P. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- Chemistry Steps. (n.d.). Fischer Esterification.
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- ReactionFlash. (n.d.). Fischer Esterification.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. athabascau.ca [athabascau.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2,3-Dimethyl-1H-indole-5-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 2,3-Dimethyl-1H-indole-5-carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of functionalized indoles, this compound stands out as a particularly valuable building block. Its utility stems from the presence of a reactive carboxylic acid handle at the 5-position, which allows for straightforward derivatization, and the dimethyl substitution at the 2 and 3-positions, which can enhance metabolic stability and modulate biological activity. This document provides detailed protocols for the two primary applications of this versatile building block: amide bond formation and esterification, key reactions in the synthesis of bioactive molecules, including kinase inhibitors.[2][3][4]
Core Applications and Synthetic Protocols
The carboxylic acid moiety of this compound is the primary site for synthetic elaboration, most commonly through amide bond formation and esterification. These transformations are fundamental in drug discovery for creating libraries of compounds with diverse functionalities to probe biological targets.
Amide Bond Formation: Synthesis of 2,3-Dimethyl-1H-indole-5-carboxamides
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry.[5][6][7] The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive intermediate. Below is a detailed protocol for a general amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA).
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols: 2,3-Dimethyl-1H-indole-5-carboxylic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of its derivatives to form key interactions with a multitude of biological targets have cemented its importance in modern drug discovery. The indole ring system is a versatile template that can be strategically functionalized to modulate pharmacological activity, making it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
This document provides a detailed guide to the application of a specific indole derivative, 2,3-Dimethyl-1H-indole-5-carboxylic acid , as a foundational building block in medicinal chemistry. We will explore its synthesis, key applications with a focus on kinase inhibition, and provide detailed protocols for its use in the generation of bioactive compounds.
The Strategic Advantage of this compound
This compound (CAS No. 14844-73-6) is a valuable fragment molecule that serves as a robust scaffold for molecular elaboration in drug design.[2][3][4] The strategic placement of its functional groups offers several advantages for medicinal chemists:
-
The Carboxylic Acid Moiety: The carboxylic acid at the 5-position provides a convenient handle for the synthesis of a wide range of derivatives, most notably amides. This functional group is crucial for forming key hydrogen bond interactions with biological targets.
-
The Dimethyl Substitution: The methyl groups at the 2- and 3-positions provide steric bulk and lipophilicity, which can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. These groups can occupy hydrophobic pockets within a target protein's active site.
-
The Indole NH Group: The nitrogen atom of the indole ring can act as a hydrogen bond donor, further contributing to target engagement.
These features make this compound an attractive starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Synthesis of this compound: The Fischer Indole Synthesis
The most direct and widely employed method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[2][5] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole ring.[2]
For the synthesis of this compound, the logical starting materials are 4-hydrazinobenzoic acid and 2-butanone .
Reaction Scheme:
Caption: Fischer Indole Synthesis of the target compound.
Detailed Protocol for the Synthesis of this compound
This protocol is based on the well-established principles of the Fischer indole synthesis.[2][6]
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-hydrazinobenzoic acid hydrochloride in 100 mL of deionized water.
-
Add a solution of 8.0 g of sodium acetate in 50 mL of deionized water to the flask.
-
To this solution, add 6.0 mL of 2-butanone.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone should form.
-
Collect the crude hydrazone by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
-
Indolization:
-
Place the dried hydrazone into a 500 mL round-bottom flask.
-
Add 200 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 1 L of ice-cold water with stirring. A precipitate of the crude this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development. The indole scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.
Derivatives of indole-2-carboxamide and indole-5-carboxamide have shown significant promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in oncology.[7]
Workflow for the Development of Kinase Inhibitors
The following workflow illustrates the general process of utilizing this compound for the development of kinase inhibitors.
Caption: Drug discovery workflow for kinase inhibitors.
Protocol for the Synthesis of a 2,3-Dimethyl-1H-indole-5-carboxamide Library
This protocol describes a general method for the parallel synthesis of a library of amide derivatives from this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Carboxylic Acid Stock Solution:
-
Dissolve this compound in anhydrous DCM or DMF to a final concentration of 0.1 M.
-
-
Preparation of the Amine Stock Solutions:
-
Prepare 0.12 M stock solutions of a diverse library of amines in anhydrous DCM or DMF in a 96-well plate.
-
-
Amide Coupling Reaction:
-
To each well of a 96-well reaction block, add 1.0 mL of the this compound stock solution (0.1 mmol).
-
Add 1.0 mL of the respective amine stock solution (0.12 mmol).
-
Add a solution of DCC (0.11 mmol) in anhydrous DCM or DMF to each well.
-
Add a catalytic amount of DMAP to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the reaction mixtures to remove the dicyclohexylurea byproduct.
-
The filtrates can be purified by automated flash chromatography or preparative HPLC to yield the desired amide derivatives.
-
Characterization:
The identity and purity of each compound in the library should be confirmed by LC-MS.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The synthesized library of 2,3-Dimethyl-1H-indole-5-carboxamides can be screened for their ability to inhibit specific kinases using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
General Protocol (Example: ADP-Glo™ Kinase Assay, Promega):
-
Set up the Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP in the appropriate buffer.
-
Add the test compounds from the synthesized library at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for the recommended time (e.g., 60 minutes).
-
-
Terminate the Reaction and Detect Remaining ATP:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound at each concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the active compounds by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.
-
Table 1: Hypothetical IC₅₀ Values for a Series of 2,3-Dimethyl-1H-indole-5-carboxamides against EGFR and CDK2
| Compound ID | R-group on Amide | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| DMIC-01 | 4-Methoxyphenyl | 50 | 120 |
| DMIC-02 | 3,4-Dichlorophenyl | 25 | 80 |
| DMIC-03 | 4-Morpholinophenyl | 15 | 65 |
| DMIC-04 | Pyridin-4-yl | 80 | 250 |
| Staurosporine | (Positive Control) | 5 | 10 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a highly versatile and valuable scaffold for the discovery of novel therapeutic agents. Its straightforward synthesis via the Fischer indole reaction and the ease of derivatization of its carboxylic acid moiety make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of related indole carboxamides as potent kinase inhibitors highlights the significant potential of this scaffold in oncology and other therapeutic areas. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245. [Link]
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401. [Link]
- Gassman, P. G.; van Bergen, T. J. A New, One-Step Synthesis of Indoles. J. Am. Chem. Soc.1974, 96 (17), 5508–5510. [Link]
- Abdel-Aziz, A. A. M.; El-Azab, A. S.; ElTahir, K. E. H.; Al-Obaid, A. M.; Abdel-hameed, A.-R. S. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals2022, 15 (8), 1000. [Link]
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911. [Link]
- Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Curr. Opin. Chem. Biol.2010, 14 (3), 347–361. [Link]
Sources
- 1. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS No. 14844-73-6), a key heterocyclic building block in modern drug discovery.[1] The indole scaffold is a privileged structure found in numerous pharmaceuticals, including treatments for cancer, migraines, and infections.[2][3][4][5] This guide details a robust and scalable two-stage synthetic strategy, commencing with a Japp-Klingemann reaction to generate the requisite arylhydrazone intermediate, followed by a classical Fischer indole synthesis for the final cyclization. The protocol is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for ensuring high yield and purity.
Introduction and Strategic Overview
This compound serves as a crucial fragment molecule, providing a structural foundation for molecular linking and modification in the design of novel drug candidates.[1] The carboxylic acid functional group, in particular, is vital in medicinal chemistry, often enhancing the pharmacokinetic properties of a molecule, such as solubility, and providing a handle for further chemical elaboration.[6][7]
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While numerous methods exist, including the Leimgruber-Batcho and Madelung syntheses, the Fischer indole synthesis remains one of the oldest, most reliable, and extensively utilized methods for preparing 2,3-disubstituted indoles.[3][8][9]
Our selected strategy leverages a powerful combination of two classic name reactions:
-
The Japp-Klingemann Reaction: This reaction is employed to efficiently synthesize the key phenylhydrazone intermediate. It involves the coupling of an aryl diazonium salt with a β-keto-ester.[10][11] This approach offers excellent control over the substitution pattern of the resulting hydrazone, which is critical for the success of the subsequent cyclization.
-
The Fischer Indole Synthesis: This acid-catalyzed intramolecular cyclization of the prepared arylhydrazone yields the final aromatic indole ring system.[12][13] The reaction is known for its reliability and tolerance of various functional groups, making it suitable for large-scale production.[14]
This two-stage approach provides a logical and scalable pathway to the target molecule, starting from readily available commercial materials.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow, from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of the target indole.
In-Depth Mechanistic Considerations
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and process optimization.
Japp-Klingemann Reaction Mechanism
The Japp-Klingemann reaction proceeds via three key phases:
-
Diazotization: 4-Aminobenzoic acid is converted to a highly reactive diazonium salt using sodium nitrite under cold, acidic conditions.
-
Enolate Formation: A base deprotonates the α-carbon of the β-keto-ester (ethyl 2-methylacetoacetate), forming a nucleophilic enolate.
-
Azo Coupling and Hydrolysis: The enolate attacks the diazonium salt, forming an azo compound. This intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group, yielding the stable hydrazone.[10][15]
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a more complex transformation, initiated by an acid catalyst.[12][13][14]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
The critical step is the[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. This concerted pericyclic reaction forms the crucial C-C bond of the indole ring. Subsequent cyclization, elimination of ammonia, and rearomatization lead to the energetically favorable indole product.[12]
Detailed Synthesis Protocol
Safety Precaution: This protocol involves strong acids, potentially hazardous reagents, and heating. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[16] The target compound is a skin, eye, and respiratory irritant.
Stage 1: Synthesis of 2-(2-(4-carboxyphenyl)hydrazono)-3-oxobutanoate Intermediate (Japp-Klingemann Reaction)
-
Diazotization of 4-Aminobenzoic Acid:
-
To a jacketed reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, add 4-aminobenzoic acid (1.00 eq) and a 3 M solution of hydrochloric acid (3.0 eq).
-
Cool the resulting slurry to 0-5 °C using a circulating chiller.
-
Prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expertise & Experience: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt. A slight excess of sodium nitrite ensures complete conversion, which can be monitored using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
-
Coupling Reaction:
-
In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.10 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water (3:1 v/v). Cool this solution to 0-5 °C.
-
Slowly transfer the cold diazonium salt solution prepared in step 1 into the β-keto-ester solution over 2 hours. Maintain the temperature below 10 °C.
-
Allow the reaction mixture to stir at 5-10 °C for an additional 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a yellow-orange precipitate indicates the formation of the hydrazone product. The use of sodium acetate as a buffer is crucial to facilitate the deprotonation of the keto-ester without making the solution too basic, which could degrade the diazonium salt.[17]
-
-
Isolation of Intermediate:
-
The resulting solid precipitate is collected by filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the solid under vacuum at 50 °C to a constant weight. The product is typically a yellow to orange crystalline solid.
-
Stage 2: Synthesis of this compound (Fischer Indole Cyclization)
-
Cyclization Reaction:
-
Charge the jacketed reactor with polyphosphoric acid (PPA) (approx. 10 parts by weight relative to the hydrazone). Heat the PPA to 80-90 °C with stirring to ensure it is a mobile liquid.
-
Add the dried hydrazone intermediate from Stage 1 (1.00 eq) portion-wise to the hot PPA over 30-45 minutes. An exotherm will be observed; control the addition rate to maintain the internal temperature between 110-120 °C.
-
After the addition is complete, maintain the reaction mixture at 120 °C for 2-3 hours.
-
Expertise & Experience: PPA serves as both a Brønsted acid catalyst and a dehydrating agent, effectively promoting the cyclization and subsequent aromatization steps.[12][18] Monitoring the reaction by TLC or HPLC is essential to determine completion and avoid degradation from prolonged heating.
-
-
Work-up and Crude Isolation:
-
Allow the reactor to cool to approximately 80 °C. Cautiously quench the reaction by slowly pouring the viscous mixture onto a stirred slurry of crushed ice and water. This process is highly exothermic and should be done with care.
-
The crude product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation and breakdown of the PPA.
-
Collect the crude solid by filtration and wash it extensively with deionized water until the filtrate is near neutral pH.
-
-
Purification:
-
Transfer the crude, wet solid to a suitable vessel and add a 1 M sodium hydroxide solution until the solid dissolves (pH > 10). The carboxylic acid is deprotonated to its water-soluble sodium salt, leaving non-acidic impurities behind.
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with 3 M hydrochloric acid while stirring in an ice bath. The purified carboxylic acid will precipitate out. Adjust the final pH to ~2-3.
-
Trustworthiness: This acid-base extraction is a highly effective method for purifying carboxylic acids.[19] The purity of the product at this stage should be checked by HPLC.
-
Collect the purified product by filtration, wash with cold deionized water, and dry under vacuum at 60-70 °C. For highest purity, recrystallization from an ethanol/water mixture may be performed.
-
Quantitative Data and Yields
The following table summarizes typical reaction parameters and expected outcomes for a large-scale synthesis.
| Parameter | Stage 1: Japp-Klingemann | Stage 2: Fischer Indole | Purification |
| Key Reagents (Molar Eq.) | 4-Aminobenzoic acid (1.0) | Hydrazone (1.0) | Crude Product (1.0) |
| NaNO₂ (1.05) | Polyphosphoric Acid (catalyst/solvent) | NaOH, HCl | |
| Ethyl 2-methylacetoacetate (1.1) | |||
| Temperature | 0-10 °C | 110-120 °C | 0-25 °C |
| Reaction Time | 18-20 hours | 2-3 hours | N/A |
| Typical Yield | 85-95% | 75-85% | >95% recovery |
| Overall Yield | - | 60-75% | - |
| Purity (HPLC) | >95% | >90% (crude) | >99% |
References
- Organic Letters. (2022). The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection.
- National Institutes of Health (NIH). (2025).
- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
- MDPI. (2018).
- TargetMol. This compound.
- Wikipedia. Fischer indole synthesis.
- chemeurope.com. Japp-Klingemann reaction.
- Slideshare. Japp klingemann reaction.
- Wikipedia. Indole. [Link]
- Creative Proteomics.
- Sigma-Aldrich. This compound.
- EurekAlert!. (2023).
- Alfa Chemistry. Fischer Indole Synthesis.
- Fisher Scientific.
- PubMed. (2008). A three-component Fischer indole synthesis. [Link]
- YouTube. (2020). Japp Klingemann Reaction.
- Leyan.
- Wikipedia. Japp–Klingemann reaction. [Link]
- ChemSrc. 1H-Indole-5-carboxylic acid, 2,3-diMethyl-, Methyl ester SDS.
- Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- ResearchGate. The Japp‐Klingemann Reaction. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Chem-St
- SlidePlayer. Synthesis and Chemistry of Indole.
- ResearchGate. (2023).
- Google Patents.
- ChemicalBook. This compound.
- Google Patents.
- PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids.... [Link]
- Google P
- Bentham Science.
- Google Patents. Processes for producing carboxylic acids.
- ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
- Google Patents.
- PubChem. This compound. [Link]
- CymitQuimica. 1H-Indole-5-carboxylic acid, 2,3-dimethyl-.
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- Google Patents. Synthetic method of indole-2-carboxylic acid.
- Organic Syntheses.
- Sigma-Aldrich. Indole-5-carboxylic acid.
- Amerigo Scientific. Indole-5-carboxylic acid (99%).
- Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Semantic Scholar. (2024). Selective Synthesis of 3‑(1H‑Tetrazol-5-yl)
- BYJU'S. Carboxylic Acid and its Uses.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Japp klingemann reaction | PPTX [slideshare.net]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Application Note: High-Purity Recovery of 2,3-Dimethyl-1H-indole-5-carboxylic Acid via Optimized Recrystallization
Abstract
2,3-Dimethyl-1H-indole-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a scaffold for synthesizing a range of bioactive molecules.[1] The purity of this intermediate is paramount to ensure the integrity and efficacy of downstream products. This application note provides a comprehensive, field-proven protocol for the purification of this compound using the fundamental technique of recrystallization. We detail a systematic approach for solvent selection, a step-by-step procedure for bulk purification, and methods for validating the final product's purity. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient method to obtain high-purity material.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The core principle is to dissolve the impure solid in a hot, appropriate solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Most impurities, ideally present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[3]
For this compound, common impurities may arise from starting materials, side-products of the Fischer indole synthesis (a common route for such structures), or subsequent reactions.[4][5] These can include unreacted precursors, isomers, or oxidized by-products like corresponding aldehydes, which often impart undesirable color to the material. A well-executed recrystallization can effectively eliminate these contaminants, yielding a product with high crystalline and chemical purity.
Physicochemical & Safety Data
A thorough understanding of the compound's properties and hazards is critical for a successful and safe experiment.
Physicochemical Properties
The key properties of this compound are summarized below. The melting point is a crucial indicator of purity; a sharp melting range close to the literature value suggests a high-purity sample.
| Property | Value | Reference |
| CAS Number | 14844-73-6 | [6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6][7] |
| Molecular Weight | 189.21 g/mol | [6] |
| Appearance | Off-white to light brown solid | Inferred |
| Melting Point | 238-240 °C | [8]([Link]) |
| Solubility Profile | Limited solubility in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | [4][9] |
Safety & Handling Precautions
This compound and the solvents used for its recrystallization pose several hazards. Adherence to strict safety protocols is mandatory.
-
Compound Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] It is also harmful if swallowed or in contact with skin.[12]
-
Required PPE: Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Engineering Controls: All handling of the solid compound and solvents must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[12]
Experimental Protocol: From Screening to Scale-Up
This protocol is divided into two key stages: (A) selecting an optimal solvent system through small-scale screening and (B) performing the bulk purification.
Materials & Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Test tubes for solvent screening
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (sized for Büchner funnel)
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Watch glass
-
Spatulas
-
Ice bath
-
Drying oven (vacuum-capable)
-
Melting point apparatus
-
Reagents: Ethanol (95% or absolute), Isopropanol, Acetone, Ethyl Acetate, Deionized Water, Activated Charcoal (decolorizing carbon).
Protocol Part A: Solvent System Selection
The choice of solvent is the most critical factor for successful recrystallization.[2] An ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Methodology:
-
Place approximately 20-30 mg of the crude acid into several different small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
If a single solvent is not ideal, test solvent pairs (e.g., Ethanol/Water, Acetone/Hexane). Dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Gently warm to re-dissolve, then cool as before.
Data Interpretation:
| Solvent/System Tested | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| e.g., Ethanol | Low | High | Good, crystalline solid | Excellent Candidate |
| e.g., Water | Insoluble | Insoluble | N/A | Unsuitable |
| e.g., Dichloromethane | High | High | Poor, no crystals | Unsuitable |
| e.g., Ethanol/Water | Low | High | Excellent, high yield | Promising Pair |
Based on the properties of similar indole carboxylic acids, an ethanol/water mixture is often a highly effective system.[8]
Protocol Part B: Bulk Recrystallization Procedure
This procedure assumes Ethanol has been selected as a suitable solvent. Adjustments may be needed for other solvent systems.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required for complete dissolution by adding the solvent in small portions to the heated and stirring mixture. Keep the solution gently boiling. Causality: Using the minimum amount of solvent ensures the solution is saturated upon cooling, maximizing the yield of recovered crystals.[3]
-
Decolorization (Optional): If the solution is significantly colored (e.g., yellow or brown), remove it from the heat source. Allow it to cool slightly for a minute to prevent violent boiling upon the next addition. Add a very small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution. Re-heat the mixture to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Hot Gravity Filtration (Crucial if charcoal was used): This step removes insoluble impurities and activated charcoal. Pre-heat a glass funnel and a receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the hot funnel. Working quickly, pour the hot solution through the fluted filter paper into the clean, hot receiving flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[8]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached ambient temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal precipitation.[8]
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol). Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions of ice-cold ethanol. Causality: Washing with a cold solvent removes the residual mother liquor containing dissolved impurities without significantly dissolving the desired product crystals.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them as much as possible. Transfer the semi-dry powder to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Workflow Visualization
The following diagram illustrates the key decision points and processes in the recrystallization workflow.
Caption: Recrystallization workflow for this compound.
Validation and Troubleshooting
Purity Assessment
-
Melting Point Analysis: Take the melting point of the dried, recrystallized product. A pure sample should exhibit a sharp melting range (e.g., < 2 °C) that is close to the literature value (238-240 °C).
-
Thin-Layer Chromatography (TLC): Compare the crude material and the purified product on a TLC plate. The purified sample should ideally show a single spot.
-
Spectroscopic Analysis (NMR/HPLC): For rigorous quality control in drug development, HPLC can quantify purity, while ¹H NMR can confirm the structure and absence of proton-bearing impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If still unsuccessful, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound. |
| "Oiling Out" Occurs | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. If using a solvent pair, add more of the "good" solvent. |
| Very Low Recovery/Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated. |
| Product is Still Colored | The decolorizing charcoal step was skipped or insufficient charcoal was used. | Repeat the recrystallization, ensuring the optional decolorization step is performed. Do not use an excessive amount of charcoal as it can adsorb the product. |
Conclusion
The protocol described herein provides a robust and reproducible method for the purification of this compound. By systematically selecting a suitable solvent system and carefully controlling the rates of cooling and filtration, researchers can effectively remove process-related impurities. This yields a high-purity crystalline product suitable for demanding applications in pharmaceutical synthesis and research, ensuring the reliability of subsequent experimental outcomes.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 693386, this compound.
- Li, Z., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(11-12), 1-3.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- PubChemLite. (n.d.). This compound (C11H11NO2).
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
Sources
- 1. targetmol.com [targetmol.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 10. aksci.com [aksci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most significant and versatile methods for constructing the indole nucleus.[1][2] This powerful reaction has been a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[3][4] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including anti-migraine drugs of the triptan class, anti-inflammatory agents like indomethacin, and various anticancer agents.[1][5]
This guide provides an in-depth exploration of the experimental setup for the Fischer indole synthesis of substituted indoles. It is designed for researchers and professionals in the field, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deeper understanding and facilitating troubleshooting and optimization.
The Core Principle and Mechanism: A Foundation for Rational Design
The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[6][7] The reaction proceeds through a series of well-studied steps, and understanding this mechanism is crucial for making informed decisions about reaction conditions.
The key mechanistic steps are:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone.[5][8]
-
Tautomerization: The arylhydrazone tautomerizes to its enamine isomer.[1][8]
-
[9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the protonated enamine undergoes a[9][9]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[1][10]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[1][8]
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[1][8]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[1]
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Optimizing the Reaction: A Guide to Critical Parameters
The success of the Fischer indole synthesis is highly dependent on the careful selection and control of several experimental parameters.
Acid Catalysis: The Heart of the Reaction
The choice of the acid catalyst is paramount and can significantly influence the reaction's yield and regioselectivity.[2][11] Both Brønsted and Lewis acids are effective.
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1][5] PPA is often a good choice as it can also serve as a solvent.[12]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron chloride (FeCl₃) are frequently employed Lewis acid catalysts.[1][5] ZnCl₂ is one of the most common and versatile catalysts for this reaction.[8]
The strength of the acid can impact the reaction rate and the potential for side reactions. For substrates with acid-sensitive functional groups, milder acids or lower concentrations may be necessary.[13]
Solvent Selection: More Than Just a Medium
The solvent plays a critical role in dissolving the reactants and intermediates and can influence the reaction pathway.[14]
-
Protic Solvents: Acetic acid is a common choice as it can act as both a solvent and a co-catalyst.[12]
-
Aprotic Solvents: Polar aprotic solvents like dimethylformamide (DMF) can be used, especially in microwave-assisted protocols.[15] High-boiling aromatic solvents like xylene or toluene are also utilized.
The choice of solvent is often linked to the reaction temperature required.
Temperature and Reaction Time: A Balancing Act
The Fischer indole synthesis typically requires elevated temperatures to drive the[9][9]-sigmatropic rearrangement.[16] Reaction temperatures can range from ambient to over 200°C. However, excessively high temperatures can lead to the degradation of starting materials or the product, resulting in the formation of tarry byproducts.[14][17] Optimization of temperature and reaction time is often an empirical process, and monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended.[18]
Substituent Effects: Guiding the Synthesis
The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction.
-
On the Arylhydrazine: Electron-donating groups on the aromatic ring of the arylhydrazine generally facilitate the reaction.[6] Conversely, strong electron-withdrawing groups can hinder the reaction, often requiring harsher conditions.[12]
-
On the Carbonyl Compound: The structure of the aldehyde or ketone determines the substitution pattern at the 2- and 3-positions of the indole ring. Unsymmetrical ketones can lead to the formation of regioisomers, and the product ratio can be influenced by the acidity of the medium and steric factors.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted indoles.
Protocol 1: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[19][20]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Activated charcoal
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
Step 1: Formation of Acetophenone Phenylhydrazone (Optional Isolation)
-
In a 250 mL beaker, combine acetophenone (6.0 g) and phenylhydrazine (5.4 g).[21]
-
Add 20 mL of 96% ethanol and 2-3 drops of glacial acetic acid.[21]
-
Heat the mixture in a boiling water bath for 15 minutes.[21]
-
Allow the mixture to cool to room temperature to crystallize the crude acetophenone phenylhydrazone.[21]
-
Filter the solid using a Büchner funnel and wash with a small amount of cold ethanol.[21]
Step 2: Cyclization to 2-Phenylindole
-
Prepare polyphosphoric acid by carefully adding phosphorus pentoxide (13 g) to orthophosphoric acid (7 g) in a flask. Caution: This reaction is exothermic. [21]
-
Add the crude acetophenone phenylhydrazone to the prepared polyphosphoric acid.[21]
-
Heat the mixture in a boiling water bath for approximately 10 minutes with stirring.[21]
Step 3: Work-up and Purification
-
Carefully pour the hot reaction mixture into a beaker containing crushed ice and water (approximately 50 mL).
-
Stir the mixture well to ensure complete precipitation of the product.[21]
-
Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with cold water.[21]
-
Recrystallize the crude product from a minimal amount of hot ethanol. Decolorize with a small amount of activated charcoal if necessary.[21]
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystallization.
-
Collect the purified 2-phenylindole crystals by vacuum filtration and dry them.
-
Determine the melting point and characterize by spectroscopic methods (e.g., IR, NMR).
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethylindole
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[15][22]
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone (Methyl ethyl ketone)
-
Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or another suitable acid catalyst
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesis vial
-
Microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a microwave synthesis vial, combine phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq).[23]
-
Carefully add the acid catalyst (e.g., Eaton's Reagent, 1.0 eq).[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15 minutes) with stirring.[23]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.[15]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[15]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).[15][24]
Caption: General workflow for microwave-assisted Fischer indole synthesis.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the synthesis of various substituted indoles, providing a basis for comparison and experimental design.
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Phenylhydrazine | Acetophenone | Polyphosphoric Acid | Neat | 100 | 15 min | ~72 |[25] | | 2 | Phenylhydrazine | Cyclohexanone | p-TSA | Neat (Microwave) | - | 3 min | 91 |[22] | | 3 | p-Methoxyphenylhydrazine | 2,3-Dihydrofuran | HCl | - | - | - | Modest |[4] | | 4 | p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2.25 h | - |[13] | | 5 | Phenylhydrazine HCl | Butanone | Eaton's Reagent | Neat (Microwave) | 150 | 15 min | High |[15][23] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inappropriate temperature (too low or too high).[14]- Incorrect acid catalyst or concentration.[13]- Impure starting materials.[12]- Steric hindrance in substrates.[12] | - Optimize temperature and reaction time in small-scale trials.[12]- Screen different Brønsted and Lewis acids.[12]- Purify starting materials by distillation or recrystallization.[12]- Consider alternative synthetic routes for highly hindered substrates. |
| Formation of Tarry Byproducts | - Reaction temperature is too high.[17]- Acid catalyst is too harsh or concentrated. | - Lower the reaction temperature.[14]- Use a milder acid catalyst or reduce its concentration.[12]- Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[13] |
| Mixture of Regioisomers (with unsymmetrical ketones) | - Lack of regiocontrol in the[9][9]-sigmatropic rearrangement. | - Modify the acid catalyst and its concentration. A weakly acidic medium may favor one isomer.[12]- Alter the reaction solvent. - Isolate and characterize both isomers; separation may require careful chromatography.[12] |
| "Abnormal" Products (e.g., chlorinated byproducts with methoxy-substituted hydrazines) | - Nucleophilic displacement of substituents like methoxy groups by anions from the acid catalyst (e.g., Cl⁻ from HCl).[18] | - Avoid using hydrohalic acids (HCl, HBr).- Use non-nucleophilic acids like H₂SO₄, PPA, or p-TSA.[18]- Employ a Lewis acid catalyst such as ZnCl₂ or BF₃.[18] |
Conclusion
The Fischer indole synthesis is a robust and highly adaptable method for the preparation of a wide range of substituted indoles. A thorough understanding of its mechanism and the influence of key reaction parameters is essential for achieving high yields and purity. By carefully selecting the appropriate acid catalyst, solvent, and temperature, and by being mindful of the electronic and steric properties of the substrates, researchers can effectively harness this classic reaction for the synthesis of complex and medicinally relevant indole derivatives. The advent of modern techniques such as microwave-assisted synthesis further expands the utility of this venerable reaction, enabling rapid and efficient access to diverse indole libraries.
References
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia.
- Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(72), 44349-44356. [Link]
- Scribd. (n.d.). PRACTICE 7 Synthesis of 2-Phenylindole. Scribd.
- Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Studylib.net.
- Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
- Ganem, B., & Simoneau, C. A. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
- Slideshare. (n.d.). Preparation of 2-phenylindole. SlideShare.
- Semantic Scholar. (n.d.). A three-component Fischer indole synthesis. Semantic Scholar.
- Majumder, S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(87), 55325-55352. [Link]
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-76). John Wiley & Sons, Ltd. [Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- Vibzz Lab. (2024, March 10). 2-phenylindole : Organic Synthesis [Video]. YouTube. [Link]
- Sezgin, M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836. [Link]
- Google Patents. (n.d.). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same. Google Patents.
- Chem-Station. (2014, August 27). Fischer Indole Synthesis. Chem-Station Int. Ed.
- Request PDF. (n.d.). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF.
- Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
- Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355. [Link]
- ElectronicsAndBooks. (n.d.). Microwave-induced solid-supported Fischer indolization, a key step in the total synthesis of the sempervirine type methoxy analogues. ElectronicsAndBooks.
- ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate.
- ResearchGate. (n.d.). One-pot synthesis of highly substituted indolines. ResearchGate.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.
- PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
- ResearchGate. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Chemistry LibreTexts.
- YouTube. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scribd.com [scribd.com]
- 20. studylib.net [studylib.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3-Dimethyl-1H-indole-5-carboxylic Acid as a Versatile Fluorescent Probe
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Indole and its derivatives are a cornerstone in the development of fluorescent probes, prized for their intrinsic fluorescence and sensitivity to their microenvironment.[1][2] These heterocylic compounds serve as versatile scaffolds in the design of chemosensors for detecting a wide array of analytes, including metal ions and changes in pH.[1][3] The electron-rich nature of the indole ring system leads to significant photophysical properties that can be fine-tuned through chemical modification.[3][4] This document provides detailed application notes and protocols for the use of 2,3-Dimethyl-1H-indole-5-carboxylic acid, a commercially available indole derivative, as a fluorescent probe in research and drug development.[5][6] While this molecule is primarily recognized as a fragment for drug discovery, its inherent structural features suggest its utility as a fluorescent probe. These protocols are grounded in the established principles of fluorescence spectroscopy and microscopy of indole-based compounds.
Physicochemical Properties and Spectral Profile
This compound belongs to the family of substituted indoles. The photophysical properties of indoles are known to be influenced by substituents on the indole ring.[7][8] The methyl groups at the 2 and 3 positions can enhance the electron-donating character of the indole ring, potentially influencing the fluorescence quantum yield and Stokes shift. The carboxylic acid group at the 5-position provides a site for bioconjugation or can act as a recognition element for specific analytes.
Table 1: Physicochemical and Predicted Fluorescent Properties of this compound
| Property | Value | Source/Justification |
| CAS Number | 14844-73-6 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | PubChem |
| Predicted λabs (max) | ~280-320 nm | Based on general indole absorption spectra.[7][9] |
| Predicted λem (max) | ~340-450 nm | Dependent on solvent polarity, typical for indoles.[7][10] |
| Predicted Stokes Shift | Variable | Highly dependent on solvent and environmental factors.[7][10] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in aqueous solutions. | General solubility for similar small molecules.[5] |
Note: The predicted spectral properties are based on the general characteristics of indole derivatives. Experimental validation is crucial for precise determination.
Potential Applications
The structural features of this compound suggest its utility in several key research applications:
-
pH Sensing: The carboxylic acid moiety can undergo protonation/deprotonation, which is expected to alter the electronic structure of the indole ring and, consequently, its fluorescence properties. This makes it a potential candidate for a pH-sensitive probe.[1]
-
Metal Ion Detection: The carboxylic acid group can act as a chelating agent for certain metal ions. Binding of a metal ion could lead to fluorescence quenching or enhancement, enabling its use as a selective metal ion sensor.[3][11]
-
Bioconjugation and Labeling: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form covalent bonds with primary amines on biomolecules such as proteins and peptides.[12] This allows for the fluorescent labeling of these targets for imaging and quantification.
-
Probing Hydrophobic Environments: The fluorescence of indole derivatives is highly sensitive to the polarity of the surrounding environment.[7] This property can be exploited to study protein folding, membrane dynamics, and drug-biomolecule interactions.
Experimental Protocols
Protocol 1: Characterization of Spectroscopic Properties
Objective: To determine the excitation and emission spectra, and to assess the solvatochromic properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Prepare a series of 10 µM working solutions by diluting the stock solution in the different solvents.
-
Absorption Spectra: Record the absorption spectra of each working solution from 250 nm to 400 nm using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs, max).
-
Excitation and Emission Spectra:
-
Using a spectrofluorometer, record the emission spectrum of each solution by exciting at the determined λabs, max.
-
Record the excitation spectrum by setting the emission wavelength to the observed maximum emission (λem, max).
-
-
Data Analysis:
-
Tabulate the λabs, max and λem, max for each solvent.
-
Calculate the Stokes shift (in nm and cm⁻¹) for each solvent.
-
Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess the solvatochromic effect.
-
Workflow for Spectroscopic Characterization
Caption: Proposed mechanism of pH-dependent fluorescence.
Protocol 3: Fluorescent Labeling of a Model Protein (Bovine Serum Albumin)
Objective: To demonstrate the use of this compound for fluorescently labeling a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO to create an activated NHS-ester intermediate.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Protein Conjugation:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.
-
Add the activated probe solution to the BSA solution at a molar ratio of probe:protein between 5:1 and 20:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the probe's λabs, max.
-
Measure the fluorescence emission spectrum of the conjugate to confirm the presence of the fluorescent label.
-
Workflow for Protein Labeling
Caption: Workflow for covalent labeling of proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Probe degradation (photobleaching) - Quenching | - Minimize light exposure during experiments. - Ensure solvent purity. - Check for potential quenchers in the sample. [13][14] |
| Poor solubility in aqueous buffer | Inherent hydrophobicity of the indole ring. | - Increase the proportion of a co-solvent like DMSO or ethanol (ensure it doesn't affect the assay). - Synthesize a more water-soluble derivative if necessary. |
| Non-specific binding in labeling experiments | Hydrophobic interactions of the probe with the protein. | - Optimize the probe-to-protein ratio. - Include a non-ionic detergent (e.g., Tween-20) at a low concentration in the buffers. |
| Inconsistent fluorescence readings | - Temperature fluctuations. - Instrumental drift. | - Use a temperature-controlled cuvette holder. - Allow the instrument to warm up adequately and perform regular blank measurements. |
Conclusion
This compound presents a promising, readily available scaffold for the development of fluorescent probes. Its utility is predicted based on the well-established photophysical and chemical properties of the indole functional group. The protocols outlined in this document provide a starting point for researchers to explore its applications in pH sensing, metal ion detection, and bioconjugation. As with any novel probe, thorough characterization and optimization are essential for robust and reliable results.
References
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (n.d.). MDPI.
- Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. (1987). ResearchGate.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2010). PMC - NIH.
- Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes. (2025). American Chemical Society - ACS Fall 2025.
- Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. (2023). ResearchGate.
- An inquisitive study on photophysical properties of few modified indole derivatives. (2021). World Scientific Publishing.
- Fluorescence quenching of indole and model micelle systems. (n.d.).
- Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. (2018). Beilstein Journal of Organic Chemistry.
- An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. (2021). PMC - NIH.
- Fluorescence quenching mechanism and proposed structure of... (n.d.). ResearchGate.
- Indole-based Fluorometric and Colorimetric Chemosensors for the Selective Detection of Cu2+. (2023). University of Sri Jayewardenepura.
- Fluorescence Self‐Quenching through Hydrogen Bonding. (1969). AIP Publishing.
- Indole-based Fluorescent Sensors for Selective Detection of Hg2+. (2023). Semantic Scholar.
- The fluorescence of indoles and aniline derivatives. (1966). PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 5. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 6. This compound | 14844-73-6 [sigmaaldrich.com]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes | Poster Board #600 - American Chemical Society [acs.digitellinc.com]
- 9. BJOC - Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives [beilstein-journals.org]
- 10. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Amide Coupling with 2,3-Dimethyl-1H-indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indole Amides in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, amides derived from indole carboxylic acids are of paramount importance in the development of novel therapeutic agents. 2,3-Dimethyl-1H-indole-5-carboxylic acid is a valuable building block in this context, offering a decorated indole core for further molecular elaboration. The amide coupling of this substrate is a key transformation for generating libraries of compounds with potential biological activity.
This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of this compound. We will delve into the mechanistic underpinnings of common coupling strategies, address the unique challenges posed by the electron-rich and nucleophilic nature of the indole ring, and present optimized protocols to ensure high-yield and clean reactions.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the fundamental principle behind the use of coupling reagents.
Mechanism of Carboxylic Acid Activation
The most common strategies for carboxylic acid activation in amide coupling fall into two main categories: carbodiimide-mediated and uronium/aminium salt-mediated methods.
-
Carbodiimide-Mediated Activation (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and efficiently reacts with the amine.[2][3]
-
Uronium/Aminium Salt-Mediated Activation (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly convert carboxylic acids into their corresponding active esters in the presence of a non-nucleophilic base.[4][5] These active esters are highly reactive towards amines, leading to fast and efficient amide bond formation with minimal side products.[4]
The Challenge of the Indole N-H
A key consideration when working with this compound is the presence of the nucleophilic N-H group on the indole ring. This nitrogen can compete with the amine nucleophile and react with the activated carboxylic acid, leading to the formation of an N-acylated dimer or oligomeric side products.
To circumvent this, two primary strategies can be employed:
-
Kinetic Control: Employing highly efficient and rapid coupling conditions can favor the desired intermolecular reaction with the amine over the competing N-acylation. Uronium salt-based reagents like HATU are often superior in this regard due to their fast reaction kinetics.[4]
-
Protecting Group Strategy: The indole nitrogen can be protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or a benzyl group, to render it non-nucleophilic during the coupling reaction. The protecting group can then be removed in a subsequent step. This approach offers greater control but adds steps to the overall synthesis.[6]
For many applications, direct coupling without a protecting group is feasible and more atom-economical, especially when using optimized conditions. The protocols provided below focus on the direct coupling approach.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of amides from this compound. The following table provides a comparison of two widely used systems.
| Coupling Reagent System | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC/HOBt | DIPEA, Et3N | DMF, DCM | 1–12 hours | 60–95% | Cost-effective, water-soluble byproducts (with EDC).[7][8] | N-acylurea formation, racemization (suppressed by HOBt).[2] |
| HATU | DIPEA | DMF | 15–60 minutes | 85–99% | High efficiency, fast reaction times, low racemization, suitable for challenging substrates.[4][9] | Can be moisture-sensitive, higher cost. |
Experimental Protocols
The following are detailed, step-by-step protocols for the amide coupling of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 equiv) to the solution in one portion.
-
Slowly add DIPEA (2.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient and recommended for sterically hindered amines or when rapid reaction times are desired.
Caption: Workflow for HATU mediated amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 15–60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as moisture can quench the activated species. For particularly challenging couplings, switching from EDC/HOBt to HATU is often beneficial.[4]
-
Side Product Formation: If N-acylation of the indole is observed (identifiable by mass spectrometry), consider lowering the reaction temperature or reducing the reaction time. If the problem persists, a protecting group strategy for the indole nitrogen may be necessary.
-
Purification Difficulties: The urea byproduct from carbodiimide reagents (if not water-soluble like EDC's byproduct) can sometimes complicate purification. For EDC, the byproduct is water-soluble and can be removed with aqueous washes.[3] For HATU, the byproducts are also generally water-soluble. If the product is polar, reverse-phase chromatography may be required.
Conclusion
The amide coupling of this compound is a versatile and powerful reaction for the synthesis of novel compounds for drug discovery and development. By understanding the underlying mechanisms and potential side reactions, and by selecting the appropriate coupling reagents and conditions, researchers can achieve high yields of the desired amide products. Both the EDC/HOBt and HATU protocols presented here are reliable methods, with HATU offering superior performance for more challenging substrates. Careful execution and monitoring are key to successful and reproducible outcomes.
References
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153235.
- Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. A New Protecting-Group Strategy for Indoles.
- Aapptec Peptides. Coupling Reagents.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
- ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- American Elements. 2,3-dimethyl-1H-indole-5-carboxamide.
- ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes & Protocols for the Enzymatic Synthesis of Indole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structural motif, central to a vast array of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence in blockbuster drugs for cancer, inflammation, and neurological disorders underscores the continuous demand for efficient and sustainable synthetic methodologies.[1][2][4][5] Traditional chemical syntheses, while powerful, often necessitate harsh reaction conditions, multi-step protection/deprotection strategies, and can generate significant chemical waste.[6][7] Biocatalysis, leveraging the exquisite selectivity and efficiency of enzymes, has emerged as a powerful and green alternative for the synthesis of complex indole derivatives.[6][8][9] This guide provides an in-depth exploration of key enzymatic strategies for indole derivatization, complete with detailed, field-proven protocols and the scientific rationale underpinning these advanced synthetic techniques.
The Strategic Advantage of Biocatalysis in Indole Chemistry
Enzymatic synthesis offers a paradigm shift from conventional organic chemistry, providing solutions to long-standing challenges in selectivity and environmental impact.[6][8] The primary drivers for adopting biocatalysis in the synthesis of indole derivatives include:
-
Unmatched Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for cumbersome protecting groups and leading to cleaner reaction profiles with higher purity products.[6][8]
-
Mild Reaction Conditions: Biocatalytic transformations typically occur in aqueous media under ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of hazardous reagents and solvents.[8][9]
-
Sustainability: As renewable and biodegradable catalysts, enzymes align with the principles of green chemistry, minimizing the environmental footprint of synthetic processes.[7][9]
-
Novel Chemical Space: Enzymes can catalyze transformations that are difficult or impossible to achieve through traditional chemical means, opening avenues to novel molecular architectures.
Core Enzymatic Strategies for Indole Derivative Synthesis
This section details three robust enzymatic platforms for the synthesis of functionalized indoles: Tryptophan Synthase (TrpS) for C-C bond formation, Monooxygenases for targeted oxidation, and multi-enzyme cascades for complex transformations.
Tryptophan Synthase (TrpS): A Master Architect of C-C Bonds
Tryptophan synthase is a cornerstone enzyme in biocatalysis, renowned for its ability to forge a C-C bond between an indole nucleus and the side chain of serine to produce L-tryptophan.[10][11] The true power of this enzyme in synthetic applications lies in the broad substrate scope of its β-subunit (TrpB), which can be utilized as a standalone catalyst.[10] This subunit accepts a wide variety of substituted indoles, enabling the synthesis of a diverse library of non-canonical amino acids.[10][11][12]
Mechanism of Action & Rationale: The TrpB subunit utilizes a pyridoxal phosphate (PLP) cofactor to activate L-serine, forming an amino-acrylate intermediate.[11][13] This electrophilic species then undergoes a nucleophilic attack by the indole substrate, followed by hydrolysis to release the L-tryptophan analog.[10][13] The enzyme's active site precisely orients the reactants, ensuring high stereoselectivity for the L-enantiomer.[10]
Protocol 2.1.1: Synthesis of 5-Fluoro-L-tryptophan using a Standalone TrpB
This protocol describes the synthesis of a valuable fluorinated tryptophan analog, a common building block in medicinal chemistry.
Materials:
-
Recombinant Tryptophan Synthase β-subunit (TrpB) from Pyrococcus furiosus (PfTrpB) or other thermostable source
-
5-Fluoroindole
-
L-Serine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Centrifugal filters (10 kDa MWCO)
-
HPLC system with a chiral column
Procedure:
-
Enzyme Preparation: If using a lyophilized powder, reconstitute the PfTrpB enzyme in 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL. Briefly centrifuge to pellet any aggregates. The enzyme solution can be stored at -20°C.
-
Reaction Setup:
-
In a 50 mL reaction vessel, add 30 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add L-Serine to a final concentration of 50 mM.
-
Add PLP to a final concentration of 0.1 mM. This cofactor is essential for TrpB activity.
-
Prepare a 1 M stock solution of 5-fluoroindole in DMSO. Add the stock solution to the reaction mixture to achieve a final concentration of 20 mM. Note: The final DMSO concentration should not exceed 5% (v/v) to minimize enzyme denaturation.
-
-
Initiation of Reaction:
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 70°C for PfTrpB).
-
Initiate the reaction by adding the PfTrpB enzyme solution to a final concentration of 0.5 mg/mL.
-
-
Reaction Monitoring & Incubation:
-
Incubate the reaction mixture with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the reaction in the aliquot by adding an equal volume of methanol and analyze by HPLC to determine substrate consumption and product formation.
-
-
Reaction Termination & Product Isolation:
-
Once the reaction has reached completion (typically >95% conversion), terminate it by placing the vessel on ice and then acidifying to pH 3.0 with 1 M HCl. This will precipitate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated enzyme.
-
The supernatant containing the product can be further purified by standard chromatographic techniques (e.g., ion-exchange or reversed-phase chromatography).
-
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the 5-fluoro-L-tryptophan product using HPLC equipped with a suitable chiral column.
Data Interpretation & Validation:
| Parameter | Target Value | Rationale |
| Substrate Conversion | >95% | Indicates high enzyme activity and an efficient process. |
| Enantiomeric Excess (ee) | >99% (L-isomer) | Validates the high stereoselectivity of the TrpB enzyme. |
| Yield (isolated) | >80% | Demonstrates the practical utility of the protocol for preparative scale synthesis. |
Workflow Diagram: Tryptophan Synthase Catalyzed Synthesis
Caption: Workflow for the enzymatic synthesis of 5-Fluoro-L-tryptophan.
Flavin-Dependent Monooxygenases (FDMOs): Precision Oxidation Artists
The introduction of oxygen atoms into the indole ring is a critical step in the biosynthesis of many complex indole alkaloids and is synthetically challenging to achieve with high selectivity.[14][15] Flavin-dependent monooxygenases (FDMOs) are powerful biocatalysts that can hydroxylate non-activated carbon atoms with remarkable regio- and stereoselectivity.[15]
Mechanism of Action & Rationale: FDMOs utilize a flavin cofactor (FAD or FMN) and a reducing equivalent (NAD(P)H) to activate molecular oxygen. The activated oxygen species is then used to hydroxylate the substrate, which is bound in a specific orientation within the enzyme's active site. This precise positioning dictates the site of hydroxylation. Recent bioinformatic and protein engineering efforts have expanded the library of available FDMOs with diverse substrate specificities.[15]
Protocol 2.2.1: Regioselective Hydroxylation of a 2-Arylindole
This protocol outlines the use of a novel monooxygenase for the stereoselective synthesis of a 3-hydroxyindolenine, a valuable synthetic intermediate.[15]
Materials:
-
E. coli cells expressing the desired Flavin-Dependent Monooxygenase (e.g., "Champase")[15]
-
2-Phenylindole
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
NADPH
-
Glucose
-
Glucose Dehydrogenase (GDH) for NADPH recycling
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
LC-MS system
Procedure:
-
Biocatalyst Preparation:
-
Grow the E. coli strain expressing the FDMO in a suitable medium (e.g., LB with antibiotic) until it reaches the mid-log phase.
-
Induce protein expression (e.g., with IPTG) and continue cultivation at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in 50 mM potassium phosphate buffer (pH 8.0) to create a whole-cell biocatalyst suspension. Alternatively, lyse the cells to prepare a crude cell lysate.
-
-
Reaction Setup (NADPH Recycling System):
-
In a reaction vessel, combine the whole-cell suspension or crude lysate with the 2-phenylindole substrate (e.g., 10 mM final concentration, added from a DMSO stock).
-
Add glucose to a final concentration of 100 mM.
-
Add a catalytic amount of NADPH (e.g., 1 mM).
-
Add glucose dehydrogenase (GDH) to a final concentration of 1-2 U/mL. The GDH will continuously regenerate the expensive NADPH cofactor by oxidizing glucose, making the process economically viable.
-
-
Reaction & Monitoring:
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with vigorous shaking to ensure sufficient oxygen transfer.
-
Monitor the reaction by taking aliquots, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
-
Product Extraction and Purification:
-
Once the substrate is consumed, saturate the aqueous reaction mixture with NaCl.
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
-
-
Characterization: Confirm the structure and determine the stereoselectivity (enantiomeric ratio, er) of the 3-hydroxyindolenine product using NMR spectroscopy and chiral HPLC analysis.
Data Interpretation & Validation:
| Parameter | Target Value | Rationale |
| Substrate Conversion | >90% | Confirms the activity of the whole-cell or lysate system. |
| Enantiomeric Ratio (er) | e.g., 95:5 | Demonstrates the high stereoselectivity of the enzymatic oxidation. |
| Isolated Yield | >60% | Indicates a synthetically useful transformation. |
Diagram: Chemoenzymatic Cascade for D-Tryptophan Derivatives
This diagram illustrates a more complex, multi-enzyme cascade that combines the strengths of different biocatalysts to achieve a challenging stereoinversion.[16][17]
Caption: A one-pot, three-enzyme cascade for synthesizing D-tryptophan derivatives.
Conclusion and Future Outlook
The application of enzymes in the synthesis of indole derivatives is a rapidly advancing field that offers elegant solutions to complex synthetic challenges. The protocols detailed herein for tryptophan synthase and monooxygenase-catalyzed reactions provide robust and scalable methods for accessing valuable chiral building blocks and intermediates. As our understanding of enzyme function deepens and protein engineering tools become more sophisticated, the scope of biocatalysis will undoubtedly continue to expand, paving the way for the development of novel, life-saving therapeutics built upon the versatile indole scaffold.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- Chemoenzymatic Synthesis of Indole-Containing Acyloin Deriv
- Biocatalytic Synthesis of D-Tryptophans
- Role of Enzymes in Organic Synthesis.
- Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis.
- Chemoenzymatic Synthesis of Indole-Containing Acyloin Deriv
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis.
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
- Chemoenzymatic Synthesis of Indole-Containing Acyloin Deriv
- Biosynthesis of Fungal Indole Alkaloids.
- Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis. Royal Society of Chemistry.
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science.
- Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Hilaris Publisher.
- Tryptophan Synthase: Biocatalyst Extraordinaire.
- Tryptophan synthase. Wikipedia.
- Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. PubMed.
- Biocatalytic stereoselective oxid
- Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes.
- Enzymatic synthesis: Significance and symbolism. Wisdom Library.
- What are the advantages of using enzymes?
- Chemistry and Biology of Monoterpene Indole Alkaloid Biosynthesis.
- Tryptophan synthase uses an atypical mechanism to achieve substrate specificity.
- Tryptophan Synthase: Biocatalyst Extraordinaire.
- Pterin-Dependent Mono-oxidation for the Microbial Synthesis of a Modified Monoterpene Indole Alkaloid. ACS Synthetic Biology.
- Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Synthesis of Medicinally Important Indole Deriv
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. ijariie.com [ijariie.com]
- 7. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. What are the advantages of using enzymes? | AAT Bioquest [aatbio.com]
- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan synthase uses an atypical mechanism to achieve substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Accelerating Indole Synthesis through Continuous Flow Chemistry
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Traditional batch synthesis methods for indoles, while foundational, often face challenges related to harsh reaction conditions, long reaction times, safety concerns with hazardous intermediates, and difficulties in scalability. This application note provides an in-depth guide for researchers and drug development professionals on leveraging continuous flow chemistry to overcome these limitations. We will explore the theoretical and practical advantages of flow chemistry, followed by detailed protocols for key indole syntheses, including the Fischer, Hemetsberger-Knittel, and Larock methods, adapted for continuous flow systems.
The Paradigm Shift: Why Flow Chemistry for Indole Synthesis?
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, represents a significant evolution from traditional batch processing.[2][3] Its application to heterocyclic synthesis, particularly for privileged scaffolds like indole, is driven by several key advantages:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and energetic intermediates present at any given moment.[4][5] This is particularly crucial for syntheses involving thermally unstable compounds (e.g., azides) or highly exothermic reactions.[6][7]
-
Superior Process Control: Flow systems offer precise and independent control over reaction parameters such as temperature, pressure, residence time, and stoichiometry.[4][8] The high surface-area-to-volume ratio ensures rapid heat transfer, eliminating thermal gradients and "hot spots" common in large batch reactors, which often lead to byproduct formation.[9]
-
Access to Novel Processing Windows: By pressurizing the system with a back-pressure regulator (BPR), solvents can be superheated far beyond their atmospheric boiling points.[5] This dramatically accelerates reaction kinetics, often reducing reaction times from hours in batch to mere minutes or seconds in flow.[10]
-
Rapid Optimization and Scalability: The automated nature of modern flow systems allows for rapid screening of reaction conditions, significantly accelerating process optimization.[5] Scaling up production is achieved by either running the system for a longer duration ("scaling out") or by using larger reactors, a more straightforward process than re-optimizing a batch reaction for a larger vessel.[9]
Fischer Indole Synthesis in Continuous Flow
The Fischer synthesis, first reported in 1883, remains one of the most robust and widely used methods for preparing indoles.[6] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[11]
Mechanism Insight: The reaction proceeds through several key steps: (a) arylhydrazone formation, (b) tautomerization to an enamine, (c) a rate-determining[1][1]-sigmatropic rearrangement, (d) re-aromatization, (e) cyclization, and (f) elimination of ammonia to form the indole ring.[6] The high temperatures required for the sigmatropic rearrangement and cyclization steps make this reaction an ideal candidate for intensification using superheated flow conditions.
Workflow: Fischer Indole Synthesis
Caption: General workflow for a two-feed Fischer indole synthesis in a continuous flow system.
Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from a high-temperature continuous flow procedure.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of phenylhydrazine (10 ) in a 3:1 mixture of acetic acid and isopropanol.
-
Solution B: Prepare a 1.1 M solution of cyclohexanone (9 ) in the same solvent mixture.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram above, using two syringe pumps, a T-mixer, a 16 mL stainless steel reactor coil, and a back-pressure regulator (BPR).
-
Immerse the reactor coil in a pre-heated oil bath or other suitable heating mantle.
-
-
Reaction Execution:
-
Set the reactor temperature to 200 °C.
-
Set the BPR to maintain a system pressure of 75 bar. This is critical to prevent the solvent from boiling.
-
Begin pumping both Solution A and Solution B into the T-mixer at a flow rate of 2.5 mL/min each (total flow rate of 5.0 mL/min).
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product. The first fraction should be discarded as waste.
-
-
Work-up and Analysis:
-
Collect the reactor output in a flask containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1,2,3,4-tetrahydrocarbazole (11 ).
-
Data Summary: Fischer Indole Synthesis Parameters
| Parameter | Value | Rationale & Insights |
| Reactants | Phenylhydrazine, Cyclohexanone | Classic substrates for demonstrating the Fischer synthesis. |
| Solvent | Acetic Acid / Isopropanol (3:1) | Acetic acid serves as both a solvent and the required acid catalyst for the reaction.[6] |
| Temperature | 200 °C | Superheating accelerates the rate-limiting steps, enabling a very short residence time.[6] |
| Pressure | 75 bar | Necessary to maintain the solvent in a liquid state at a temperature far above its boiling point. |
| Flow Rate | 5.0 mL/min (total) | Combined with the reactor volume (16 mL), this dictates the residence time. |
| Residence Time | ~3.2 min | Calculated as Reactor Volume / Total Flow Rate. A dramatic reduction from batch methods. |
| Reported Yield | 96% | Demonstrates the high efficiency and conversion achievable in flow.[6] |
| Productivity | ~25 g/h | Highlights the potential for rapid material generation and scalability.[6] |
Hemetsberger-Knittel Indole Synthesis in Flow
The Hemetsberger-Knittel synthesis is a valuable method for producing indole-2-carboxylic esters via the thermolysis of α-azidocinnamate esters.[6]
Mechanism Insight: The reaction is believed to proceed through the thermal decomposition of the azide to form a highly reactive singlet nitrene intermediate. This intermediate then undergoes an intramolecular C-H insertion to form the indole nucleus.[6] The use of potentially explosive azide compounds under high-temperature batch conditions poses a significant safety risk. Flow chemistry mitigates this risk by ensuring that only a minuscule amount of the azide is heated at any given time.[6][7]
Workflow: Hemetsberger-Knittel Synthesis
Caption: Workflow for the safe thermolysis of azides in a continuous flow system.
Protocol: Synthesis of Ethyl Indole-2-carboxylates
This protocol is based on the work of Seeberger and colleagues, demonstrating a safe and scalable approach.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of the starting ethyl α-azidocinnamate (33 ) in toluene.
-
Solution B: Use pure toluene as the diluting solvent stream.
-
-
System Setup:
-
Assemble a flow system with two pumps, a T-mixer, a 2 mL stainless steel (SS) reactor coil, and a BPR set to ~15-20 bar.
-
Place the SS reactor coil in a heating block or sand bath pre-heated to 220 °C.
-
-
Reaction Execution:
-
Pump Solution A at 1.0 mL/min and Solution B (toluene) at 1.0 mL/min into the T-mixer. This in-line dilution halves the concentration to 0.5 M just before heating, further enhancing safety.
-
The combined stream (2.0 mL/min) flows through the 2 mL heated reactor.
-
After the system stabilizes, begin collecting the product stream.
-
-
Work-up and Analysis:
-
The output from the reactor is a solution of the indole product in toluene.
-
Remove the solvent under reduced pressure.
-
The resulting crude indole-2-carboxylate (34 ) is often of high purity, but can be further purified by chromatography if necessary.
-
Data Summary: Hemetsberger-Knittel Parameters
| Parameter | Value | Rationale & Insights |
| Reactant | Ethyl α-azidocinnamate | Azide precursors are handled safely due to the small reactor volume.[6] |
| Solvent | Toluene | A high-boiling solvent suitable for the required thermolysis temperature. |
| Temperature | 220 °C | High temperature is required to induce nitrene formation from the azide. |
| Pressure | ~15-20 bar | Sufficient to prevent solvent boiling and ensure smooth flow. |
| Flow Rate | 2.0 mL/min (total) | A higher flow rate is possible due to the rapid nature of the thermal decomposition. |
| Residence Time | 30 s | An extremely short reaction time, showcasing the power of flow for hazardous chemistry.[6] |
| Reported Yield | High-yielding | Demonstrates excellent conversion in a very short timeframe.[6] |
Larock Indole Synthesis: A Look at Catalytic Flow Reactions
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[12][13] This method offers great versatility in accessing highly substituted indoles.[13]
Mechanism Insight: The catalytic cycle generally involves: (1) oxidative addition of the ortho-iodoaniline to a Pd(0) species, (2) coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond, (3) intramolecular N-H bond activation and cyclization, and (4) reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[12][14]
Adapting this reaction to flow can be achieved using two main strategies:
-
Homogeneous Catalysis: The palladium catalyst, ligands, and base are dissolved with the reactants and pumped through a heated reactor coil. This is simpler to set up but requires downstream purification to remove the catalyst.
-
Heterogeneous Catalysis: The palladium catalyst is immobilized on a solid support (e.g., polymer beads, silica) and packed into a column reactor (a "packed-bed" reactor). The reactant solution flows through the heated column, and the product emerges free of the catalyst, simplifying purification.
Conceptual Protocol: Heterogeneous Larock Indole Synthesis
While a specific detailed protocol was not found in the initial search, a conceptual workflow can be designed based on established principles for heterogeneous catalytic flow reactions.
-
Reactor Preparation:
-
Pack a suitable column with a supported palladium catalyst (e.g., Pd on carbon, Pd on a polymer resin).
-
Integrate the packed-bed reactor into the flow path and ensure it can be heated uniformly.
-
-
Reagent Preparation:
-
Prepare a single solution containing the o-iodoaniline, the alkyne, a suitable base (e.g., NaOAc or K₂CO₃), and any necessary additives (like LiCl) in a high-boiling solvent such as NMP or DMF.[12]
-
-
Reaction Execution:
-
Heat the packed-bed reactor to the optimized temperature (e.g., 110–130 °C).[12]
-
Pump the reagent solution through the catalyst bed at a defined flow rate to achieve the desired residence time.
-
Use a BPR to maintain pressure and prevent solvent outgassing at high temperatures.
-
-
Work-up:
-
The output stream contains the product, excess base, and salts.
-
The primary advantage is the absence of dissolved palladium, simplifying purification to a standard aqueous work-up and chromatography.
-
Conclusions and Future Outlook
Continuous flow chemistry provides a transformative platform for the synthesis of indoles, offering unparalleled advantages in safety, efficiency, and scalability.[2][15] By enabling the use of superheated conditions and the safe handling of hazardous intermediates, flow reactors can drastically reduce reaction times and improve yields for classic transformations like the Fischer and Hemetsberger-Knittel syntheses.[6] The continued development of robust heterogeneous catalysts promises to further streamline catalytic methods like the Larock synthesis by integrating reaction and purification. For researchers and professionals in drug development, adopting flow chemistry is not merely an alternative method but a strategic tool to accelerate discovery, optimize processes, and enable safer, more sustainable manufacturing of vital indole-containing molecules.[8]
References
- Molecules. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Molecules. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]
- Molecules. (2020). A Recent Update on the Flow Synthesis of Indoles. PubMed. [Link]
- Various Authors. (n.d.). Fischer indole synthesis under flow conditions.
- Molecules. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
- Organic Process Research & Development. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions.
- European Journal of Organic Chemistry. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link]
- Various Authors. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]
- Various Authors. (n.d.). Fischer indole synthesis under continuous flow conditions.
- Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
- ResearchGate. (n.d.). Scheme 2: Initial flow reactor setup for the synthesis of intermediate 11.
- NIH. (n.d.). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH. [Link]
- NJ Bio, Inc. (n.d.). Flow Chemistry. NJ Bio, Inc. [Link]
- ResearchGate. (n.d.). Optimization of the Reaction Conditions.
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]
- Vapourtec. (n.d.). Advantages of continuous flow production. Vapourtec. [Link]
- ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Molecules. (2020). A Recent Update on the Flow Synthesis of Indoles. Uniba. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein Journal of Organic Chemistry. [Link]
- SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
- ResearchGate. (n.d.). Mechanism of larock indole synthesis.
- RSC Advances. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing. [Link]
- SciELO. (n.d.). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciELO. [Link]
- YouTube. (2023). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. YouTube. [Link]
- ResearchGate. (2019). (PDF) Bischler Indole Synthesis.
Sources
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 4. njbio.com [njbio.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. labunlimited.com [labunlimited.com]
- 10. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Overview of the Synthetic Route
The most common and versatile method for synthesizing this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone.[2][3][4] For the target molecule, the logical starting materials are 4-hydrazinobenzoic acid and 2-butanone (methyl ethyl ketone).
The overall synthetic pathway can be visualized as a two-stage process: the formation of the arylhydrazone intermediate, followed by the acid-catalyzed intramolecular cyclization to form the indole ring.
Caption: General workflow for the Fischer indole synthesis of this compound.
Troubleshooting Guide: Improving Yield and Purity
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of the Desired Indole
A low yield is one of the most frequent challenges in the Fischer indole synthesis.[1][5] Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical for the cyclization step. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective, but the optimal choice is substrate-dependent.[2][4][6] | Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often a good starting point for challenging substrates.[6] Experiment with the catalyst loading, as too much or too little can be detrimental. |
| Inappropriate Reaction Temperature | The[7][7]-sigmatropic rearrangement in the Fischer indole synthesis mechanism often requires significant thermal energy.[6] However, excessively high temperatures can lead to degradation of the starting materials or the final product. | Monitor the reaction by TLC to determine the optimal temperature and reaction time. If the reaction is sluggish, cautiously increase the temperature. Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6] |
| Impure Starting Materials | Impurities in the 4-hydrazinobenzoic acid or 2-butanone can lead to unwanted side reactions that consume starting materials and complicate purification.[1][5] | Ensure the purity of your starting materials. 4-Hydrazinobenzoic acid can be synthesized from 4-aminobenzoic acid and should be purified before use.[7][8] 2-Butanone should be distilled if its purity is questionable. |
| N-N Bond Cleavage | A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which is particularly problematic with electron-donating groups on the phenylhydrazine.[1][9][10] While the carboxylic acid group is electron-withdrawing, other factors can still promote this pathway. | Use milder reaction conditions (lower temperature, less harsh acid) to disfavor the N-N bond cleavage.[9] |
Problem 2: Formation of a Mixture of Regioisomers
When using an unsymmetrical ketone like 2-butanone, there is a possibility of forming two different regioisomers: this compound and 1,2-dimethyl-1H-indole-6-carboxylic acid. The regioselectivity is influenced by the reaction conditions.[5]
Controlling Regioselectivity:
-
Acid Strength: Weaker acids tend to favor the formation of the kinetic product, which arises from the more substituted enamine intermediate. Stronger acids can lead to the thermodynamically more stable product.[5]
-
Steric Hindrance: The cyclization will generally occur at the less sterically hindered position.
For the reaction of 4-hydrazinobenzoic acid and 2-butanone, the formation of this compound is generally favored.
Problem 3: Difficult Purification of the Final Product
The crude product may contain unreacted starting materials, side products, and colored impurities due to oxidation.
Purification Strategies:
-
Aqueous Workup: After the reaction, quenching with a base (e.g., sodium bicarbonate solution) will neutralize the acid catalyst. The product, being a carboxylic acid, will likely be soluble in the basic aqueous layer as its carboxylate salt. This allows for separation from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the desired product.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is an effective method for purifying the solid product.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. A solvent system with a small amount of acetic acid may be necessary to ensure good peak shape for the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer indole synthesis?
The mechanism involves several key steps:
-
Hydrazone Formation: 4-Hydrazinobenzoic acid reacts with 2-butanone to form the corresponding phenylhydrazone.[2][4]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[2][4]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement to form a di-imine intermediate.[2][4]
-
Cyclization and Aromatization: The intermediate cyclizes, and a molecule of ammonia is eliminated to form the aromatic indole ring.[2][4]
Caption: Key steps in the Fischer indole synthesis mechanism.
Q2: How do I synthesize the starting material, 4-hydrazinobenzoic acid?
4-Hydrazinobenzoic acid is typically synthesized from 4-aminobenzoic acid in a three-step process: diazotization, reduction, and hydrolysis, with a reported overall yield of around 82%.[7][8]
Experimental Protocol for 4-Hydrazinobenzoic Acid Synthesis: [8]
-
Diazotization: Suspend 4-aminobenzoic acid in dilute hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Reduction: In a separate vessel, prepare a solution of sodium metabisulfite and adjust the pH to 7-9. Slowly add the cold diazonium salt solution to the sulfite solution, maintaining the temperature and pH.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the sulfonate groups. Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate. Collect the solid by filtration. The free base can be obtained by neutralization.
Q3: Can I run the Fischer indole synthesis as a one-pot reaction?
Yes, a one-pot procedure where the hydrazone is formed in situ without isolation is often preferred to minimize handling losses and improve efficiency.[3][6]
Experimental Protocol for One-Pot Synthesis:
-
Reaction Setup: In a round-bottom flask, combine 4-hydrazinobenzoic acid (1 equivalent) and 2-butanone (1.1-1.5 equivalents) in a suitable solvent such as acetic acid or ethanol.
-
Catalyst Addition: Add the chosen acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of polyphosphoric acid).
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., reflux or a specific temperature determined by optimization studies) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture and perform an appropriate workup as described in the purification section.
Q4: What are some common side products to look out for?
Besides unreacted starting materials and regioisomers, other potential side products include:
-
Aldol condensation products: 2-Butanone can undergo self-condensation under acidic conditions.[5]
-
Products of N-N bond cleavage: This can lead to the formation of 4-aminobenzoic acid.[1][9]
-
Decarboxylation products: Under harsh acidic conditions and high temperatures, the carboxylic acid group on the indole ring may be lost.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve the spot shape of the carboxylic acid). The disappearance of the starting materials and the appearance of the product spot (which can be visualized under UV light) will indicate the reaction's progress.
References
- Synthesis of 4-Hydrazinobenzoic Acid - Semantic Scholar. (URL: [Link])
- Synthesis of 4-(N-boc-hydrazino)benzoic acid - PrepChem.com. (URL: [Link])
- Fischer indole synthesis - Wikipedia. (URL: [Link])
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (URL: [Link])
- Why Do Some Fischer Indoliz
- CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google P
- Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. (URL: [Link])
- A three-component Fischer indole synthesis - PubMed. (URL: [Link])
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: [Link])
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])
- Fischer indole synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
- The Decarboxylation of Ring-Substituted Indole-2(and 3)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dimethyl-1H-indole-5-carboxylic acid
Welcome to the technical support center for the purification of 2,3-Dimethyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed. A common route to this molecule is the Fischer indole synthesis.[1][2] Potential impurities can include:
-
Unreacted Starting Materials: Such as 4-hydrazinobenzoic acid and 3-methyl-2-butanone (or its corresponding hydrazone).
-
Decarboxylation Product: Indole carboxylic acids can undergo decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions, leading to the formation of 2,3-dimethyl-1H-indole.[3][4][5][6]
-
Regioisomers: Depending on the specificity of the cyclization reaction, minor amounts of other isomers might be formed.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, acetic acid) and inorganic salts from neutralization steps are common.[7][8]
Q2: My purified this compound is a brownish or off-white powder, not the expected white solid. What could be the cause?
A2: The discoloration is often due to trace impurities, particularly those that are colored or can oxidize to form colored species. Indole compounds, in general, can be susceptible to oxidation. The presence of residual acidic or basic catalysts can sometimes promote the formation of colored byproducts. It is also possible that some polymeric material was formed during the synthesis.
Q3: What is the best general approach for purifying solid this compound?
A3: For solid carboxylic acids like this one, a multi-step approach is often most effective. The general workflow would be:
-
Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.
-
Recrystallization: To remove closely related impurities.
-
Washing and Drying: To remove residual solvents and moisture.
The following diagram illustrates a typical purification workflow:
Caption: General purification workflow for this compound.
Troubleshooting Guide
Issue 1: Low Yield After Purification
Q: I'm losing a significant amount of product during purification. What are the common causes and how can I mitigate them?
A: Low recovery can stem from several stages of the purification process. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Precipitation | The pH of the aqueous solution may not be sufficiently acidic to fully precipitate the carboxylic acid. The solubility of carboxylic acids is pH-dependent.[9][10][11] | During the acidification step after an alkaline extraction, ensure the pH is well below the pKa of the carboxylic acid (typically pH 2-3). Use a pH meter for accurate measurement.[12] |
| Solubility in Wash Solvents | Your product may have some solubility in the solvents used for washing the isolated solid, especially if the solvents are at room temperature. | Pre-chill your wash solvents (e.g., water, or a non-polar solvent like cold diethyl ether) to minimize the solubility of your product. Use a minimal amount of solvent for washing. |
| Premature Crystallization | During hot filtration to remove insoluble impurities, the product can crystallize in the funnel, leading to loss. | Preheat the filtration funnel and filter paper with hot solvent before filtering your hot solution.[13] |
| Mechanical Losses | Product can be lost during transfers between flasks and on filtration media. | To minimize mechanical losses, scrape flask walls thoroughly and use a minimal amount of cold solvent for transfers. |
| Potential Decarboxylation | If purification involves heating for extended periods, especially under acidic or basic conditions, decarboxylation can occur, reducing the yield of the desired carboxylic acid.[3][4][5] | Minimize the time your compound is exposed to high temperatures. If possible, use purification methods that can be performed at or near room temperature. |
The following diagram illustrates the potential for decarboxylation as a side reaction:
Caption: Decarboxylation of the target compound, a potential side reaction.
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid
Q: My product is "oiling out" or forming a sticky gum during recrystallization. How can I obtain a crystalline solid?
A: This is a common issue in recrystallization, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound, or it may be a poor solvent for the impurities.
-
Try a Solvent Mixture: If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
Recommended Solvents to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Heptane
-
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of oils.
Issue 3: Persistent Impurities Observed by Analytical Techniques (TLC/HPLC)
Q: My TLC plate shows streaking, or my HPLC analysis indicates the presence of closely related impurities after initial purification. What should I do?
A: This indicates that the chosen purification method is not effectively separating the impurities from your product.
-
Troubleshooting TLC Streaking:
-
Cause: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[13] This can result in a mixture of protonated and deprotonated forms, leading to tailing.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[13][14] This will keep the carboxylic acid fully protonated, resulting in a more defined spot on the TLC plate.
-
-
Improving HPLC Separation:
-
Mobile Phase Modification: For reverse-phase HPLC, adding an acid like formic acid or phosphoric acid to the mobile phase can improve peak shape for carboxylic acids.[15]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of impurities with different polarities.
-
-
When Recrystallization Fails:
-
Consider Column Chromatography: If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. Column chromatography on silica gel is a powerful technique for separating compounds with minor differences in polarity.
-
Chromatography Solvent System: A good starting point for a solvent system can be determined by TLC. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common. Remember to add a small amount of acetic or formic acid to the eluent to prevent streaking.[13][14]
-
| Technique | Recommended Solvent System Modifier | Rationale |
| Silica Gel TLC | 0.5-1% Acetic Acid or Formic Acid in Eluent | Suppresses deprotonation of the carboxylic acid, reducing tailing.[13][14] |
| Silica Gel Column Chromatography | 0.5-1% Acetic Acid or Formic Acid in Eluent | Improves separation and peak shape by ensuring the analyte remains protonated.[13] |
| Reverse-Phase HPLC | 0.1% Formic Acid or Phosphoric Acid in Mobile Phase | Enhances peak shape and resolution for acidic analytes.[15] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is generated.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH 2-3).
-
Precipitation: The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash it with cold deionized water, and then a small amount of a cold, non-polar solvent (like hexane) to help with drying.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of your final product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL and filter it through a 0.45 µm syringe filter before injection.[16]
References
- SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.
- PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.
- MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.
- PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Organic Syntheses. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE.
- TargetMol. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 14844-73-6.
- Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubChem. (n.d.). This compound (C11H11NO2).
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g.
- BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- MDPI. (n.d.). Recent Developments on Five-Component Reactions.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
- Organic Syntheses. (n.d.). indole.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- MIT OpenCourseWare. (n.d.). Qualitative Organic Analysis.
- European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- ResearchGate. (2005). (PDF) Characterization of poly(indole‐5‐carboxylic acid) in aqueous rechargeable cells.
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
- Frontiers. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal.
- ResearchGate. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid.
- NIH. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal.
Sources
- 1. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a hydrazone formed from 4-hydrazinobenzoic acid and 2-butanone. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical solutions to overcome them.
Frequently Asked questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the Fischer indole synthesis.[1] This involves the reaction of 4-hydrazinobenzoic acid with 2-butanone in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes intramolecular cyclization to yield the desired indole.[2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this specific Fischer indole synthesis can be attributed to several factors. The electron-withdrawing nature of the carboxylic acid group on the phenylhydrazine ring deactivates it towards the key[3][3]-sigmatropic rearrangement step, often requiring more forceful reaction conditions.[4] Additionally, side reactions such as N-N bond cleavage, incomplete cyclization, and the formation of regioisomers can significantly reduce the yield of the target molecule.[5][6]
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A3: The presence of multiple spots suggests the formation of side products. Common impurities include regioisomers (specifically 2,3-dimethyl-1H-indole-7-carboxylic acid), unreacted starting materials, the intermediate hydrazone, and potentially products from aldol condensation of 2-butanone.[5][6] Under harsh acidic conditions, decarboxylation of the starting material or product could also occur, leading to other indole derivatives.
Q4: Can I use a different ketone for this synthesis?
A4: While other ketones can be used in Fischer indole syntheses, the use of an unsymmetrical ketone like 2-butanone will inherently lead to the possibility of forming two regioisomeric indole products.[2] The choice of ketone will directly influence the substitution pattern at the C2 and C3 positions of the resulting indole.
Troubleshooting Guide: Side Reactions and Solutions
This section details common side reactions encountered during the synthesis of this compound and provides actionable troubleshooting steps.
Problem 1: Formation of Regioisomers
The use of an unsymmetrical ketone like 2-butanone can lead to the formation of two possible enamine intermediates, resulting in a mixture of this compound and its 2,3-dimethyl-1H-indole-7-carboxylic acid isomer.
Causality: The regioselectivity of the Fischer indole synthesis is influenced by the acid catalyst and temperature. Stronger acids and higher temperatures tend to favor the thermodynamically more stable product, while milder conditions may favor the kinetic product.[5]
Solutions:
-
Catalyst Optimization: Experiment with different acid catalysts. While strong acids like polyphosphoric acid (PPA) or sulfuric acid are often used, milder acids like acetic acid or weaker Lewis acids may offer better regioselectivity, albeit potentially at the cost of reaction rate.[7]
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can enhance the formation of the desired kinetic product.
-
Purification: If a mixture of isomers is unavoidable, they will need to be separated by chromatography (e.g., column chromatography or preparative HPLC).
Problem 2: N-N Bond Cleavage
A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, leading to the formation of 4-aminobenzoic acid and other degradation products instead of the desired indole.[6]
Causality: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, making it more susceptible to cleavage.[8] While the carboxylic acid group is electron-withdrawing, harsh acidic conditions and high temperatures can still promote this side reaction.[9]
Solutions:
-
Milder Conditions: Employ milder reaction conditions. This includes using a less concentrated acid or running the reaction at a lower temperature.
-
In Situ Hydrazone Formation: Consider forming the hydrazone in situ under the indolization conditions to minimize its decomposition.[8]
Problem 3: Incomplete Cyclization
The reaction may stall at the hydrazone intermediate stage, resulting in a low conversion to the final indole product.
Causality: The electron-withdrawing carboxylic acid group makes the cyclization step more difficult, requiring sufficient energy input and an appropriate catalyst.[4] Insufficient acid strength or low reaction temperatures can lead to incomplete conversion.[6]
Solutions:
-
Stronger Acid Catalyst: If using a weak acid, consider switching to a stronger one like polyphosphoric acid (PPA) or a mixture of acetic and sulfuric acid to facilitate cyclization.[10]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC to find the optimal balance between conversion and degradation.
-
Purity of Reactants: Ensure the purity of both the 4-hydrazinobenzoic acid and 2-butanone, as impurities can inhibit the reaction.[8]
Problem 4: Aldol Condensation
Under acidic conditions, 2-butanone can undergo self-condensation to form various aldol products, which consumes the ketone and complicates purification.[5]
Causality: The acidic environment required for the Fischer indole synthesis can also catalyze the aldol condensation of enolizable ketones.
Solutions:
-
Control Stoichiometry: Use a slight excess of the ketone to compensate for its consumption in side reactions, but avoid a large excess which can increase aldol products.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the aldol condensation pathway relative to the Fischer cyclization.
Problem 5: Potential Decarboxylation
The presence of a carboxylic acid group raises the possibility of decarboxylation under the acidic and often high-temperature conditions of the Fischer indole synthesis.
Causality: Aromatic carboxylic acids can undergo decarboxylation, particularly when heated in strong acid.[11] This would lead to the formation of 2,3-dimethyl-1H-indole as a byproduct.
Solutions:
-
Temperature and Time Management: Use the lowest possible temperature and shortest reaction time that allows for efficient cyclization to minimize the risk of decarboxylation.
-
Catalyst Choice: While strong acids are needed, extremely harsh conditions (e.g., very high concentrations of sulfuric acid at high temperatures) should be avoided if decarboxylation is observed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis adapted for a carboxy-substituted phenylhydrazine. Optimization of specific parameters may be required.
Materials:
-
4-Hydrazinobenzoic acid
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzoic acid (1 equivalent) and 2-butanone (1.2 equivalents).
-
Acid Addition: Cautiously add the acid catalyst.
-
Option A (PPA): Add polyphosphoric acid (a sufficient amount to ensure stirring is possible) and begin heating.
-
Option B (Acetic Acid/Sulfuric Acid): Add glacial acetic acid to dissolve the starting materials, followed by the slow, dropwise addition of concentrated sulfuric acid.
-
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will need to be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 6-7. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Side Reactions
| Side Reaction | Probable Cause | Recommended Solutions |
| Regioisomer Formation | Use of unsymmetrical ketone (2-butanone). | Optimize acid catalyst and temperature; Separate isomers via chromatography. |
| N-N Bond Cleavage | Harsh acidic conditions and high temperature. | Use milder acid catalyst and lower reaction temperature; Form hydrazone in situ. |
| Incomplete Cyclization | Electron-withdrawing group on phenylhydrazine; Insufficient acid strength or temperature. | Use a stronger acid catalyst (e.g., PPA); Increase reaction temperature. |
| Aldol Condensation | Acid-catalyzed self-condensation of 2-butanone. | Control stoichiometry; Lower reaction temperature. |
| Decarboxylation | High temperature and strong acid. | Use lowest effective temperature and reaction time; Avoid overly harsh acidic conditions. |
Visualizations
Diagram 1: Fischer Indole Synthesis of this compound
Caption: Fischer indole synthesis workflow.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]
- Fischer Indole Synthesis. (n.d.). [Link]
- Chem-Station. (2014). Fischer Indole Synthesis. [Link]
- Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5988-5991. [Link]
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- ResearchGate. (2020).
- American Chemical Society. (2011).
- ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. [Link]
- Benchchem. (2025). 4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers.
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
- YouTube. (2021). Fischer Indole Synthesis. [Link]
- ResearchGate. (2021). Fischer Indole Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- PubMed. (2004).
- Chemistry Stack Exchange. (2020).
- Benchchem. (2025). An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution.
- University of Rochester Department of Chemistry. (n.d.).
- PubMed Central. (2021).
- Google Patents. (n.d.). Method for preparing p-carboxyl phenylhydrazine.
- Google Patents. (n.d.).
- Beilstein Journal of Organic Chemistry. (2011).
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- EMU Physics Department. (2023).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Production of 2,3-Dimethyl-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Dimethyl-1H-indole-5-carboxylic acid. This valuable indole scaffold serves as a crucial building block in medicinal chemistry.[1] Scaling its production from the benchtop to larger batches presents a unique set of challenges that require careful control over reaction parameters and a deep understanding of the underlying chemistry. This document provides a structured approach to troubleshooting common issues and offers validated protocols to ensure a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially adopted method for synthesizing substituted indoles is the Fischer indole synthesis.[2] For this specific target molecule, the synthesis involves the acid-catalyzed cyclization of an arylhydrazone. This intermediate is formed from the condensation of 4-hydrazinobenzoic acid and butan-2-one (methyl ethyl ketone).[3][4] This route is favored due to the ready availability of starting materials and its well-documented mechanism.
Q2: What are the primary safety concerns when scaling up this synthesis?
Safety is paramount during scale-up. Key hazards include:
-
Thermal Runaway: The Fischer indole synthesis is often exothermic. In large reactors, inefficient heat transfer can lead to localized "hot spots" or a dangerous thermal runaway.[2][5] Proper reactor design with efficient cooling systems and controlled reagent addition rates are critical.
-
Acid Handling: The reaction requires strong Brønsted or Lewis acids, which are corrosive and hazardous. Handling large quantities necessitates specialized personal protective equipment (PPE) and acid-resistant reactors and transfer lines.
-
Solvent Hazards: The choice of solvent impacts safety. Flammability, toxicity, and environmental regulations must be considered when moving from a lab-scale fume hood to a plant environment.[5]
Q3: How does the choice of acid catalyst affect the reaction at scale?
The acid catalyst is a critical parameter that influences reaction rate, yield, and impurity profile.[6]
-
Brønsted Acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-TsOH): These are commonly used and effective. However, stronger acids at elevated temperatures can promote side reactions, leading to significant tar and polymer formation, which complicates purification.[4][5]
-
Lewis Acids (e.g., ZnCl₂, BF₃): These can offer milder reaction conditions and sometimes improve selectivity.[7][8] However, they can be more expensive and may require anhydrous conditions, adding complexity to the process at scale.
The optimal catalyst and its concentration often require re-optimization during scale-up to balance reaction efficiency with impurity control.[6]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, common problems encountered during the scale-up of this compound production.
Problem 1: Low Reaction Yield or Stalled Conversion
You observe that the reaction yield is significantly lower than in the lab-scale experiments, or the reaction fails to proceed to completion as monitored by HPLC or TLC.
Potential Causes & Recommended Solutions
-
Cause 1: Inefficient Heat Transfer. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to maintain a uniform temperature. Cold spots can slow the reaction rate, while hot spots can degrade materials.[2]
-
Solution: Employ a jacketed reactor with an efficient heat transfer fluid. Ensure vigorous and effective mixing to eliminate thermal gradients. Consider a slower, controlled addition of the catalyst or one of the reactants to manage the exotherm.[5]
-
-
Cause 2: Impurities in Starting Materials. The purity of bulk starting materials may differ from small, purified lab batches. Trace impurities can inhibit or poison the catalyst.[2][5]
-
Solution: Always qualify new batches of 4-hydrazinobenzoic acid and butan-2-one. Perform purity analysis (e.g., via NMR, GC-MS, or HPLC) and consider a purification step for the starting materials if necessary.
-
-
Cause 3: Catalyst Deactivation. Water or other nucleophilic impurities can deactivate Lewis acid catalysts. The catalyst loading may also need to be adjusted for scale.
-
Solution: Ensure all solvents and reagents are sufficiently dry if using a moisture-sensitive catalyst. Perform small-scale optimization experiments to determine the ideal catalyst loading for the new batch of reagents.[6]
-
Problem 2: Poor Regioselectivity and Isomer Formation
The use of an unsymmetrical ketone like butan-2-one can lead to the formation of two regioisomers: the desired This compound and the undesired 2,3-Dimethyl-1H-indole-7-carboxylic acid .
Mechanism of Isomer Formation & Control Strategies
The regioselectivity is determined during the formation of the enamine intermediate from the hydrazone, which then undergoes the[9][9]-sigmatropic rearrangement.[6] The reaction can proceed via the more substituted enamine (thermodynamic pathway) or the less substituted enamine (kinetic pathway). The ratio of these isomers is heavily influenced by the reaction conditions.[6][10]
-
Influence of Acid: Weaker acids and lower temperatures tend to favor the kinetic product, while stronger acids and higher temperatures can favor the formation of the more thermodynamically stable product.[6]
-
Steric Hindrance: The bulky carboxylic acid group on the phenylhydrazine ring can influence the direction of the cyclization.
Recommended Solutions:
-
Catalyst Screening: Experiment with different acid catalysts (e.g., PPA, acetic acid, ZnCl₂) on a small scale to find the optimal balance that favors the 5-carboxylic acid isomer.
-
Temperature Control: Carefully control the reaction temperature. Run a temperature profile study (e.g., 60°C, 80°C, 100°C) to see how it impacts the isomer ratio. Often, lower temperatures can improve selectivity.
-
Slow Addition: A slow, controlled addition of the acid catalyst can sometimes prevent the full equilibration to the thermodynamic product, thereby improving selectivity.
Problem 3: Excessive Tar and Byproduct Formation
The reaction mixture becomes dark and viscous, and purification reveals a high percentage of polymeric material or other byproducts, complicating isolation and reducing yield.
Potential Causes & Recommended Solutions
-
Cause 1: High Reaction Temperature or "Hot Spots". Overheating is a primary cause of polymerization and degradation in acid-catalyzed reactions.[5]
-
Solution: As with low yield, ensure precise temperature control and efficient mixing. A reaction temperature that is too high can aggressively promote side reactions. Re-evaluate the optimal temperature for the scaled-up process.
-
-
Cause 2: Overly Aggressive Acid Catalyst. Highly concentrated strong acids like sulfuric acid can cause extensive charring.
-
Solution: Consider using a milder acid or a different medium. Polyphosphoric acid (PPA) can act as both a catalyst and a solvent, often giving cleaner reactions.[7] Alternatively, using a Lewis acid might reduce tar formation.
-
-
Cause 3: Oxidative Side Reactions. Indoles can be susceptible to air oxidation, especially at high temperatures in an acidic medium, leading to colored impurities.[6]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
-
Problem 4: Difficulties in Product Isolation and Purification
The crude product is difficult to crystallize ("oils out") or requires column chromatography, which is often impractical and expensive at a large scale.
Potential Causes & Recommended Solutions
-
Cause 1: Presence of Impurities. Tarry byproducts or residual starting materials can act as crystallization inhibitors.
-
Solution: Improve the reaction workup. An initial extraction or filtration step to remove insoluble tars before crystallization can be effective. A simple charcoal treatment of the solution may remove some colored impurities that hinder crystallization.
-
-
Cause 2: Incorrect Crystallization Solvent or Conditions. The ideal solvent system may change with the scale and purity of the crude material.
-
Solution: Conduct a systematic recrystallization screening with a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/heptane, ethyl acetate/heptane). Control the cooling rate; slow cooling is generally better for forming large, pure crystals.
-
-
Cause 3: Product is an Amorphous Solid or Oil.
-
Solution: If direct crystallization fails, consider forming a salt of the carboxylic acid (e.g., a sodium or potassium salt) by treating it with a base. The salt may have better crystalline properties and can be purified by recrystallization, then re-acidified to yield the pure product.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of the Arylhydrazone Intermediate (This step can often be done in situ, but isolation can improve final purity)
-
Setup: To a stirred suspension of 4-hydrazinobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of acetic acid.
-
Addition: Slowly add butan-2-one (1.05 eq) at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (e.g., ~60-70°C) for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Isolation: Cool the reaction mixture. The hydrazone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Fischer Indole Cyclization (Scale-Up Procedure)
-
Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, condenser, and nitrogen inlet, with the arylhydrazone intermediate (1.0 eq) and a suitable solvent (e.g., acetic acid or toluene).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes.
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., polyphosphoric acid or sulfuric acid, optimized loading) via an addition funnel, maintaining the internal temperature below a set point (e.g., 40°C) using the reactor jacket.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to the optimized temperature (e.g., 80-100°C). Monitor the reaction progress by HPLC until the hydrazone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred vessel of cold water or an ice/water mixture. The crude product should precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove residual acid, and then with a suitable organic solvent (like heptane) to remove non-polar impurities. Dry the crude product under vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 15 minutes at temperature, then filter hot to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50°C.
-
Quality Control: Confirm the purity and identity of the final product using HPLC, NMR, and melting point analysis.
Data Summary Table: Reaction Parameters
| Parameter | Lab Scale (1-10g) | Pilot/Production Scale (1-10kg) | Rationale for Change |
| Heat Source | Heating Mantle | Jacketed Reactor (Steam/Oil) | Provides uniform heating and superior control.[5] |
| Addition Rate | Manual / Quick | Controlled (Pumped) | Manages exotherm and prevents localized overheating.[2] |
| Mixing | Magnetic Stir Bar | Mechanical Agitator (Impeller) | Ensures homogeneity in a large volume.[2] |
| Workup | Beaker Pour | Controlled Reverse Quench | Safer and better control over quenching a large, acidic batch. |
| Purification | Chromatography | Recrystallization / Salt Formation | Chromatography is generally not economically viable at scale.[2] |
References
- BenchChem. (2025). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis.
- BenchChem. (2025). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
- Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- MDPI. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I.
- TargetMol. (n.d.). This compound.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 10. thieme-connect.com [thieme-connect.com]
resolving poor solubility of 2,3-Dimethyl-1H-indole-5-carboxylic acid in assays
Technical Support Center: 2,3-Dimethyl-1H-indole-5-carboxylic acid
A Guide to Resolving Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As Senior Application Scientists, we have designed this guide to provide both quick solutions and in-depth explanations to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in my aqueous assay buffer (e.g., PBS, TRIS)?
A: The molecular structure of this compound contains a hydrophobic (water-repelling) indole core and a hydrophilic (water-attracting) carboxylic acid group.[1] At neutral or acidic pH, the carboxylic acid group is protonated (COOH) and uncharged, making the entire molecule poorly soluble in water.[2][3] To dissolve in aqueous solutions, the carboxylic acid group must be ionized.[2][3]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent. This compound is readily soluble in DMSO, allowing for the preparation of a high-concentration stock (e.g., 10-50 mM), which can then be serially diluted. For specific applications, other organic solvents like ethanol or N-methylpyrrolidinone (NMP) may be considered.
Q3: My compound dissolves in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer?
A: This is a very common phenomenon known as "crashing out."[4][5] While the compound is soluble in 100% DMSO, the addition of this stock solution to an aqueous buffer dramatically increases the polarity of the solvent mixture.[4] The aqueous environment cannot maintain the solubility of the hydrophobic compound once the DMSO concentration becomes too low, causing it to precipitate.[4][6]
Q4: Can I gently heat or sonicate the vial to force the compound into solution?
A: While gentle warming (e.g., to 37°C) and sonication can help dissolve the compound initially, they do not change the fundamental thermodynamics of solubility.[7] If the compound is not soluble at a given concentration and pH, it will likely precipitate later, often after being added to an assay plate, leading to unreliable results. These methods are best used to ensure a homogeneous suspension before attempting other solubilization techniques.
Section 2: In-Depth Troubleshooting and Solubilization Strategies
This section provides a deeper dive into the chemical principles governing solubility and offers detailed, step-by-step protocols.
The Underlying Principle: pH-Dependent Solubility
The key to solubilizing this compound in aqueous media is to control the pH. Carboxylic acids are weak acids that exist in equilibrium between a protonated, uncharged form (R-COOH) and a deprotonated, charged carboxylate form (R-COO⁻).
-
At Low pH (Acidic): The equilibrium shifts to the R-COOH form, which is uncharged and poorly water-soluble.
-
At High pH (Basic): The equilibrium shifts to the R-COO⁻ form. This charged carboxylate ion is significantly more polar and thus much more soluble in water.[2][3][8]
The transition between these forms is dictated by the compound's pKa. While the exact pKa for this specific molecule is not readily published, typical aromatic carboxylic acids have a pKa in the range of 3-5.[9] Therefore, adjusting the pH to be at least 2 units above the pKa (i.e., pH > 7) will ensure the vast majority of the compound is in its soluble, ionized form.
Strategy 1: High-Concentration Stock in Organic Solvent (Standard Method)
This is the most common starting point for screening compounds.
Step-by-Step Protocol for 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of this compound needed. The molecular weight is 189.21 g/mol . For 1 mL of a 10 mM stock, you need: Mass = 0.010 mol/L * 0.001 L * 189.21 g/mol = 0.00189 g = 1.89 mg
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.[10][11]
-
Dissolution: Add the weighed compound to a sterile vial. Add the calculated volume of high-purity DMSO (e.g., 1 mL).
-
Mixing: Vortex or gently agitate the vial until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed.[12]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Protect from light if the compound is light-sensitive.[11]
Considerations for this Method:
-
DMSO Intolerance: Many cell-based assays are sensitive to DMSO. It is crucial to keep the final concentration of DMSO in the assay below a toxic threshold, typically ≤0.5%, although this should be determined empirically for your specific system.[4][7]
-
Precipitation on Dilution: This method is highly susceptible to compound precipitation upon dilution into aqueous buffer.[5][13] Always visually inspect for precipitation after dilution.
Strategy 2: Aqueous Stock Preparation via pH Adjustment (Recommended Method)
For this specific compound, leveraging its acidic nature is a more robust strategy that can eliminate the need for high concentrations of organic co-solvents in your final assay. The goal is to create a sodium or potassium salt of the carboxylic acid, which is highly water-soluble.[14][15]
Step-by-Step Protocol for 10 mM Basic Aqueous Stock Solution:
-
Weighing: Accurately weigh 1.89 mg of the compound into a sterile vial.
-
Initial Suspension: Add a small volume of sterile, purified water (e.g., 800 µL). The compound will not dissolve and will form a suspension.
-
Basification: Add a 1 M NaOH solution dropwise (typically 1-2 µL at a time) while vortexing. As the base is added, the compound will react to form the sodium salt and dissolve.[9][14]
-
pH Check: Continue adding NaOH until the solution becomes clear. You can optionally check the pH to ensure it is basic (pH 8-10).
-
Final Volume: Adjust the final volume to 1 mL with purified water.
-
Sterilization & Storage: Sterilize the solution using a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Considerations for this Method:
-
Assay pH Compatibility: This method results in a basic stock solution. When diluting into your final assay buffer, ensure the buffer has sufficient capacity to maintain the desired final pH.
-
Counter-ion Effects: The presence of Na⁺ or K⁺ ions is generally well-tolerated in biological assays but should be considered.
Solubilization Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.
Caption: Standard workflow from stock preparation to final assay.
Best Practices for Success
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from a frozen stock solution for each experiment. [16]2. Use Vehicle Controls: Always include a "vehicle" control in your experiments. This is a control group that receives the same solvent or solution (e.g., 0.1% DMSO in media, or pH-adjusted buffer) without the compound. This helps to isolate the effect of the compound from any effects of the solvent.
-
Validate Solubility: Before running a large experiment, perform a small-scale solubility test. Dilute your stock solution to the highest concentration you plan to use in your assay buffer, let it sit for 30 minutes at the assay temperature, and then visually inspect for any signs of precipitation (cloudiness, particles).
-
Accurate Pipetting and Mixing: Ensure all measurements are accurate and that solutions are mixed thoroughly at each dilution step to achieve homogeneity. [10][12]5. Consistent Labeling: Maintain a clear and consistent labeling system for all stock solutions and aliquots, including the compound name, concentration, solvent, and date of preparation. [17] By understanding the chemical properties of this compound and applying these systematic troubleshooting strategies, researchers can overcome solubility challenges and generate reliable, high-quality data.
References
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]
- Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- FasterCapital. Best Practices For Stock Solutions. [Link]
- Brainly. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
- Wikipedia. Cyclodextrin. [Link]
- PhytoTech Labs. Preparing Stock Solutions. [Link]
- Bitesize Bio. Top Ten Tips for Making Stock Solutions. [Link]
- G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
- Macosko, J. C., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies, 10(4), 366–374. [Link]
- CORE. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]
- Reddit. How does pH affect water solubility of organic acids (or acids in general)? [Link]
- ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length?
- Pearson.
- University of Alberta. Chemically active extraction. [Link]
- ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
- Quora. Can NaOH react with carboxylic acids? [Link]
- Chemistry LibreTexts. 15.
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. core.ac.uk [core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. fastercapital.com [fastercapital.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. phytotechlab.com [phytotechlab.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and minimize the formation of impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions.
Question 1: My final product is a mixture of isomers. How can I improve the regioselectivity of the Fischer indole synthesis for this compound?
Answer:
The formation of regioisomers is a common challenge in the Fischer indole synthesis when using a meta-substituted phenylhydrazine. In the synthesis of this compound from 4-hydrazinobenzoic acid and 2-butanone, the primary isomeric impurities are 2,3-dimethyl-1H-indole-4-carboxylic acid and 2,3-dimethyl-1H-indole-6-carboxylic acid.
The regioselectivity of the cyclization step is influenced by the directing effects of the substituents on the phenylhydrazine ring and the choice of catalyst. The carboxylic acid group is a deactivating meta-director, which can lead to the formation of the undesired 4- and 6-isomers.
Strategies to enhance regioselectivity:
-
Catalyst Selection: The choice of Brønsted or Lewis acid catalyst is critical. While strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, they can sometimes lead to lower selectivity due to the harsh reaction conditions. Consider exploring milder Lewis acids such as zinc chloride or iron(III) chloride, which can offer better control over the cyclization.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product. However, this may also decrease the reaction rate, so optimization is key.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF), can help to optimize the isomeric ratio.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity in the Fischer indole synthesis.
Question 2: I am observing significant amounts of a dark, polymeric byproduct. What is causing this and how can I prevent it?
Answer:
The formation of dark, often intractable, polymeric byproducts is a frequent issue in Fischer indole synthesis, particularly when using strong mineral acids or high temperatures. These byproducts arise from several potential side reactions:
-
Acid-Catalyzed Self-Polymerization: The indole nucleus is electron-rich and susceptible to electrophilic attack. Under strongly acidic conditions, protonation of the indole can initiate polymerization.
-
Oxidation: Indoles can be sensitive to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored, oxidized species that can also polymerize.
-
Side Reactions of the Hydrazone Intermediate: The hydrazone intermediate can undergo alternative reaction pathways, such as decomposition or intermolecular condensation, leading to complex mixtures.
Preventative Measures:
| Strategy | Mechanism of Action | Recommended Implementation |
| Use Milder Catalysts | Reduces the propensity for acid-catalyzed side reactions and polymerization. | Replace polyphosphoric acid (PPA) or sulfuric acid with zinc chloride, Amberlyst-15, or other solid acid catalysts. |
| Control Reaction Temperature | Minimizes thermal decomposition and unwanted side reactions. | Maintain the reaction temperature at the lowest effective level. Stepwise heating can also be beneficial. |
| Inert Atmosphere | Prevents oxidation of the indole product and intermediates. | Conduct the reaction under a nitrogen or argon atmosphere. |
| Scavengers | Can trap reactive intermediates that lead to polymer formation. | The addition of a small amount of a reducing agent like sodium bisulfite can sometimes be effective. |
Question 3: My HPLC analysis shows an unknown peak with a higher molecular weight than my product. What could this be?
Answer:
A peak with a higher molecular weight than the desired this compound could be a dimer or a product of an intermolecular side reaction. One common possibility is the formation of an N-acylated or N-alkylated dimer, especially if reactive intermediates are present.
Another potential source of this impurity is the reaction of the starting materials or intermediates with residual solvents or other reagents. For instance, if acetone is used as a solvent for cleaning and is not completely removed, it can participate in side reactions.
Troubleshooting Steps:
-
Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will provide its exact mass and structure.
-
Review the Reaction Scheme: Once the structure is known, you can deduce the likely side reaction that led to its formation.
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reactant can sometimes lead to side reactions.
-
Purity of Starting Materials: Verify the purity of your 4-hydrazinobenzoic acid and 2-butanone. Impurities in the starting materials can carry through or participate in side reactions.
-
Frequently Asked Questions (FAQs)
What is the most reliable method for purifying crude this compound?
The most effective method for purifying the crude product is typically a multi-step process:
-
Aqueous Workup: After the reaction is complete, a basic aqueous workup (e.g., with sodium bicarbonate solution) can be used to extract the acidic product into the aqueous phase, leaving non-acidic impurities behind in the organic layer. The product can then be precipitated by acidifying the aqueous layer.
-
Recrystallization: This is a powerful technique for removing closely related impurities. The choice of solvent is crucial. A mixed solvent system, such as ethanol/water or dioxane/water, often provides the best results for carboxylic acids.
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.
Diagram of the Purification Workflow:
Caption: A typical multi-step purification workflow for this compound.
Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of unexpected signals can indicate the presence of isomers or other byproducts.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying the molecular weights of any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Can you provide a reference protocol for the synthesis of this compound?
While specific laboratory conditions may vary, the following is a representative protocol based on the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of this compound
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in a suitable solvent such as ethanol.
-
Add a catalytic amount of acetic acid.
-
Add 1.1 equivalents of 2-butanone dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the formation of the hydrazone is complete (can be monitored by TLC).
-
The hydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone, add a solution of the chosen catalyst. A common choice is a mixture of polyphosphoric acid (PPA) or a Lewis acid like zinc chloride in a high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
References
- Humphries, R. E., & Wildman, H. G. (Year). Indole derivatives. U.S. Patent No. US4996222A.
- Sundberg, R. J. (2002). Indoles. Academic Press. (This is a general reference for indole chemistry, providing a strong theoretical background.)
- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses (Vol. 78, p. 86). John Wiley & Sons, Inc. (Provides a detailed overview of the Fischer indole synthesis.)
Technical Support Center: Navigating Regioisomer Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Uncontrolled regioisomer formation is a frequent impediment to achieving high yields and purity in indole synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve these common issues.
Understanding the Root of Regioisomer Formation
Regioisomers in indole synthesis arise when a reaction has multiple, energetically similar pathways leading to the formation of constitutional isomers. The preferred pathway, and thus the major regioisomer, is determined by a delicate interplay of electronic and steric factors inherent to the substrates, as well as the specific reaction conditions employed. This guide will dissect these factors for several of the most common indole syntheses and provide actionable strategies to steer your reaction toward the desired outcome.
Troubleshooting Guides & FAQs
Fischer Indole Synthesis
The Fischer indole synthesis, a stalwart in heterocyclic chemistry, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][2] Regioselectivity becomes a critical issue when using unsymmetrical ketones, as two different enamine intermediates can form, leading to two possible indole products.
Frequently Asked Questions (FAQs):
-
Q1: My Fischer indole synthesis with an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A1: This is a classic challenge in the Fischer synthesis. The regiochemical outcome is dictated by the direction of enamine formation from the hydrazone intermediate. Several factors can be manipulated to favor one regioisomer over the other:
-
Steric Hindrance: The[3][3]-sigmatropic rearrangement at the core of the Fischer mechanism is sensitive to steric bulk.[4][5] The reaction will preferentially proceed through the less sterically hindered enamine intermediate. If your ketone has substituents of significantly different sizes, this can often be exploited.
-
Acid Catalyst: The choice and strength of the acid catalyst are paramount.[1][6] While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or specialized reagents like Eaton's reagent (P₂O₅/MeSO₃H) can offer superior regiocontrol.[7] Eaton's reagent, for instance, has been shown to favor the formation of 3-unsubstituted indoles from methyl ketones.[7]
-
Substituent Effects: Electron-withdrawing groups on the arylhydrazine can destabilize one of the potential transition states in the[3][3]-sigmatropic rearrangement, thereby favoring the formation of a single regioisomer.[4][5][8] Conversely, electron-donating groups can sometimes lead to undesired side reactions, such as N-N bond cleavage, which can complicate the product mixture and lower yields.[1][9][10]
-
-
Q2: I am attempting to synthesize a 3-aminoindole using the Fischer method, but the reaction is failing. What is going wrong?
A2: The direct synthesis of 3-aminoindoles via the Fischer indole synthesis is notoriously difficult and often fails.[9][10] This is because the electron-donating nature of the amino group on the ketone precursor can overly stabilize a key intermediate, promoting a competing N-N bond cleavage pathway instead of the desired cyclization.[9] While some success has been achieved using Lewis acid catalysts like ZnCl₂ to improve the efficiency of these cyclizations, yields are often poor.[9] It is often more practical to consider an alternative synthetic route or to introduce the amino group after the indole core has been formed.
Troubleshooting Protocol: Improving Regioselectivity in Fischer Indole Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Regioselectivity (Mixture of Isomers) | Competing enamine formation from an unsymmetrical ketone. | 1. Catalyst Screening: Systematically screen different acid catalysts. Start with common Brønsted acids (e.g., HCl, H₂SO₄, PPA), then move to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Consider specialized reagents like Eaton's reagent for specific cases.[1][7] 2. Temperature Optimization: Vary the reaction temperature. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. 3. Solvent Effects: While less commonly discussed for this reaction, solvent polarity can influence reaction pathways. Consider screening solvents of varying polarity. |
| Reaction Failure or Low Yield | N-N bond cleavage as a major side reaction, especially with electron-rich substrates.[1][9][10] | 1. Modify Substituents: If possible, use starting materials with less strongly electron-donating groups. 2. Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions.[1] 3. Alternative Synthesis: For challenging substitution patterns like 3-aminoindoles, consider alternative indole syntheses. |
Diagram: Regioisomer Formation in Fischer Indole Synthesis
Caption: Pathways to regioisomers in the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from α-bromo-acetophenones and excess aniline, is notorious for its harsh reaction conditions, often leading to poor yields and unpredictable regioselectivity.[11][12]
Frequently Asked Questions (FAQs):
-
Q1: My Bischler-Möhlau synthesis is giving a complex mixture of products with low yield. What are the primary causes and how can I improve it?
A1: The classical Bischler-Möhlau conditions (high temperatures with excess aniline) are often the source of these issues.[11][12] The reaction can proceed through multiple complex mechanistic pathways, leading to both 2-aryl and 3-aryl indole regioisomers.[13] To mitigate these problems:
-
Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst can facilitate the reaction under milder conditions, potentially improving both yield and regioselectivity.[1]
-
Microwave Irradiation: The use of microwave irradiation has been reported to improve yields and shorten reaction times, which can minimize the formation of degradation byproducts.[11][13]
-
Troubleshooting Protocol: Improving the Bischler-Möhlau Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield and/or Poor Regioselectivity | Harsh reaction conditions leading to multiple reaction pathways and product degradation.[11][12][13] | 1. Incorporate a Catalyst: Introduce lithium bromide to the reaction mixture to promote the synthesis under milder thermal conditions.[1] 2. Utilize Microwave Synthesis: If available, switch to a microwave reactor to achieve higher temperatures more rapidly and uniformly, potentially reducing byproduct formation.[11][13] 3. Careful Purification: Due to the potential for multiple isomers, careful chromatographic purification is often necessary. |
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an internal alkyne.[3] While generally offering good regioselectivity, issues can arise with certain unsymmetrical alkynes.
Frequently Asked Questions (FAQs):
-
Q1: How is regioselectivity controlled in the Larock indole synthesis, and what factors can lead to a loss of control?
A1: In the Larock synthesis, the regioselectivity is primarily determined by the steric and electronic properties of the substituents on the unsymmetrical alkyne. Generally, the larger substituent on the alkyne preferentially directs to the C2 position of the resulting indole.[14] However, this is not always the case, and functional groups on the alkyne can have unpredictable directing effects, sometimes leading to low to moderate regioselectivity.[14][15][16]
-
Catalyst and Ligand Choice: The development of specialized palladium catalysts, such as those with N-heterocyclic carbene (NHC) ligands, has been shown to provide high regioselectivity in the synthesis of 2,3-disubstituted indoles.[17]
-
Troubleshooting Protocol: Optimizing Regioselectivity in the Larock Indole Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Regioisomeric Products | Insufficient steric or electronic differentiation of the alkyne substituents.[14][15][16] | 1. Ligand Screening: If using a palladium catalyst, screen a variety of phosphine or NHC ligands. Bulky ligands can enhance steric differentiation.[3][17] 2. Substrate Modification: If possible, modify the alkyne substrate to increase the steric or electronic disparity between the two substituents. 3. Temperature and Solvent Optimization: Systematically vary the reaction temperature and solvent to find conditions that maximize the formation of the desired regioisomer. |
Diagram: Controlling Regioselectivity in Larock Indole Synthesis
Caption: Key factors influencing regioselectivity in the Larock indole synthesis.
Analytical Characterization of Regioisomers
Accurate identification and quantification of regioisomers are crucial for optimizing reaction conditions and ensuring the purity of the final product.
Q: What are the best analytical methods for identifying and quantifying indole regioisomers?
A: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating regioisomers.[18][19] Method development will involve screening different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve baseline separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile indole derivatives, GC-MS can effectively separate and identify isomers.[20] The mass spectra of regioisomers are often very similar, so chromatographic separation is key.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying indole derivatives in complex mixtures.[18][21] Multiple reaction monitoring (MRM) mode can be used for accurate quantification even if the isomers are not fully resolved chromatographically.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. For regioisomers, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be invaluable for unambiguously determining the relative positions of substituents on the indole ring.
Experimental Protocol: HPLC Method for Regioisomer Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A shallow gradient is often necessary to resolve closely eluting isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the indole chromophore (typically around 220 nm and 280 nm).
-
Quantification: Generate a calibration curve using an authentic standard of at least one of the isomers if available. Relative quantification can be performed by integrating the peak areas of the resolved isomers.
References
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-102. [Link]
- Larock indole synthesis. Grokipedia.
- Sugino, K., et al. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]
- Sugino, K., et al. (2008). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage. [Link]
- Noey, E. L., et al. (2017).
- Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
- Catalyst-Dependent Stereodivergent and Regioselective Synthesis of Indole-Fused Heterocycles through Formal Cycloadditions of Indolyl-Allenes. Journal of the American Chemical Society. [Link]
- Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, RSC Publishing. [Link]
- Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. [Link]
- Noey, E. L., et al. (2017).
- Bischler–Möhlau indole synthesis. Wikipedia. [Link]
- Bischler–Möhlau indole synthesis. Wikiwand. [Link]
- Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
- Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC. [Link]
- Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cycliz
- Vara, B., et al. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]
- Bischler–Möhlau indole synthesis. SciSpace. [Link]
- A Review of the Indole Synthesis Reaction System.
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. PMC - NIH. [Link]
- Madelung synthesis. Wikipedia. [Link]
- Nenitzescu indole synthesis. Wikipedia. [Link]
- Stuart, D. R., et al. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society. [Link]
- Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. NIH. [Link]
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]
- Möhlau‐Bischler indole synthesis.
- Fischer indole synthesis applied to the total synthesis of n
- Atroposelective Nenitzescu Indole Synthesis.
- Observations on the mechanism of the nenitzescu indole synthesis. RSC Publishing. [Link]
- The Nenitzescu indole synthesis.
- Identification of (2-aminopropyl)indole Positional Isomers in Forensic Samples. PubMed. [Link]
- Synthesis and Chemistry of Indole. Unknown Source. [Link]
- Modified Madelung indole synthesis to access 2‐arylindoles via C−O bond.
- Madelung synthesis of indole. Química Organica.org. [Link]
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ASM Journals. [Link]
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
- Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]
- Hughes, D. L., & Marks, T. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
- Problems with Fischer indole synthesis. Reddit. [Link]
- Hughes, D. L., & Marks, T.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchwithnj.com [researchwithnj.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler–Möhlau indole synthesis - Wikiwand [wikiwand.com]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Indole Carboxylic Acids
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these crucial compounds. Here, we will address common challenges and provide expert-backed solutions in a direct question-and-answer format, grounded in scientific principles and practical experience.
Troubleshooting Guide
This section tackles specific problems you might encounter during your HPLC analysis of indole carboxylic acids, offering explanations and actionable solutions.
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: My indole carboxylic acid peaks are showing significant tailing. What is causing this, and how can I fix it?
A1: Peak tailing is a frequent issue when analyzing acidic compounds like indole carboxylic acids.[1] The primary cause is often secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase of your column.[1] These silanol groups can become ionized at higher pH values, creating sites for unwanted ionic interactions that lead to tailing.[1]
Here’s a systematic approach to resolving peak tailing:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the pH of your mobile phase. To ensure your indole carboxylic acids are in their protonated, less polar form, the mobile phase pH should be at least 1.5 to 2 pH units below their pKa.[2] For most indole carboxylic acids, a pH in the range of 2.5 to 3.8 is recommended.[2][3] This low pH also suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[4]
-
Use of Mobile Phase Additives: Incorporating a small amount of an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) in your mobile phase can significantly improve peak shape.[2] These additives help to mask the active silanol sites on the stationary phase.[2] For Mass Spectrometry (MS) compatibility, volatile additives like formic acid are preferable.[2][5]
-
Column Selection: Opt for a high-purity silica column or an end-capped column.[1][6] End-capping blocks the residual silanol groups, reducing their availability for secondary interactions.[6] Columns with polar-embedded phases can also provide shielding for your analytes.[6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.[2] To check for this, prepare and inject a series of dilutions of your sample. If the peak shape improves with dilution, you are likely overloading the column.[2]
-
Extra-Column Dead Volume: Minimize the length and internal diameter of the tubing between the injector and the detector to reduce dead volume, which can contribute to peak broadening and tailing.[2]
Issue 2: Inconsistent Retention Times
Q2: I'm observing shifts in the retention times of my indole carboxylic acid peaks between runs. What could be the cause?
A2: Fluctuating retention times can compromise the reliability of your results. Several factors can contribute to this issue:
-
Mobile Phase Composition and Preparation: Inconsistent preparation of the mobile phase is a common culprit.[7] Ensure you are accurately measuring and mixing the components. If your mobile phase contains buffers, a slight change in pH can lead to significant shifts in retention time for ionizable compounds like indole carboxylic acids.[8][9] It is crucial to measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[9]
-
Column Equilibration: Inadequate column equilibration between runs, especially when using a gradient elution, can lead to retention time drift.[7][10] Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. A good practice is to flush the column with at least 10-20 column volumes of the starting mobile phase.[11]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention times.[7] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[10][12]
-
Pump Performance: Leaks in the pump or faulty check valves can cause an inconsistent flow rate, directly impacting retention times.[10] Regularly inspect your HPLC system for any signs of leaks, such as salt buildup around fittings.[10]
Issue 3: Poor Resolution and Co-elution
Q3: I am struggling to separate two or more of my indole carboxylic acid analytes. How can I improve the resolution?
A3: Achieving baseline separation of structurally similar compounds can be challenging. Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Strength (Gradient vs. Isocratic Elution):
-
Isocratic Elution: This method uses a constant mobile phase composition and is simpler to run. However, for complex samples with a wide range of polarities, it can lead to poor resolution of early-eluting peaks and broad peaks for late-eluting compounds.[13][14]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[13] Gradient elution is often preferred for complex mixtures of indole carboxylic acids as it can improve peak shape and resolution while reducing analysis time.[3][13][15]
-
-
Adjusting the Mobile Phase pH: As discussed earlier, pH can dramatically alter the retention of ionizable compounds.[16][17][18] Systematically adjusting the pH of your mobile phase can change the selectivity of your separation and improve the resolution between co-eluting peaks.[19]
-
Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence selectivity. If you are using acetonitrile, trying methanol, or a combination of both, may alter the elution order and improve separation.[20]
-
Stationary Phase Selection: The type of stationary phase has a significant impact on selectivity. While C18 columns are widely used, a C8 column might provide different selectivity for your analytes.[3][21][22]
-
Flow Rate and Column Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[12] Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, potentially leading to better resolution.[12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for indole carboxylic acids?
A1: A good starting point for a reversed-phase HPLC method for indole carboxylic acids would be:
-
Column: A C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).[3][12]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to achieve a pH between 2.5 and 3.8.[3][23]
-
Elution: A gradient elution, for instance, starting with a low percentage of mobile phase B and gradually increasing it.[3][23]
-
Detection: UV detection is common, often around 280 nm, but for higher sensitivity and selectivity, a fluorescence detector (excitation ~280 nm, emission ~350 nm) is highly effective for many indoles.[3][21]
Q2: How should I prepare my samples for HPLC analysis of indole carboxylic acids?
A2: Proper sample preparation is crucial to protect your column and obtain accurate results.
-
From Plant Tissues: A common method involves grinding the frozen tissue, followed by extraction with a solvent like methanol.[25] The extract is then acidified and partitioned with an organic solvent such as ethyl acetate.[25] The organic phase is evaporated and the residue is reconstituted in the mobile phase.[25]
-
From Bacterial Cultures: A simple one-step centrifugal filtration can often provide adequate sample purity for analysis of indoles in bacterial culture supernatants.[3][21]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a valuable tool for sample cleanup and pre-concentration.[23][26] C18 cartridges are commonly used for this purpose.[23]
Q3: What are the best detection methods for indole carboxylic acids?
A3: The choice of detector depends on the required sensitivity and selectivity.
-
UV Detector: A simple and robust option. Indole carboxylic acids typically have a UV absorbance maximum around 280 nm.[12][27]
-
Fluorescence Detector (FLD): Offers higher sensitivity and selectivity for fluorescent indole compounds.[3][21][28] Typical excitation and emission wavelengths are around 280 nm and 350 nm, respectively.[3][21]
-
Mass Spectrometry (MS): Provides the highest level of selectivity and structural information, making it ideal for complex samples and confirmation of analyte identity.[23]
Data & Protocols
Table 1: Recommended Starting HPLC Conditions for Indole Carboxylic Acids
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8, 3-5 µm particle size | Provides good hydrophobic retention for indole structures.[3][27] |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid (pH ~2.5-3.8) | Suppresses ionization of both analytes and silanol groups, improving peak shape and retention.[2][3][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3][24] |
| Elution Mode | Gradient | Generally provides better resolution and faster analysis for mixtures of indoles with varying polarities.[3][13][15] |
| Flow Rate | 0.8 - 1.5 mL/min | A typical flow rate for standard analytical columns.[12][24][29] |
| Column Temperature | 35 - 45 °C | Can improve peak efficiency and reproducibility.[12][29] |
| Injection Volume | 10 - 20 µL | A standard injection volume; should be optimized to avoid column overload.[3] |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) or UV (280 nm) | Fluorescence offers higher sensitivity and selectivity for many indoles.[3][21] |
Experimental Protocol: Basic Sample Preparation from Plant Tissue
-
Harvest approximately 1 gram of fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.[25]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[25]
-
Add 4 mL of pre-chilled 80% methanol and continue grinding to create a homogenous slurry.[24][25]
-
Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.[25]
-
Collect the supernatant. The pellet can be re-extracted to improve recovery.[25]
-
Acidify the pooled supernatant to a pH of approximately 2.5-3.0 with 1 M HCl.[25]
-
Partition the acidified extract twice with an equal volume of ethyl acetate.[25]
-
Collect the upper organic phase and evaporate it to dryness using a rotary evaporator at 35°C.[25]
-
Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 100-500 µL).[25]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[25]
Visualizations
Diagram 1: The Critical Role of Mobile Phase pH
Caption: Effect of mobile phase pH on analyte and stationary phase ionization.
Diagram 2: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
References
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
- Chen, W., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. [Link]
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
- Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
- Ng, L. C., et al. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Pan, X., et al. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry.
- Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Patel, V. (2016). Can anyone suggest efficient HPLC method for IAA analysis?
- Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]
- Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. [Link]
- Mastelf. (2025). Gradient vs.
- Chen, K. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- Hind-Research Journal. (2014). HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es). Hind-Research Journal. [Link]
- Moravek. (n.d.).
- Satinsky, D., et al. (2016).
- Phenomenex. (2025). Isocratic Vs.
- Moussata, C. O., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3′-diindolylmethane in mouse plasma, liver, and kidney tissues.
- Dolan, J. W., & Snyder, L. R. (1995).
- YouTube. (2024).
- Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent. (n.d.).
- Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
- Park, W. J., et al. (2009). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- Chen, Y. C., & Chen, S. Y. (2009). Simultaneous Determination of Phytohormones in Plant Extracts using SPME and HPLC.
- Martens, D. A., & Frankenberger, W. T. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse Phase HPLC Analysis.
- Li, X., et al. (2004).
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromtech.com [chromtech.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. mastelf.com [mastelf.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. moravek.com [moravek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 20. mastelf.com [mastelf.com]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mastelf.com [mastelf.com]
- 23. mdpi.com [mdpi.com]
- 24. researchjournal.co.in [researchjournal.co.in]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. longdom.org [longdom.org]
preventing degradation of 2,3-Dimethyl-1H-indole-5-carboxylic acid during storage
An Application Scientist's Guide to Preserving the Integrity of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Welcome to the Technical Support Center for this compound (CAS No. 14844-73-6). This guide is designed for researchers, medicinal chemists, and drug development scientists who rely on the purity and stability of this valuable indole derivative for their experiments. As Senior Application Scientists, we understand that compound integrity is paramount to reproducible and meaningful results.
Indole-containing molecules, while foundational in medicinal chemistry, are notoriously susceptible to degradation if not handled and stored with care. The electron-rich nature of the indole ring system makes it a prime target for oxidative and photolytic degradation.[1][2] This guide provides in-depth, evidence-based answers to common challenges, helping you safeguard your material and ensure the success of your research.
Troubleshooting Guide: A Deeper Dive into Degradation Issues
This section addresses specific problems you might encounter, explaining the underlying chemistry and providing actionable solutions.
Question 1: My once-white or off-white solid powder of this compound has developed a yellow, pink, or brownish tint. What is causing this discoloration?
Answer: This is the most common sign of degradation. The discoloration is almost certainly due to the formation of oxidized and/or polymeric species. The indole nucleus is electron-rich and highly susceptible to oxidation, especially in the presence of atmospheric oxygen and light.[1][3]
-
Causality (The "Why"): The C2-C3 double bond of the indole ring is particularly reactive.[1] Oxidation can lead to the formation of complex colored products, including oxindoles, isatins, or indigo-like dimers.[4][5][6] Even trace amounts of these highly conjugated impurities can impart significant color to the bulk material. The reaction is often initiated or accelerated by exposure to UV or visible light, which can generate radical species.[7][8]
-
Immediate Action:
-
Segregate the discolored vial to prevent contamination of other stock.
-
Before use, re-analyze the material's purity via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the extent of degradation.
-
If purity is compromised, it is strongly advised to use a fresh, uncompromised lot for sensitive experiments.
-
-
Prevention:
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil.[9] Handle the material under subdued laboratory lighting and avoid direct sunlight.
-
Inert Atmosphere: When opening the container, minimize its time open to the air. For long-term storage or for high-value batches, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen, the primary culprit in oxidation.[10]
-
Question 2: I've stored my compound as a solid at the recommended temperature, but subsequent analysis shows a gradual decrease in purity. What's happening?
Answer: While temperature is a critical factor, it is not the only one. Gradual degradation in the solid state, even when cold, is typically due to ambient moisture, oxygen, or repeated temperature cycles.
-
Causality (The "Why"):
-
Hygroscopicity: Carboxylic acids can be hygroscopic, meaning they can absorb moisture from the air.[11][12] Adsorbed water can create a microenvironment that facilitates oxidative reactions or hydrolysis.
-
Freeze-Thaw Cycles: Repeatedly removing the container from a freezer to room temperature can cause condensation to form inside the vial each time it's opened, introducing moisture.
-
Oxygen: Even in a tightly sealed container, the oxygen trapped in the headspace is sufficient to cause slow oxidation over months or years.[2]
-
-
Best Practices for Prevention:
-
Aliquoting: Upon receiving a new batch, it is best practice to weigh out and aliquot the powder into several smaller, single-use vials. This avoids repeatedly opening the main stock container.
-
Dessication: Store the vials inside a desiccator, particularly if your lab has high humidity. The desiccator should contain a regenerative desiccant like silica gel.
-
Proper Equilibration: When removing a vial from the freezer or refrigerator, allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing onto the cold solid.
-
Question 3: What is the best way to store this compound in a solution? My results are inconsistent when I use a solution that is a few days old.
Answer: Storing this compound in solution is not recommended for extended periods. Degradation is significantly accelerated in solution compared to the solid state. If you must store solutions, conditions are critical.
-
Causality (The "Why"): Solvents increase molecular mobility, allowing reactive species (the indole, dissolved oxygen, trace metal catalysts, etc.) to interact much more frequently. Furthermore, the choice of solvent is crucial:
-
Protic Solvents (e.g., Methanol, Ethanol): Can participate in photochemical reactions.
-
Chlorinated Solvents (e.g., DCM, Chloroform): Can contain acidic impurities (HCl) that may catalyze degradation.
-
DMSO: While a common solvent, it can be hygroscopic and may contain or develop oxidizing impurities.
-
-
Protocol for Short-Term Solution Storage:
-
Use high-purity, anhydrous, and degassed solvents. Aprotic solvents like DMF or DMA are often used, but must be of high quality.
-
Prepare solutions fresh whenever possible. If storage is unavoidable, prepare a concentrated stock solution.
-
Flash-freeze aliquots of the stock solution in liquid nitrogen and store them at -80°C.[13]
-
Protect solutions from light at all times by using amber vials or wrapping them in foil.
-
When thawing an aliquot for use, use it for that day's experiments and discard any remainder. Do not re-freeze a thawed solution.
-
Summary of Storage Conditions
For quick reference, follow these guidelines to maximize the shelf-life of your this compound.
| Form | Temperature | Atmosphere | Light/Moisture | Duration |
| Solid (Powder) | -20°C[13] | Sealed, Inert Gas (Ar/N₂) Recommended | Protect from light and moisture (desiccator)[9][14] | Long-Term (1-3 years)[13] |
| Solid (Powder) | 2-8°C | Tightly Sealed[15] | Protect from light and moisture (desiccator)[9][14] | Short-Term (Months) |
| Solution | -80°C[13] | Sealed, Headspace Flushed with Inert Gas | Protect from light | Very Short-Term (<1 year, aliquot-dependent)[13] |
Visualizing Degradation & Best Practices
To better understand the processes you are trying to prevent, the following diagrams illustrate the primary degradation pathways and a troubleshooting workflow.
Caption: Troubleshooting workflow for identifying degradation causes.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method to check the purity of your compound. The exact conditions may need to be optimized for your specific HPLC system.
-
Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to make a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the potentially degraded compound at the same concentration.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (solvent only), followed by your standard and then your sample. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your sample relative to the standard indicates degradation. Calculate purity by the area normalization method (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
Caption: Experimental workflow for HPLC purity analysis.
Frequently Asked Questions (FAQs)
-
Q: Is this compound sensitive to acids or bases?
-
A: Yes. Strong acids can lead to polymerization or other reactions at the indole ring. Strong bases will deprotonate the carboxylic acid and the indole N-H. While the resulting carboxylate salt may be more water-soluble, extreme pH should be avoided during storage. [14]
-
-
Q: Can I use a metal spatula to handle the powder?
-
A: While stainless steel is generally non-reactive, trace metal ions (especially copper and iron) can catalyze the oxidative decarboxylation or degradation of indole derivatives. [16][17]For maximum precaution, especially when handling small quantities for highly sensitive assays, use a ceramic or polymer-coated spatula.
-
-
Q: My compound arrived shipped at ambient temperature. Is it already degraded?
-
A: No. Short-term shipping at ambient temperature for a few days is generally acceptable for the solid material and should not cause significant degradation. [13]However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions (-20°C).
-
References
- Shalygina, E. M., et al. (2001). Oxidation of indole and its derivatives by heme-independent chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]
- Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]
- Wikipedia.
- Al-Jafari, A. A. (1995). Reactivity of indole derivatives towards oxygenated radicals. Free Radical Biology and Medicine, 18(2), 169-176. [Link]
- Singh, G., & Erande, R. D. (2018). Oxidation of indoles to 2-oxindoles.
- Chappell, C. L., et al. (2023). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Microbiology Spectrum, 11(2), e03831-22. [Link]
- Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(17), 4401-4423. [Link]
- Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-11. [Link]
- Festa, A. A., et al. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews. [Link]
- Li, P., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
- Chappell, C. L., et al. (2023). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Guria, M., et al. (2021). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Chemistry – A European Journal, 27(4), 1435-1440. [Link]
- Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]
- Syromolotov, A.V., et al. (2019). Decarboxylation of 2'-dicarboxy-5-(methyl-5'indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Journal of Bio- and Chemical Research. [Link]
- Singh, S. P., & Gaur, R. (2017). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG.
- Cai, C., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4076. [Link]
- Cai, C., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
- Zhang, T., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 61(7), 151515. [Link]
- Piers, E., & Brown, R. K. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(4), 920-923. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Visible‐Light‐Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 14844-73-6 [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 14. fishersci.com [fishersci.com]
- 15. staging.keyorganics.net [staging.keyorganics.net]
- 16. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Indole Derivatives
Welcome to the Technical Support Center for NMR Spectroscopy of Indole Derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected challenges in the Nuclear Magnetic Resonance (NMR) analysis of indole-based compounds. Here, we move beyond simple data reporting to delve into the causality behind spectral phenomena, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.
Section 1: The Indole N-H Proton - A Common Source of Confusion
The proton on the indole nitrogen (N-H) is frequently a point of frustration due to its variable chemical shift and appearance. Its behavior is highly sensitive to its environment.
Q1: My indole N-H proton signal is broad and difficult to identify. What's causing this?
A1: Broadening of the N-H signal is typically due to two main factors: intermediate-rate chemical exchange and quadrupolar coupling.
-
Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as traces of water or acidic impurities.[1] If the rate of this exchange is on the NMR timescale, it leads to a broad signal.
-
Quadrupolar Coupling: The nitrogen atom (14N), the most abundant isotope, has a nuclear spin of I=1 and is quadrupolar. This means it has a non-spherical distribution of charge, which can interact with the local electric field gradient, leading to a broadening of the signals of adjacent nuclei, including the N-H proton.[1]
Q2: The N-H proton signal is completely absent from my spectrum. Where did it go?
A2: The disappearance of the N-H peak is an extreme case of signal broadening or rapid chemical exchange.
-
Rapid Exchange with Deuterated Solvents: In protic deuterated solvents like D₂O or methanol-d₄, the N-H proton will rapidly exchange with deuterium, effectively being replaced by a deuterium atom. This N-D bond is not observable in ¹H NMR, causing the peak to disappear.[2] This can be used as a diagnostic tool to confirm the identity of an N-H peak.
-
Extreme Broadening: In some cases, the combination of chemical exchange and quadrupolar broadening can make the peak so broad that it is indistinguishable from the baseline noise.
Troubleshooting Workflow: Locating and Sharpening the N-H Proton Signal
Here is a systematic approach to address issues with the indole N-H proton signal:
Step-by-Step Protocol:
-
Sample Preparation: Ensure your sample and NMR solvent are as dry as possible. Use a high-quality deuterated solvent and consider storing it over molecular sieves. Traces of water are a common cause of N-H broadening.[1]
-
Solvent Choice: If possible, acquire the spectrum in a dry, aprotic solvent like DMSO-d₆ or acetone-d₆. These solvents can act as hydrogen bond acceptors, which slows down intermolecular exchange and often results in a sharper N-H signal.[1]
-
Lowering the Temperature: A variable temperature (VT) NMR experiment at a lower temperature can slow the rate of chemical exchange, often leading to a significantly sharper peak.[1][3]
-
D₂O Exchange: To confirm the identity of a suspected N-H peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it is an exchangeable proton like N-H or O-H.[2]
Section 2: Navigating the Crowded Aromatic Region
The benzene portion of the indole ring (protons H-4, H-5, H-6, and H-7) often presents a challenge due to signal overlap in a narrow region of the ¹H NMR spectrum, typically between 7.0 and 7.7 ppm.[1]
Q3: The aromatic signals in my indole spectrum are overlapping, making assignment impossible. How can I resolve them?
A3: Resolving overlapping aromatic signals is crucial for complete structural elucidation. Several techniques can be employed:
-
Change the Solvent: Utilizing an aromatic solvent such as benzene-d₆ or toluene-d₈ can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS). These shifts arise from specific solute-solvent interactions and can often separate overlapping signals.[1][4]
-
Increase Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., transitioning from 400 MHz to 600 MHz) increases the chemical shift dispersion, which can resolve the overlapping multiplets.[1]
-
2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving signal overlap.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are J-coupled (typically three bonds apart), helping to trace the connectivity of the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of the entire molecule.
-
Section 3: The Influence of Experimental Conditions on Chemical Shifts
The precise chemical shifts of indole derivatives are not fixed values but are highly dependent on the experimental conditions.
Q4: Why do the chemical shifts of my indole derivative change when I use a different NMR solvent?
A4: Solvents can induce changes in chemical shifts through various interactions with the indole molecule.[5][6]
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts due to the formation of specific solute-solvent complexes.[1]
-
Hydrogen Bonding: Polar solvents can engage in hydrogen bonding, particularly with the N-H proton, which typically results in a downfield shift of this signal.[1]
-
Solvent Polarity: The polarity of the solvent can influence the electron density distribution throughout the indole ring, affecting the chemical shifts of all protons.[7]
| Proton/Carbon | Typical Shift in CDCl₃ (ppm) | Typical Shift in DMSO-d₆ (ppm) |
| ¹H NMR | ||
| H-1 (N-H) | ~8.1 (broad) | ~11.1 (often sharper) |
| H-2 | ~7.2 | ~7.4 |
| H-3 | ~6.5 | ~6.4 |
| H-4 | ~7.6 | ~7.5 |
| H-5 | ~7.1 | ~7.0 |
| H-6 | ~7.1 | ~6.9 |
| H-7 | ~7.6 | ~7.4 |
| ¹³C NMR | ||
| C-2 | ~122.5 | ~124.2 |
| C-3 | ~102.2 | ~102.0 |
| C-3a | ~127.9 | ~128.4 |
| C-4 | ~120.8 | ~120.0 |
| C-5 | ~121.9 | ~121.0 |
| C-6 | ~119.8 | ~118.9 |
| C-7 | ~111.1 | ~111.4 |
| C-7a | ~135.8 | ~136.6 |
| Data compiled from various sources.[5] Note that these are approximate values and can vary with substitution. |
Q5: My spectrum looks different from a previously recorded one of the same compound, even though the solvent is the same. What could be the cause?
A5: If the solvent is identical, the discrepancy is likely due to a difference in sample concentration.[5][6]
-
Intermolecular Interactions: At higher concentrations, intermolecular interactions such as π-π stacking and hydrogen bonding between indole molecules become more significant. These interactions can alter the electronic environment of the nuclei, leading to changes in chemical shifts.
-
Self-Association: Indole and its derivatives are known to self-associate in solution, and the extent of this association is concentration-dependent.
Q6: I ran my NMR at a different temperature and the chemical shifts changed. Why?
A6: Temperature can influence NMR spectra in several ways:
-
Conformational Averaging: For molecules with flexible side chains or those exhibiting dynamic processes like ring-flipping, a change in temperature can alter the rate of these processes. This can lead to changes in the observed averaged chemical shifts.[3]
-
Hydrogen Bonding: The strength and extent of hydrogen bonding are temperature-dependent. As the temperature increases, hydrogen bonds are weakened, which can cause the chemical shifts of the involved protons (like N-H) to change, typically moving upfield.[3][8]
Section 4: Advanced Troubleshooting Topics
Q7: My purified indole derivative shows two sets of signals in the NMR spectrum, suggesting a mixture, but I am certain it's a single compound. What is happening?
A7: This phenomenon can be caused by the presence of atropisomers.
-
Atropisomerism: If your indole derivative has a bulky substituent on the nitrogen or at a position that restricts rotation around a single bond (e.g., the bond connecting the indole to another aromatic ring), you may have a mixture of slowly interconverting rotational isomers, known as atropisomers. If the energy barrier to rotation is high enough, these isomers can be stable on the NMR timescale, giving rise to two distinct sets of signals.
Troubleshooting Atropisomerism:
A variable temperature (VT) NMR experiment is the key to diagnosing atropisomerism.
Step-by-Step VT-NMR Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Increase Temperature: Gradually increase the temperature of the NMR probe in increments (e.g., 10-20 °C). At each new temperature, allow the sample to equilibrate for a few minutes before acquiring a new spectrum.
-
Observe Spectral Changes: As the temperature increases, you should observe the two sets of signals broaden and eventually coalesce into a single set of averaged signals. This coalescence occurs at the temperature where the rate of interconversion between the atropisomers becomes fast on the NMR timescale.
Q8: I suspect my sample is contaminated with a common synthesis impurity. What are some typical impurities to look for?
A8: The nature of impurities will depend on the synthetic route used. However, some common impurities in indole synthesis include:
-
Starting Materials: Unreacted arylhydrazines or carbonyl compounds from a Fischer indole synthesis.[9]
-
Side Products: In some reactions, side products such as dehalogenated compounds can form.[10]
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[11][12]
It is highly recommended to consult a comprehensive list of NMR chemical shifts for common laboratory solvents and reagents to aid in the identification of these impurities.[11][12][13]
Visual Troubleshooting Guides
Troubleshooting Workflow for a Broad or Missing Indole N-H Signal
Caption: Troubleshooting workflow for a broad or missing indole N-H signal.
Decision Tree for Resolving Overlapping Aromatic Signals
Caption: Decision tree for resolving overlapping aromatic signals in indole derivatives.
References
- YouTube. (2025, February 22).
- BenchChem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds.
- BenchChem. (2025).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
- Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2072.
- ResearchGate. (n.d.). pH dependence of the chemical shifts of indole C2 proton resonances of....
- Reinecke, M. G., Johnson, H. W., Jr., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society, 91(14), 3817-3823. [Link]
- University of Wisconsin-Madison. (n.d.). How to make an NMR sample.
- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
- University of Alberta. (n.d.).
- Iowa State University. (n.d.).
- ResearchGate. (2023, November 20). Synthesis and NMR spectra of [15N]indole. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (1987, May 1).
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]
- University of Ottawa NMR Facility Blog. (2014, March 6).
- ResearchGate. (n.d.).
- PMC. (2011, January 7).
- Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance studies of exchangeable protons. I. Fourier transform saturation-recovery and transfer of saturation of the tryptophan indole nitrogen proton. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
- PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]
- Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). [Link].
- Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]
- Chemistry LibreTexts. (2023, January 29).
- ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole.... [Link]
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- PubMed. (n.d.).
- BenchChem. (2025).
- ChemistryViews. (2019, October 18).
- PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]
- From Text to Insight: Large Language Models for Materials Science Data Extraction. (n.d.). 12. Validation case study: Matching NMR spectra to composition of the molecule. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
improving the efficiency of amide bond formation with indole carboxylic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve the efficiency and success rate of amide bond formation with challenging indole carboxylic acids. The unique electronic and structural properties of the indole ring system present specific hurdles that require careful consideration of reaction design and execution.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common experimental failures in a direct question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my reaction yield consistently low when coupling Indole-3-acetic acid or Indole-3-carboxylic acid?
Potential Causes & Solutions:
-
Cause A: Inefficient Carboxylic Acid Activation. The electron-rich indole ring can interfere with certain activation methods. More critically, arylacetic acids like indole-3-acetic acid are prone to a deleterious side reaction.
-
Mechanism of Failure: During the activation step (e.g., formation of an O-acylisourea intermediate with a carbodiimide), the activated acid can undergo elimination to form a highly reactive ketene intermediate. This ketene can be trapped by various nucleophiles in the reaction mixture, leading to undesired byproducts and consuming the starting material. Standard EDC/HOBt methods have been reported to result in low conversion for such substrates for this reason.
-
Solution:
-
Switch Coupling Reagent: Move from carbodiimides (EDC, DCC) to uronium/aminium (HATU, HBTU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagents. These reagents rapidly convert the carboxylic acid to a more stable activated ester (e.g., an OBt or OAt ester), which is less prone to ketene formation. HATU, in particular, reacts quickly and can minimize side reactions.
-
Control Temperature: Perform the activation and coupling at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature). Lower temperatures disfavor the elimination pathway leading to ketene formation.
-
Pre-activation Time: Minimize the time the carboxylic acid spends in its activated state before the amine is introduced. A long pre-activation period increases the likelihood of decomposition.
-
-
-
Cause B: Low Nucleophilicity of the Amine. If you are coupling the indole carboxylic acid with an electron-deficient or sterically hindered amine, the coupling reaction will be slow, allowing side reactions of the activated acid to dominate.
-
Solution:
-
Use a More Potent Coupling Reagent: For challenging amines, HATU or PyAOP are superior choices. The OAt esters they form are more reactive than the corresponding OBt esters generated by HBTU or PyBOP, accelerating the desired amidation.
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular amide bond formation over unimolecular decomposition pathways.
-
Optimize Base: Ensure the correct base is used. For uronium/aminium salt couplings, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is required.
-
-
Question 2: I'm observing a significant byproduct that seems to be related to the indole ring. What is happening?
Potential Causes & Solutions:
-
Cause: N-H Acylation of the Indole Ring. The indole N-H proton is weakly acidic and the nitrogen can act as a nucleophile, especially under basic conditions or with highly reactive acylating agents. This leads to the formation of an N-acylated indole byproduct. While generally less reactive than primary or secondary amines, this side reaction can become significant with low-reactivity amine coupling partners.
-
Solution:
-
Protect the Indole Nitrogen: If N-acylation is a persistent issue, especially in a multi-step synthesis, consider protecting the indole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).
-
Optimize Base: The choice and amount of base are critical. An excessive amount of a strong base can deprotonate the indole nitrogen, increasing its nucleophilicity. Use the stoichiometric amount of base required for the coupling reaction (typically 2-3 equivalents for uronium salts).
-
Modify Reaction Conditions: Using less forcing conditions (lower temperature, shorter reaction times) can minimize this side reaction.
-
-
Question 3: My product contains a diastereomeric impurity. How can I prevent epimerization when coupling N-protected Tryptophan or other chiral indole amino acids?
Potential Causes & Solutions:
-
Cause: Oxazolone Formation. The primary pathway for epimerization (racemization at the α-carbon) during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The activated amino acid cyclizes, and the α-proton of the resulting oxazolone is highly acidic and can be easily abstracted by a base, leading to loss of stereochemical integrity.
-
Mechanism of Epimerization:
Caption: Competing pathways for activated amino acids.
-
Solution:
-
Use Racemization-Suppressing Additives: Never use a carbodiimide like EDC or DCC alone for chiral amino acids. Always include an additive. While 1-hydroxybenzotriazole (HOBt) is classic, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are generally superior at suppressing racemization. HATU and HCTU already contain a HOAt or derivative moiety. COMU is an Oxyma-based reagent known for low epimerization rates.
-
Choose the Right Base: Strong, sterically unhindered bases accelerate epimerization. N,N-diisopropylethylamine (DIPEA) is a common culprit. If epimerization is observed, switch to a more sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).
-
Inorganic Additives: The addition of copper(II) salts (e.g., CuCl₂) has been shown to be highly effective at suppressing epimerization, particularly in carbodiimide-mediated couplings, often reducing D-epimer formation to less than 0.1%.
-
Low Temperature: Keep the reaction temperature low (0 °C to RT). Elevated temperatures significantly increase the rate of oxazolone formation and subsequent epimerization.
-
Solvent Choice: Polar aprotic solvents like DMF can promote epimerization more than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Question 4: How can I effectively purify my indole amide product and remove coupling byproducts?
Potential Causes & Solutions:
-
Problem: Removing Urea Byproducts. When using carbodiimides like DCC or EDC, stoichiometric amounts of dicyclohexylurea (DCU) or the water-soluble equivalent from EDC are formed.
-
Solution:
-
DCC/DCU: DCU is poorly soluble in many organic solvents like DCM and ethyl acetate. Much of it can be removed by simple filtration of the reaction mixture.
-
EDC/EDC-Urea: The urea byproduct from EDC is water-soluble. Purification involves a standard aqueous workup. Perform sequential washes of the organic layer with a dilute acid (e.g., 5% HCl or 5% LiCl to remove residual DMF), followed by a dilute base (e.g., saturated NaHCO₃), and finally brine.
-
-
-
Problem: Removing HOBt/HOAt/Oxyma and Uronium/Phosphonium Byproducts. Reagents like HATU and HBTU produce tetramethylurea (TMU), while additives like HOBt are also present post-reaction.
-
Solution:
-
Aqueous Workup: Most of these byproducts, including excess base like DIPEA, can be removed with an acidic wash (e.g., 0.1-1M HCl), followed by a basic wash. TMU and HOBt have sufficient water solubility to be extracted.
-
Chromatography: If the product is non-polar, flash column chromatography on silica gel is effective. A gradient elution, for instance with ethyl acetate in hexanes, will typically separate the desired amide from more polar impurities.
-
Reverse-Phase Chromatography: For very polar amides that are difficult to purify on silica, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient can be an excellent alternative.
-
Acid-Base Extraction: The indole N-H is generally not acidic enough to be extracted by common aqueous bases, but your amine or carboxylic acid starting materials will be. This can be used to your advantage in the workup to remove unreacted starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for indole carboxylic acids? A1: For a robust starting point with a good balance of reactivity and safety, HATU in combination with DIPEA as a base is highly recommended. It is highly efficient, generally provides good yields, and the incorporated HOAt moiety is excellent for suppressing racemization with chiral substrates.
Q2: Can I use EDC/HOBt for my indole carboxylic acid coupling? A2: You can, and it is a more economical option. However, be aware of the potential for lower yields, especially with indole-3-acetic acid, due to side reactions. This system is often less effective for sterically hindered substrates. If you use it, monitor the reaction closely and consider adding CuCl₂ if epimerization is a concern with chiral substrates.
Q3: My indole carboxylic acid is poorly soluble. What solvent should I use? A3: N,N-Dimethylformamide (DMF) is the most common solvent for amide coupling due to its excellent solvating power for polar substrates. Other options include N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). Be aware that polar aprotic solvents like DMF and DMSO may increase the rate of epimerization in sensitive couplings.
Q4: What is the ideal stoichiometry for my coupling reaction? A4: A good starting point is to use a slight excess of the coupling reagent and the amine relative to the limiting carboxylic acid.
| Component | Equivalents (relative to limiting reagent) |
|---|---|
| Carboxylic Acid | 1.0 |
| Amine | 1.1 - 1.2 |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.2 |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Using a slight excess of the nucleophilic amine helps to drive the reaction to completion and ensures the activated ester is consumed efficiently.
Protocols & Methodologies
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling indole carboxylic acids, including chiral derivatives.
-
Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the indole carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv.) to the solution.
-
Activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated OAt-ester.
-
Amine Coupling: Add the amine (1.2 equiv.) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Low-Epimerization Coupling using EDC/HOBt/CuCl₂
This protocol is a cost-effective alternative optimized to minimize epimerization.
-
Preparation: In a flask, dissolve the N-protected indole amino acid (1.0 equiv.), HOBt (1.2 equiv.), and CuCl₂ (1.0 equiv.) in DMF.
-
Amine Addition: Add the amine component (1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The aqueous washes will effectively remove the copper salts.
Visual Summaries
Decision Tree for Coupling Reagent Selection
Caption: A guide for selecting the appropriate coupling reagent.
References
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Johansson, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11027-11032. [Link]
- How to separate amide and indole? (2016).
- Epimerization of Peptide.
- Kurosu, M. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 53(4), 342-347. [Link]
- EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]
- How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
overcoming racemization in chiral indole synthesis
<
A Guide to Overcoming Racemization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for Chiral Indole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure indole-containing molecules. The indole scaffold is a privileged structure in medicinal chemistry, and maintaining its desired chirality is paramount for achieving therapeutic efficacy.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome the persistent challenge of racemization.
Section 1: Understanding Racemization in Chiral Indole Synthesis
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in asymmetric synthesis. In the context of indole synthesis, racemization can occur at various stages, from the preparation of chiral starting materials to the final product isolation. The underlying cause often relates to the formation of planar, achiral intermediates or transition states that can be protonated or attacked from either face with equal probability.
Several factors can contribute to the loss of stereochemical integrity:
-
Reaction Conditions: Harsh conditions such as high temperatures, strong acids or bases, and prolonged reaction times can promote racemization.[3][4]
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of racemization.[4]
-
Catalyst Choice: The nature of the catalyst, whether it's a metal complex or an organocatalyst, plays a crucial role in controlling the stereochemical outcome.[5][6][7] An inappropriate catalyst or ligand can lead to poor enantioselectivity or even racemization.
-
Substrate Structure: The electronic and steric properties of the substituents on the indole ring and the reacting partners can influence the propensity for racemization.[3][8][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: My chiral indole product shows a significant loss of enantiomeric excess (ee) after purification. What could be the cause?
A1: Loss of ee during purification is a common issue. Several factors could be at play:
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. Consider using deactivated silica (by adding a small percentage of a neutral amine like triethylamine to your eluent) or switching to an alternative purification method like preparative thin-layer chromatography (TLC) or crystallization.
-
pH of Aqueous Workup: Ensure that the pH during aqueous workup is controlled. Some chiral indoles are sensitive to acidic or basic conditions, which can lead to epimerization.
-
Temperature: Avoid excessive heat during solvent evaporation (rotary evaporation). Perform this step at the lowest practical temperature.
Q2: I am using a well-established asymmetric catalytic method for my indole synthesis, but I am not achieving the reported enantioselectivity. Why might this be?
A2: Reproducibility in asymmetric catalysis can be challenging. Here are some potential reasons for lower-than-expected enantioselectivity:
-
Catalyst Purity and Preparation: The activity and selectivity of a chiral catalyst are highly dependent on its purity and proper preparation. Ensure your catalyst and any ligands are of high purity and handled under the recommended conditions (e.g., inert atmosphere).
-
Reagent and Solvent Quality: Impurities in your starting materials or solvents can interfere with the catalytic cycle. Use freshly distilled or high-purity solvents and ensure your reagents are pure. Water content can be particularly detrimental in some reactions.
-
Reaction Setup and Stirring: In heterogeneous catalysis, or even in some homogeneous systems, inefficient stirring can lead to localized concentration gradients and side reactions, affecting enantioselectivity. Ensure vigorous and consistent stirring.
Q3: What is the role of a chiral auxiliary in preventing racemization, and when should I consider using one?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[10][11] It works by creating a diastereomeric intermediate, where the existing stereocenter of the auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face.[12] After the desired stereocenter is set, the auxiliary is cleaved under conditions that do not affect the newly formed chiral center.[12]
You should consider using a chiral auxiliary when:
-
A reliable catalytic asymmetric method is not available for your desired transformation.
-
You are working with substrates that are prone to racemization under catalytic conditions.
-
You require a robust and scalable method for producing a specific enantiomer.[10]
Q4: Can the protecting group on the indole nitrogen influence racemization?
A4: Absolutely. The choice of the N-protecting group is critical. Some protecting groups can influence the acidity of the C2 or C3 protons, making them more susceptible to deprotonation and subsequent racemization. For instance, strongly electron-withdrawing protecting groups can increase the acidity of these protons. Conversely, bulky protecting groups can provide steric hindrance that may favor one stereochemical outcome. It is often necessary to screen different N-protecting groups to optimize enantioselectivity.
Section 3: Troubleshooting Guides for Specific Issues
Troubleshooting Guide 1: Loss of Enantiopurity in Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method, but it often involves harsh acidic conditions and high temperatures, which can be detrimental to chiral centers.[3][8][9][13]
Problem: You are performing a Fischer indole synthesis with a chiral ketone or aldehyde, and the resulting indole product has low enantiomeric excess (ee).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Acidic Conditions | Strong protic acids (e.g., H₂SO₄, HCl) can promote enolization/enamine tautomerism, leading to racemization of the chiral center adjacent to the carbonyl group before cyclization.[8][9] | 1. Switch to a milder Lewis acid: Try using ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃. These can promote the reaction under less harsh conditions. 2. Optimize acid concentration: Systematically decrease the concentration of the acid catalyst to find the minimum amount required for efficient cyclization. |
| High Reaction Temperature | Elevated temperatures provide the activation energy for racemization pathways. | 1. Screen lower temperatures: Attempt the reaction at a lower temperature for a longer duration. 2. Microwave irradiation: In some cases, microwave heating can promote rapid cyclization at a lower bulk temperature, minimizing the time for racemization to occur. |
| N-N Bond Cleavage | Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to side reactions and potential racemization pathways.[3][8][9] | 1. Modify the arylhydrazine: If possible, use an arylhydrazine with less electron-donating substituents. 2. Protecting groups: Consider protecting the electron-donating group if it is not essential for the desired final product. |
Experimental Protocol: Mitigating Racemization in Fischer Indole Synthesis using a Mild Lewis Acid
-
Preparation of the Arylhydrazone: In a round-bottom flask, dissolve the chiral ketone (1.0 eq) and arylhydrazine hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.2 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add anhydrous toluene followed by zinc chloride (ZnCl₂) (1.5 eq) under an inert atmosphere (e.g., argon).
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on deactivated silica gel (1% triethylamine in the eluent).
Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for low enantioselectivity in Fischer indole synthesis.
Troubleshooting Guide 2: Suboptimal Enantioselectivity in Organocatalytic Friedel-Crafts Alkylation
Organocatalytic asymmetric Friedel-Crafts alkylation of indoles is a powerful tool for creating chiral C3-substituted indoles.[6][14] However, achieving high enantioselectivity can be sensitive to various parameters.
Problem: Your organocatalyzed Friedel-Crafts reaction between an indole and an α,β-unsaturated aldehyde/ketone is yielding a product with low enantiomeric excess.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Catalyst Loading | Too little catalyst may result in a slow reaction with competing background uncatalyzed reactions, while too much can sometimes lead to catalyst aggregation or side reactions. | 1. Optimize catalyst loading: Screen catalyst loadings from 5 mol% to 20 mol% to find the optimal concentration. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state.[4] | 1. Screen a range of solvents: Evaluate solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). 2. Consider solvent mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties. |
| Presence of Water | Trace amounts of water can hydrolyze iminium ion intermediates or interfere with hydrogen bonding interactions that are crucial for stereocontrol. | 1. Use anhydrous conditions: Dry all glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere. 2. Add a drying agent: In some cases, adding molecular sieves to the reaction can be beneficial. |
| Sub-optimal Temperature | The enantioselectivity of many organocatalytic reactions is highly temperature-dependent. | 1. Lower the temperature: Perform the reaction at 0 °C, -20 °C, or even lower temperatures to enhance selectivity. |
Data Presentation: Effect of Solvent and Temperature on Enantioselectivity
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 85 | 65 |
| 2 | 10 | CH₂Cl₂ | 25 | 90 | 72 |
| 3 | 10 | THF | 25 | 78 | 55 |
| 4 | 10 | CH₂Cl₂ | 0 | 88 | 85 |
| 5 | 10 | CH₂Cl₂ | -20 | 82 | 92 |
Decision-Making Workflow for Optimizing Asymmetric Reactions
Caption: A systematic workflow for optimizing enantioselectivity in asymmetric synthesis.
References
- Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC. PubMed Central.
- Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed. PubMed.
- An Update on Catalytic Enantioselective Alkylations of Indoles - Bentham Science Publisher. Bentham Science.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. National Center for Biotechnology Information.
- Organocatalytic enantioselective indole alkylations of α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Chiral auxiliary - Wikipedia. Wikipedia.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. PubMed.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. BenchChem.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. MDPI.
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid - Benchchem. BenchChem.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH. National Center for Biotechnology Information.
- Why do some Fischer indolizations fail? - PubMed - NIH. PubMed.
- Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity | Request PDF - ResearchGate. ResearchGate.
- Chiral Auxiliaries - Sigma-Aldrich. Sigma-Aldrich.
- Why Do Some Fischer Indolizations Fail? | Request PDF - ResearchGate. ResearchGate.
Sources
- 1. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on Catalytic Enantioselective Alkylations of Indoles | Bentham Science [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic enantioselective indole alkylations of α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Selective Functionalization of the Indole Ring
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the selective modification of the indole ring. As Senior Application Scientists, we have compiled this resource based on a synthesis of established protocols and field-proven insights to help you navigate the complexities of indole chemistry.
Table of Contents
-
FAQs: General Principles of Indole Reactivity
-
Troubleshooting Guide: Pyrrole Ring Functionalization (C2 & C3)
-
Troubleshooting Guide: Benzene Ring Functionalization (C4-C7)
-
Troubleshooting Guide: N-H Functionalization
-
Experimental Protocols
-
References
FAQs: General Principles of Indole Reactivity
Question: Why is my indole functionalization not selective? I'm getting a mixture of C2 and C3 substituted products.
Answer: The inherent electronic properties of the indole ring dictate its reactivity. The C3 position is the most electron-rich and kinetically favored site for electrophilic aromatic substitution due to the stability of the resulting cationic intermediate.[1][2] The C2 position is the next most reactive site on the pyrrole ring.[3] Therefore, achieving selectivity between C2 and C3 often requires careful control of reaction conditions or the use of directing groups.
-
For C3 selectivity: Reactions like Friedel-Crafts, Mannich, and Vilsmeier-Haack typically favor the C3 position in the absence of blocking groups.[1] If you are seeing C2 substitution, it might be due to steric hindrance at C3 or the use of a catalyst system that favors C2.
-
For C2 selectivity: Achieving C2 functionalization often requires blocking the C3 position with a substituent or using a directing group on the indole nitrogen that sterically or electronically favors reaction at C2.[3][4] Transition metal-catalyzed reactions with specific ligands can also direct functionalization to the C2 position.[3][5]
Question: I am trying to functionalize the benzene ring of indole, but the reaction keeps happening on the pyrrole ring. How can I achieve selectivity for the C4-C7 positions?
Answer: The pyrrole ring of indole is significantly more electron-rich and nucleophilic than the benzene ring, making functionalization of the C4-C7 positions a considerable challenge.[6][7][8] To overcome this, you generally need to employ a directing group strategy.
A directing group is installed on the indole nitrogen (or sometimes at C3) and coordinates to a transition metal catalyst, bringing the catalyst into proximity with a specific C-H bond on the benzene ring, thereby facilitating its activation.[6][7][9] The choice of directing group and metal catalyst is crucial for determining the site of functionalization (C4, C5, C6, or C7).[6][7][8]
Troubleshooting Guide: Pyrrole Ring Functionalization (C2 & C3)
Issue 1: Poor Regioselectivity between C2 and C3
Question: I am attempting a C2-arylation using a palladium catalyst, but I am getting a significant amount of the C3-arylated product. What can I do to improve C2 selectivity?
Answer: This is a common problem. The key to enhancing C2 selectivity often lies in the choice of a suitable directing group on the indole nitrogen.[3]
-
Explanation of Causality: A directing group, such as a pyridylsulfonyl or pivaloyl group, coordinates to the palladium catalyst, forming a metallacyclic intermediate.[3] Steric and electronic factors of this intermediate then favor C-H activation at the C2 position over the C3 position. Without a directing group, the inherent reactivity of the C3 position will likely dominate.
-
Troubleshooting Steps:
-
Install a Directing Group: If you are not already using one, introduce a directing group onto the indole nitrogen. N-(2-pyridyl)sulfonyl is a well-established directing group for Pd-catalyzed C2-alkenylation.[3]
-
Optimize Ligands: The ligand on the transition metal can have a profound impact on regioselectivity. For instance, in some palladium-catalyzed C7-selective arylations, a pyridine-type ligand was found to be crucial.[9] Experiment with different ligands to find the optimal one for your desired C2-functionalization.
-
Block the C3 Position: If feasible for your synthetic route, installing a removable blocking group at the C3 position will force functionalization to occur at C2.[4]
-
Workflow for Selecting a C2-Directing Strategy
Caption: Decision workflow for troubleshooting poor C2-selectivity.
Issue 2: Low Yield in C3-Alkylation with Alcohols
Question: I am trying to perform a C3-alkylation of my indole with an alcohol under metal-free conditions, but the yield is very low and I see a lot of starting material.
Answer: Metal-free C3-alkylation of indoles with alcohols often proceeds via a hydrogen autotransfer mechanism.[1][2] This process can be sensitive to reaction conditions, and low yields may indicate issues with the initial oxidation of the alcohol or subsequent steps.
-
Explanation of Causality: The reaction typically requires an initial oxidation of the alcohol to the corresponding aldehyde. This is followed by condensation with the indole and then reduction of the resulting intermediate by another molecule of the alcohol, which is in turn oxidized.[1][2] If the initial oxidation is inefficient, the entire catalytic cycle will be sluggish.
-
Troubleshooting Steps:
-
Optimize the Oxidant/Base System: For reactions mediated by systems like Cs2CO3/oxone®, the ratio and concentration of these reagents are critical.[1][2] Ensure they are fresh and used in the correct stoichiometry.
-
Increase Reaction Temperature: These reactions often require high temperatures (e.g., 140 °C in xylenes) to proceed at a reasonable rate.[1][2]
-
Ensure an Inert Atmosphere: While some protocols use air, others specify an inert atmosphere (N2) to prevent unwanted side reactions.[2] Check the requirements for your specific system.
-
Consider a "Sacrificial" Aldehyde: In some cases, adding a small amount of a "sacrificial" aldehyde can help to initiate the catalytic cycle.[2]
-
Data Summary: C3-Alkylation Conditions
| Indole Substituent | Alcohol | Conditions | Yield (%) | Reference |
| 4-Methylindole | 2-Pyridinemethanol | Cs2CO3, Oxone®, Xylenes, 140°C | 95 | [1] |
| 5-Methoxyindole | 2-Pyridinemethanol | Cs2CO3, Oxone®, Xylenes, 140°C | 81 | [1] |
| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | Cs2CO3, Oxone®, Xylenes, 140°C | 60 | [2] |
Troubleshooting Guide: Benzene Ring Functionalization (C4-C7)
Issue 3: Failure to Achieve C7-Functionalization
Question: I am using an N-P(O)tBu2 directing group for a Pd-catalyzed C7-arylation, but I am getting no reaction or a complex mixture of products.
Answer: C7-functionalization is particularly challenging and highly dependent on the precise coordination environment of the metal catalyst.[6][10] The N-P(O)tBu2 (TBPO) group is effective for directing to C7, but the overall success of the reaction is contingent on several other factors.[9]
-
Explanation of Causality: The TBPO directing group, in conjunction with a palladium catalyst, forms a stable six-membered palladacycle intermediate that favors C-H activation at the C7 position.[9] However, the stability and reactivity of this intermediate are sensitive to the choice of co-oxidants and ligands. Incorrect conditions can lead to catalyst deactivation or competing reaction pathways.
-
Troubleshooting Steps:
-
Check Your Co-oxidants: For Pd(II)-catalyzed C7-arylation with aryl boronic acids, a combination of silver and copper salts as co-oxidants is often necessary to maintain high reactivity.[9]
-
Verify Ligand Choice: A pyridine-type ligand is often crucial for achieving high regioselectivity in these reactions.[9] Ensure you are using the correct ligand and that it is of high purity.
-
Consider an Alternative Strategy: If the direct C-H functionalization approach is failing, an alternative is the "indoline-to-indole" strategy. This involves reducing the indole to an indoline, performing the directed C-H functionalization at C7 (which is often more facile on the indoline), and then re-oxidizing to the indole.[7]
-
Transition-Metal-Free Borylation: For some substrates, a metal-free approach involving chelation-assisted C-H borylation with BBr3 can be effective for introducing a functional group at C7.[6][9]
-
Diagram: Directing Group Strategy for C7-Functionalization
Caption: Palladium-catalyzed C7-functionalization via a directing group strategy.
Troubleshooting Guide: N-H Functionalization
Issue 4: Competing C3 vs. N-H Functionalization
Question: I am trying to perform an N-alkylation of my indole, but I am observing significant C3-alkylation as a side product. How can I improve the chemoselectivity for the nitrogen atom?
Answer: The N-H bond of indole is acidic, but the C3 position is highly nucleophilic. This dual reactivity can lead to competition between N- and C-functionalization, especially with electrophiles that can react at either site.[11]
-
Explanation of Causality: The outcome of the reaction is often determined by the reaction conditions (base, solvent) and the nature of the electrophile. Hard electrophiles tend to react at the harder nitrogen atom (N-functionalization), while softer electrophiles may prefer the softer C3 position. Under basic conditions, the indolide anion is formed, which is ambident, meaning it can react at either N1 or C3.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) typically favors the formation of the indolide anion and subsequent N-alkylation.
-
Increase Steric Hindrance at C2: The presence of a bulky substituent at the C2 position can sterically hinder attack at C3, thus favoring N-functionalization.[11]
-
Use of Catalysis: Certain catalytic systems can exhibit high chemoselectivity. For instance, a Pd(II)-mediated C-H functionalization approach has been developed for the direct N-tert-prenylation of indoles, which proceeds with high selectivity for the nitrogen atom, contrary to the expected reactivity.[11]
-
Electron-Withdrawing Group at C2: Placing an electron-withdrawing group at the C2 position increases the acidity of the N-H bond and can favor N-functionalization.
-
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C7-Arylation of Indoles
This protocol is adapted from the work of Daugulis and others, as described in the literature.[9]
-
Reactant Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the N-P(O)tBu2 protected indole (1.0 equiv.), aryl boronic acid (2.0 equiv.), Pd(OAc)2 (5 mol%), the specified pyridine ligand (10 mol%), and the co-oxidants (e.g., Ag2CO3, 2.0 equiv.).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., 1,2-dichloroethane) via syringe under an inert atmosphere (N2 or Ar).
-
Reaction: Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 120 °C). Stir for the required time (e.g., 24 hours), monitoring the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the C7-arylated indole.
Protocol 2: General Procedure for Metal-Free C3-Alkylation with Alcohols
This protocol is adapted from the work of Wipf and others.[1][2]
-
Reactant Preparation: To a vial, add the indole (1.0 equiv.), the alcohol (3.0 equiv.), Cs2CO3 (1.1 equiv.), and Oxone® (0.1 equiv.).
-
Solvent Addition: Add xylenes to achieve the desired concentration (e.g., 2 M).
-
Reaction: Seal the vial and place it in a preheated oil bath at 140 °C under a nitrogen atmosphere. Stir vigorously for the specified time (14-120 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the C3-alkylated product.
References
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (2021). PubMed. [Link]
- Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (2021). Royal Society of Chemistry. [Link]
- Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site | ACS Catalysis. (2019).
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis. (2017).
- Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty - ChemRxiv. (n.d.). ChemRxiv. [Link]
- Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty - ChemRxiv. (n.d.). ChemRxiv. [Link]
- C–H functionalization of indole with diazoacetate catalyzed by a CCC-NHC Ir (III) dimer complex. (n.d.). ScienceDirect. [Link]
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- Functionalization of indoles by transition metal‐catalyzed carbene transfer from diazocompounds. (n.d.).
- Transition‐metal‐catalyzed C−H Functionalization Using NH‐indoles as Directing Group. (n.d.).
- Efficient C-3 Selective Functionalization of Indoles: Mono/Bimetallic Catalysis Approach Swapna Sarita Mohapatra, Sujit Roy Orga. (n.d.). [No Source Found].
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). [No Source Found].
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes | Catalysis | ChemRxiv | Cambridge Open Engage. (2024). Cambridge Open Engage. [Link]
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. (2021).
- Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed. (2012). PubMed. [Link]
- Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing). (2021). Royal Society of Chemistry. [Link]
- Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole trifl
- Asymmetric C-H and N-H Functionalization of Indoles Involving Central Chirality via Chiral Phosphoric Acid Catalysis | Bentham Science Publishers. (2022). Bentham Science. [Link]
- Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionaliz
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indole Carboxylic Acid Isomers: A Guide for Researchers
Indole carboxylic acids, a class of heterocyclic compounds characterized by a fused bicyclic structure of a benzene and a pyrrole ring with a carboxylic acid substituent, are of significant interest in the fields of medicinal chemistry, drug development, and materials science. The seemingly subtle variation in the position of the carboxylic acid group around the indole scaffold dramatically influences their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of the key isomers of indole carboxylic acid, offering experimental data and protocols to aid researchers in their selection and application.
Physicochemical Properties: A Tale of Isomeric Position
The location of the carboxylic acid group significantly impacts the electronic distribution and intermolecular interactions of indole carboxylic acid isomers, leading to distinct physicochemical properties. A summary of these properties for the most common isomers is presented below.
| Property | Indole-2-carboxylic Acid | Indole-3-carboxylic Acid | Indole-4-carboxylic Acid | Indole-5-carboxylic Acid | Indole-6-carboxylic Acid | Indole-7-carboxylic Acid |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol |
| Melting Point (°C) | 208-210 | 164-167 | 213-215 | 198-201 | 224-226 | 175-177 |
| pKa | ~3.9 | ~4.7 | ~4.2 | ~4.3 | ~4.4 | ~4.1 |
| LogP | 2.31[1] | 1.99[2] | - | - | - | - |
| Appearance | White to off-white crystalline powder | White to yellow crystalline powder | Off-white to beige crystalline powder | Light brown crystalline powder | Beige to brown crystalline powder | Light yellow to brown crystalline powder |
Expert Insights: The lower melting point and higher pKa of indole-3-carboxylic acid compared to its 2-substituted counterpart can be attributed to differences in crystal packing and the electronic influence of the pyrrole nitrogen on the carboxyl group. The proximity of the electron-withdrawing carboxylic acid to the nitrogen atom in indole-2-carboxylic acid leads to a more acidic proton.
Spectroscopic Fingerprints: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification of indole carboxylic acid isomers. Each isomer exhibits a unique spectral signature in NMR, IR, and UV-Vis spectroscopy.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the protons on the indole ring are highly sensitive to the position of the carboxylic acid group.
| Proton | Indole-2-carboxylic Acid (DMSO-d₆)[3] | Indole-3-carboxylic Acid (DMSO-d₆)[4] |
| N-H | ~11.8 ppm | ~11.9 ppm |
| H1 | - | 8.06 ppm |
| H2 | 7.26 ppm | - |
| H4 | 7.67 ppm | 7.94 ppm |
| H5 | 7.14 ppm | 7.15 ppm |
| H6 | 7.08 ppm | 7.15 ppm |
| H7 | 7.48 ppm | 7.42 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The position of the carboxylic acid group influences the vibrational frequencies of the C=O and O-H bonds, as well as the N-H bond of the indole ring.
| Functional Group | Indole-2-carboxylic Acid (cm⁻¹)[5] | Indole-3-carboxylic Acid (cm⁻¹)[6] |
| O-H stretch (acid) | 2500-3000 (broad) | 2500-3300 (broad) |
| N-H stretch | ~3350 | ~3400 |
| C=O stretch | ~1680 | ~1690 |
UV-Vis Spectroscopy
The electronic transitions of the indole chromophore are affected by the carboxylic acid substituent, leading to distinct absorption maxima.
| Solvent | Indole-2-carboxylic Acid (λmax, nm)[7] | Indole-3-carboxylic Acid (λmax, nm)[8] |
| Methanol | ~290 | ~280, ~220 |
| Basic Methanol | ~295 | ~285, ~225 |
Chemical Reactivity: A Positional Paradigm
The reactivity of indole carboxylic acids is largely dictated by the position of the carboxyl group, which influences the electron density of the indole ring and the susceptibility of the carboxyl group to various transformations.
Decarboxylation
Decarboxylation, the removal of the carboxyl group, is a key reaction of indole carboxylic acids. The ease of decarboxylation varies significantly between isomers.
-
Indole-3-carboxylic acid readily undergoes decarboxylation upon heating, particularly in the presence of an acid or a base.[9][10] This is because the reaction proceeds through a stable indolenine intermediate.
-
Indole-2-carboxylic acid is more resistant to decarboxylation due to the higher energy of the corresponding intermediate.[11][12] Decarboxylative coupling reactions of indole-2-carboxylic acids often require transition metal catalysts, such as copper.[13]
Experimental Protocol: Decarboxylation of Indole-3-carboxylic Acid
-
Materials: Indole-3-carboxylic acid, quinoline, copper powder.
-
Procedure:
-
In a round-bottom flask, combine indole-3-carboxylic acid (1.0 g) and quinoline (5 mL).
-
Add a catalytic amount of copper powder.
-
Heat the mixture to 200-220 °C and maintain the temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of dilute hydrochloric acid.
-
Extract the product (indole) with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Esterification
Esterification of indole carboxylic acids can be achieved using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acid chloride followed by reaction with an alcohol. The reactivity of the isomers in these reactions is generally similar, although steric hindrance around the carboxyl group can play a role. Palladium-catalyzed carbonylative esterification of indoles offers a regioselective route to indole-3-carboxylic esters.[14]
Workflow for Esterification:
Caption: General workflows for the esterification of indole carboxylic acid isomers.
Biological and Pharmacological Significance: Isomer-Specific Activities
The biological activities of indole carboxylic acid isomers are diverse and highly dependent on the position of the carboxyl group.
-
Indole-2-carboxylic acid and its derivatives have shown promise as HIV-1 integrase inhibitors[15][16] and as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[17] Some derivatives also exhibit antibacterial and antifungal activities.[18] Copper complexes of indole-2-carboxylic acid have demonstrated potent anticancer activities.[19]
-
Indole-3-carboxylic acid is a naturally occurring tryptophan metabolite.[20] It and its derivatives have been investigated for a wide range of pharmacological activities, including antihypertensive effects as angiotensin II receptor antagonists[21][22], and as Bcl-2/Mcl-1 dual inhibitors for cancer therapy.[23] It has also been shown to enhance the anti-colorectal cancer potency of doxorubicin.[20]
Signaling Pathway Implication of Indole-2-carboxylic Acid Derivatives as IDO1/TDO Inhibitors:
Sources
- 1. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 19. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes | MDPI [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,3-Dimethyl-1H-indole-5-carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
The 2,3-dimethyl-1H-indole-5-carboxylic acid scaffold has emerged as a versatile and privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas, including oncology and inflammatory conditions. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs derived from this core, offering insights into the rational design of next-generation inhibitors. We will delve into the critical structural modifications that govern biological activity, supported by experimental data and detailed protocols for their evaluation.
The this compound Core: A Foundation for Diverse Bioactivity
The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals[1]. The 2,3-dimethyl substitution on the indole core provides a specific conformational rigidity and lipophilicity that can be advantageous for targeted drug design. The carboxylic acid at the 5-position serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a handle for further chemical modification into amides and esters. This scaffold has been identified as a valuable starting point for generating libraries of compounds for screening against various biological targets[2].
Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis
The exploration of the chemical space around the this compound core has revealed several key regions where modifications significantly impact biological activity. These include the indole nitrogen (N1 position), the carboxylic acid/carboxamide group (C5 position), and the aromatic ring.
The Crucial Role of the C5-Carboxamide Moiety
Conversion of the C5-carboxylic acid to a carboxamide is a common and often fruitful strategy in drug discovery to enhance cell permeability and introduce new points of interaction with biological targets. The nature of the amine substituent on the carboxamide has a profound effect on the activity of these analogs.
Key Insight: The introduction of a carboxamide at the C5 position is a critical step in imparting significant biological activity to the 2,3-dimethyl-1H-indole scaffold. The choice of the amine component is a key determinant of potency and selectivity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of 2,3-dimethyl-1H-indole-5-carboxamide analogs are provided below.
General Synthesis of N-Substituted 2,3-Dimethyl-1H-indole-5-carboxamides
The synthesis of the target carboxamides is typically achieved through a straightforward amide coupling reaction.
Step 1: Activation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
-
To the activated ester solution, add the desired amine (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2,3-dimethyl-1H-indole-5-carboxamide.
Visualizing the Path to Discovery: Workflows and Pathways
To better illustrate the process of SAR-guided drug discovery and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR) guided discovery of potent analogs.
Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the critical importance of systematic chemical modifications to achieve desired biological activity and selectivity. Future efforts in this area will likely focus on:
-
Exploration of Novel Amide Substituents: The vast diversity of available amines provides ample opportunity to fine-tune the properties of the C5-carboxamide analogs.
-
Multi-Targeted Inhibitors: Given the promiscuity of some kinase inhibitors, designing analogs with intentional polypharmacology could be a promising strategy for complex diseases like cancer.
-
Advanced In Vivo Evaluation: Promising candidates identified through in vitro studies will require thorough evaluation in relevant animal models to assess their pharmacokinetic properties, efficacy, and safety.
References
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link not available]
- Synthesis and biological evalu
Sources
A Comparative Guide to the Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid for Researchers and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 2,3-Dimethyl-1H-indole-5-carboxylic acid stands out as a valuable building block in the development of novel therapeutics. Its strategic placement of methyl and carboxylic acid functional groups allows for diverse chemical modifications, making it a sought-after intermediate in drug discovery programs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to a Privileged Scaffold
The 2,3-disubstituted indole motif is a recurring theme in a vast array of natural products and synthetic drugs. The presence of methyl groups at the 2- and 3-positions can enhance lipophilicity and metabolic stability, while the carboxylic acid at the 5-position provides a handle for forming amides, esters, and other derivatives, crucial for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as an important scaffold for molecular linking, expansion, and modification in the design and screening of new drug candidates.[1]
This guide will explore and compare two classical and highly effective methods for the synthesis of this compound: the Fischer Indole Synthesis and a two-step approach commencing with the Japp-Klingemann reaction. Each method will be presented with a detailed, self-validating experimental protocol, a discussion of the underlying mechanism, and a comparative analysis of their respective advantages and limitations.
Method 1: The Fischer Indole Synthesis - A Classic and Direct Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring system.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of this compound, the logical starting materials are 4-hydrazinobenzoic acid and butan-2-one.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a series of well-established steps. First, the arylhydrazine and the ketone react to form a phenylhydrazone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. A crucial[4][4]-sigmatropic rearrangement then occurs, leading to the formation of a new carbon-carbon bond and the disruption of the aromaticity of the benzene ring. Subsequent cyclization and elimination of ammonia with concomitant rearomatization yield the final indole product. A variety of Brønsted and Lewis acids can be used to catalyze this transformation, with polyphosphoric acid (PPA) being a common and effective choice.[2]
Diagram: Fischer Indole Synthesis Workflow
Caption: A streamlined workflow of the Fischer indole synthesis.
Detailed Experimental Protocol
Materials:
-
4-Hydrazinobenzoic acid
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzoic acid (1 equivalent) and butan-2-one (1.2 equivalents). Add a suitable solvent such as ethanol to facilitate mixing.
-
Acid-Catalyzed Cyclization: To the mixture, cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of the 4-hydrazinobenzoic acid). The addition of PPA is exothermic and should be done in portions with cooling if necessary.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. The acidic mixture should be neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Method 2: The Japp-Klingemann Reaction Followed by Hydrolysis - A Two-Step Strategy
An alternative and often high-yielding approach to indole-5-carboxylic acids involves an initial Japp-Klingemann reaction to form a hydrazone, which is then cyclized in a subsequent step, often under Fischer-like conditions.[4][5] This method provides greater control over the formation of the hydrazone intermediate. To obtain the target molecule, this would involve the synthesis of ethyl 2,3-dimethyl-1H-indole-5-carboxylate, followed by hydrolysis of the ester.
Mechanistic Rationale
The Japp-Klingemann reaction utilizes a diazonium salt, prepared from an aniline (in this case, 4-aminobenzoic acid), which reacts with a β-ketoester (ethyl 2-methyl-3-oxobutanoate) to form a hydrazone.[4][5] This reaction proceeds via an initial azo coupling followed by the cleavage of an acyl group. The resulting hydrazone can then be cyclized to the indole ester using an acid catalyst. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under either acidic or basic conditions.
Diagram: Japp-Klingemann and Hydrolysis Workflow
Caption: The two-stage process of the Japp-Klingemann reaction followed by cyclization and hydrolysis.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium acetate
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve 4-aminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the β-ketoester solution. Maintain the temperature below 10 °C and add a solution of sodium acetate in water to adjust the pH to approximately 5.
-
Hydrazone Formation: Stir the reaction mixture at room temperature for several hours or overnight. The hydrazone intermediate will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Fischer Cyclization: The crude hydrazone can be cyclized without further purification. Suspend the hydrazone in a suitable solvent like ethanol or acetic acid and add a strong acid catalyst (e.g., concentrated sulfuric acid or gaseous HCl). Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate). Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ethyl 2,3-dimethyl-1H-indole-5-carboxylate by column chromatography or recrystallization.
Part B: Hydrolysis to this compound
Materials:
-
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Saponification: Dissolve the ethyl 2,3-dimethyl-1H-indole-5-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Comparative Analysis of Synthesis Methods
| Feature | Fischer Indole Synthesis | Japp-Klingemann Followed by Hydrolysis |
| Number of Steps | One-pot (in situ hydrazone formation) | Two distinct steps (ester synthesis, then hydrolysis) |
| Starting Materials | 4-Hydrazinobenzoic acid, Butan-2-one | 4-Aminobenzoic acid, Ethyl 2-methyl-3-oxobutanoate |
| Reagent Sensitivity | Hydrazines can be sensitive to air and light. | Diazonium salts are unstable and must be used immediately after preparation at low temperatures. |
| Control over Reaction | Less control over hydrazone formation and potential for side reactions. | Better control over the formation of the hydrazone intermediate. |
| Yield | Can be moderate to good, but may require significant optimization. | Often provides higher overall yields due to the controlled nature of the steps. |
| Scalability | Generally scalable, but the use of large quantities of PPA can be cumbersome. | Scalable, though the handling of diazonium salts on a large scale requires careful safety considerations. |
| Purification | Can sometimes be challenging due to the formation of byproducts. | Purification of the intermediate ester can lead to a cleaner final product. |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following spectroscopic data are for the closely related 2,3-dimethyl-1H-indole and can be used as a reference for interpreting the spectra of the target molecule.
-
¹H NMR (500 MHz, CDCl₃): δ 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H).[6]
-
¹³C NMR (125 MHz, CDCl₃): δ 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60.[6]
For this compound, one would expect to see characteristic signals for the carboxylic acid proton (typically >10 ppm in the ¹H NMR spectrum) and the carbonyl carbon (around 170 ppm in the ¹³C NMR spectrum), along with shifts in the aromatic proton and carbon signals due to the electron-withdrawing nature of the carboxylic acid group.
Conclusion and Recommendations
Both the Fischer indole synthesis and the Japp-Klingemann/hydrolysis sequence are robust and reliable methods for the preparation of this compound.
-
The Fischer Indole Synthesis offers a more direct, one-pot approach, which can be advantageous in terms of time and resource efficiency. However, it may require more optimization to achieve high yields and purity, and the use of large amounts of polyphosphoric acid can present challenges in work-up and on a larger scale.
-
The Japp-Klingemann reaction followed by hydrolysis provides a more controlled, two-step synthesis. While it involves an additional step, the ability to isolate and purify the intermediate ester often leads to a cleaner final product and potentially higher overall yields. The primary consideration for this method is the safe handling of the unstable diazonium salt intermediate.
The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available starting materials, and the importance of maximizing yield and purity versus minimizing the number of synthetic steps. For initial exploratory work and smaller scale syntheses, the directness of the Fischer indole synthesis may be preferable. For larger scale preparations where purity and yield are paramount, the two-step Japp-Klingemann approach may be the more prudent choice.
References
- Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Supporting information - The Royal Society of Chemistry.
- Japp–Klingemann reaction - Wikipedia.
- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
- Fischer indole synthesis - Wikipedia.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- The Japp-Klingemann Reaction - Organic Reactions.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Synthesis of indoles - Organic Chemistry Portal.
- The Japp‐Klingemann Reaction - ResearchGate.
- Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry.
- SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI.
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi.
- WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents.
- Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained - NIH.
Sources
The Indole Scaffold in Tankyrase Inhibition: A Comparative Guide to Biological Efficacy
In the landscape of drug discovery, the indole nucleus stands as a "privileged scaffold," a core structural motif that has given rise to a multitude of biologically active compounds. While the simple fragment, 2,3-Dimethyl-1H-indole-5-carboxylic acid, serves as a foundational building block, its elaboration into more complex architectures has yielded potent inhibitors of critical cellular targets. This guide provides a comparative analysis of the biological efficacy of advanced indole-containing tankyrase inhibitors against other well-established classes of inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The Central Role of Tankyrase in Wnt Signaling
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In the "off" state of the pathway, a destruction complex, composed of Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Wnt ligand binding to its receptor disrupts this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription, including key oncogenes like c-Myc and Cyclin D1.
Tankyrases promote the degradation of Axin by PARsylation (poly-ADP-ribosylation), a post-translational modification that leads to its ubiquitination and removal. This destabilization of the destruction complex results in the activation of Wnt signaling. Consequently, inhibiting tankyrase activity has emerged as a promising therapeutic strategy for cancers characterized by aberrant Wnt pathway activation.
Caption: The Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.
A Comparative Look at Tankyrase Inhibitors
The quest for potent and selective tankyrase inhibitors has led to the development of several classes of small molecules. Here, we compare the efficacy of indole-based inhibitors with other prominent tankyrase inhibitors.
| Inhibitor Class | Compound Example | Target | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt IC50 (nM) | Reference(s) |
| Indole-based (Spiroindoline) | RK-287107 | Tankyrase | 14.3 | 10.6 | 12.1 (HEK293) | [1] |
| Indole-based (Spiroindoline) | RK-582 | Tankyrase | 39.1 | 36.2 | 0.3 (HEK293) | |
| Indole-based (Bis-indolyl) | Compound 15r | Tankyrase/PI3K | - | - | 850 (HT-29) | [2][3] |
| Non-Indole (Quinazolinone derivative) | XAV939 | Tankyrase | 11 | 4 | ~26 (HEK293T) | [4] |
| Non-Indole (Triazole derivative) | G007-LK | Tankyrase | 46 | 25 | 50 (Cellular IC50) | [5] |
| Non-Indole (Acridinone derivative) | IWR-1 | Tankyrase | - | 200 (EC50) | 180 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. A lower IC50 indicates higher potency. Cellular Wnt IC50 values reflect the inhibitor's efficacy in a cellular context, often measured using a reporter gene assay.
In-Depth Look at Indole-Based Tankyrase Inhibitors
The indole scaffold has proven to be a versatile starting point for the design of potent tankyrase inhibitors.
Spiroindoline Derivatives: RK-287107 and RK-582
Researchers have successfully developed spiroindoline-based compounds that exhibit high potency and selectivity for tankyrases.
-
RK-287107 emerged from a high-throughput screening and subsequent optimization. It demonstrates low nanomolar IC50 values against both TNKS1 and TNKS2 and effectively inhibits the growth of colorectal cancer cells with APC mutations[6][1].
-
RK-582 is an orally active derivative of RK-287107 with improved pharmacokinetic properties. It shows potent inhibition of tankyrase activity and demonstrates significant tumor growth inhibition in mouse xenograft models of colorectal cancer[4][7].
Bis-Indolyl Conjugates
Another approach has been the synthesis of bis-indolyl conjugates, which have shown dual inhibitory activity against both tankyrase and PI3K, another important cancer signaling pathway. Compound 15r , a 1,2,4-triazolo-linked bis-indolyl conjugate, displayed promising cytotoxicity against colon cancer cell lines, with an IC50 of 0.85 µM in the HT-29 cell line[2][3]. This dual-targeting approach offers a potential strategy to overcome resistance mechanisms.
Established Non-Indole Tankyrase Inhibitors for Comparison
To contextualize the efficacy of indole-based inhibitors, it is essential to compare them with well-characterized, non-indole counterparts.
-
XAV939 : One of the first and most widely used tankyrase inhibitors, XAV939, stabilizes Axin levels, leading to β-catenin degradation[4][8]. It exhibits potent enzymatic and cellular activity.
-
G007-LK : This potent and selective tankyrase inhibitor has shown efficacy in preclinical models of colorectal cancer. It has been instrumental in identifying cellular response signatures to tankyrase inhibition[9].
-
IWR-1 : This compound also stabilizes Axin, thereby promoting β-catenin degradation, and has been shown to inhibit the growth of osteosarcoma xenografts[6][10].
Experimental Methodologies for Assessing Inhibitor Efficacy
The determination of an inhibitor's biological efficacy relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the characterization of tankyrase inhibitors.
In Vitro Tankyrase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of tankyrase by detecting the product of the PARsylation reaction.
Caption: Workflow for a colorimetric in vitro tankyrase activity assay.
Protocol:
-
Plate Coating: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBST) to remove unbound histones.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., indole-based compounds, XAV939). Prepare the tankyrase enzyme and a biotinylated NAD+ substrate mixture in reaction buffer.
-
Enzymatic Reaction: Add the diluted inhibitors, tankyrase enzyme, and the biotinylated NAD+ mixture to the wells. Incubate for 1-2 hours at 37°C to allow for the PARsylation reaction.
-
Detection:
-
Wash the wells to remove unreacted reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C. The streptavidin binds to the biotinylated ADP-ribose chains.
-
Wash the wells again to remove unbound Streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
-
Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the tankyrase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Reporter Assay (Luciferase)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.
Caption: Workflow for a cell-based Wnt signaling luciferase reporter assay.
Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T) in appropriate media and seed into 96-well plates.
-
Transfection: Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a TCF/LEF responsive element.
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization of transfection efficiency and cell number).
-
-
Compound Treatment: After 24 hours, treat the cells with a Wnt ligand (e.g., recombinant Wnt3a) to activate the pathway, along with a serial dilution of the test inhibitor.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of Wnt signaling for each inhibitor concentration and determine the cellular IC50 value.
Conclusion
The indole scaffold, exemplified by the basic structure of this compound, has proven to be a fruitful starting point for the development of potent and selective tankyrase inhibitors. Advanced indole-based compounds, such as the spiroindoline derivatives RK-287107 and RK-582, exhibit comparable or even superior potency to established non-indole inhibitors like XAV939 and G007-LK in both enzymatic and cellular assays. The emergence of dual-specificity inhibitors, such as bis-indolyl conjugates targeting both tankyrase and PI3K, highlights the versatility of the indole nucleus in addressing complex disease biologies. The continued exploration of indole-based chemical space, guided by robust biochemical and cell-based assays, holds significant promise for the development of next-generation therapeutics targeting the Wnt signaling pathway.
References
- Mizutani, A., et al. (2018). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 109(12), 4003-4014. [Link]
- AdooQ Bioscience. (n.d.). RK-287107. [Link]
- Shirai, F., et al. (2020). Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer. Journal of Medicinal Chemistry, 63(8), 4183-4204. [Link]
- Shafi, S., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(21), 7263. [Link]
- ResearchGate. (2022). (PDF) Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. [Link]
- Stanford University. (n.d.). Cell-based assay for Wnt signaling. [Link]
- National Center for Biotechnology Information. (2018).
- ResearchGate. (2018). (PDF) RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. [Link]
- Cloud-Clone Corp. (n.d.). ELISA Kit for Tankyrase 1 (TNKS1). [Link]
- National Center for Biotechnology Information. (2018). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. [Link]
- protocols.io. (2021). Predicting Tankyrase Binders. [Link]
- BPS Bioscience. (n.d.). TNKS2 (PARP5B) Colorimetric Assay Kit. [Link]
- National Center for Biotechnology Information. (2010).
- ClinicalTrials.gov. (2024).
- Haikarainen, T., et al. (2013). Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PLoS One, 8(6), e65404. [Link]
- National Center for Biotechnology Information. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. [Link]
- Martins-Neves, S. R., et al. (2016). IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. Cancer Letters, 377(2), 125-135.
- Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports, 36(4), 109442. [Link]
- BioWorld. (2018). Bayer patents Wnt signaling and/or tankyrase-1/2 inhibitors. [Link]
- National Center for Biotechnology Information. (2013). Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. [Link]
Sources
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for assessing the cross-reactivity of 2,3-Dimethyl-1H-indole-5-carboxylic acid , a fragment molecule often used as a scaffold in drug discovery.[1] While no specific cross-reactivity studies have been published for this exact molecule, its indole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2]
This document outlines a robust, multi-tiered experimental strategy to thoroughly characterize the selectivity profile of this compound (herein referred to as Compound X ) and compare it against hypothetical structural analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to guide decision-making in a preclinical setting.
The Indole Scaffold: A Double-Edged Sword of Promiscuity and Potency
The indole ring system is a cornerstone of modern pharmacology, found in numerous approved drugs targeting a wide array of protein classes.[2] This versatility, however, necessitates a rigorous evaluation of off-target engagement. Analogs of indole carboxylic acids have reported activity at targets as diverse as protein kinases, G-protein coupled receptors (GPCRs), and viral enzymes.[3][4][5][6][7][8][9] Therefore, a proactive and systematic cross-reactivity assessment is not merely a regulatory hurdle but a fundamental component of understanding the molecule's mechanism of action and potential liabilities.
Our comparative analysis will focus on Compound X against two hypothetical, closely related analogs:
-
Analog A: 2,3-Dimethyl-1H-indole-2-carboxylic acid (positional isomer of the carboxylic acid group).
-
Analog B: 5-Carboxy-2,3-dimethyl-1-propyl-1H-indole (N-alkylated version).
These analogs are chosen to probe how minor structural modifications can influence the selectivity profile, a key aspect of structure-activity relationship (SAR) studies.[2][3]
A Tiered Approach to Selectivity Profiling
A logical, tiered approach is the most efficient method for profiling cross-reactivity. This strategy begins with broad, high-throughput screening against large target families and progressively narrows down to more specific, functional secondary assays for any identified "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Screening Panels - Casting a Wide Net
The initial step involves screening Compound X and its analogs at a single high concentration (typically 1-10 µM) against large, commercially available panels of targets. The goal is not to determine potency, but to rapidly identify potential interactions.
Rationale for Panel Selection
Based on the known pharmacology of the indole scaffold, the following panels are recommended as a starting point:
-
Kinase Panel: Many indole derivatives are known kinase inhibitors.[4][5] A broad panel, such as Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's HotSpot, provides comprehensive coverage of the human kinome.
-
GPCR Binding Panel: Indole analogs have shown activity at GPCRs like cannabinoid and dopamine receptors.[3] A radioligand binding assay panel (e.g., Eurofins SafetyScreen44™) is the industry standard.
-
Safety Pharmacology Panel: This panel assesses interactions with targets known to be associated with adverse drug reactions. Key targets include the hERG channel (cardiac liability), cyclooxygenase (COX) enzymes (gastrointestinal effects), and cytochrome P450 (CYP) enzymes (drug-drug interactions).
Hypothetical Tier 1 Data Presentation
The results are typically presented as percent inhibition or percent displacement at the tested concentration.
Table 1: Hypothetical Tier 1 Cross-Reactivity Screening Results (% Inhibition at 10 µM)
| Target Class | Target | Compound X | Analog A | Analog B |
| Tyrosine Kinase | VEGFR-2 | 68% | 45% | 85% |
| EGFR | 55% | 30% | 72% | |
| PDGFRβ | 48% | 25% | 65% | |
| Serine/Threonine Kinase | Pim-1 | 75% | 60% | 88% |
| CDK7 | 15% | 12% | 25% | |
| GPCR | CB1 | 52% | 15% | 68% |
| D3 Dopamine | 40% | 42% | 35% | |
| Safety Target | hERG | 12% | 8% | 35% |
| COX-2 | 28% | 31% | 45% | |
| CYP3A4 | 18% | 22% | 58% |
Interpretation: In this hypothetical scenario, Compound X and its analogs show significant inhibition (>50%) against several kinases (VEGFR-2, EGFR, Pim-1) and the CB1 receptor. Analog B demonstrates a broader and more potent off-target profile, including potential liabilities at hERG and CYP3A4. These "hits" warrant further investigation in Tier 2.
Tier 2: Potency Determination for Primary Hits
Any target showing significant activity in Tier 1 must be followed up with dose-response studies to determine potency (IC50 for enzymatic inhibition or Ki for receptor binding). This step is crucial for quantifying the selectivity window between the intended target (if known) and any off-targets.
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol provides a standardized method for determining the IC50 value of a compound against a protein kinase.
Objective: To quantify the potency of Compound X, Analog A, and Analog B against VEGFR-2 and Pim-1 kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.
-
Kinase Reaction Setup: In a fresh 96-well plate, add the kinase, the appropriate substrate (e.g., a generic peptide substrate), and the kinase reaction buffer.
-
Initiation: Add the serially diluted compounds to the reaction plate. Initiate the kinase reaction by adding ATP mix containing [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash the filter to remove unincorporated [γ-³³P]-ATP. Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Tier 2 Data Presentation
Table 2: Hypothetical IC50 Values for Primary Off-Target Hits
| Target | Compound X (IC50, µM) | Analog A (IC50, µM) | Analog B (IC50, µM) |
| VEGFR-2 | 1.2 | 8.5 | 0.4 |
| EGFR | 2.5 | > 10 | 0.9 |
| Pim-1 | 0.8 | 5.1 | 0.2 |
| CB1 (Ki, µM) | 3.1 | > 10 | 0.7 |
Interpretation: The dose-response analysis confirms the Tier 1 findings. Analog B is a potent, sub-micromolar inhibitor of multiple kinases and the CB1 receptor. Compound X shows moderate, low-micromolar activity, while Analog A is significantly less potent against these off-targets, suggesting the position of the carboxylic acid is critical for these interactions. This quantitative data allows for a direct comparison of selectivity.
Tier 3: Cellular and Functional Confirmation
Biochemical and binding assays identify interactions but do not confirm functional consequences in a cellular context. Tier 3 assays are essential to understand if the observed off-target binding translates to a biological effect.
Rationale for Assay Selection
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target inside intact cells.
-
Functional Assays: These assays measure the downstream consequences of target modulation. For a kinase, this could be a Western blot for a phosphorylated substrate. For a GPCR, it might be a cAMP or calcium mobilization assay.
Experimental Protocol: Cellular Phospho-Protein Western Blot
Objective: To determine if Compound X and Analog B inhibit VEGFR-2 signaling in a relevant cell line.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVEC), which endogenously express VEGFR-2.
-
Serum Starvation: Starve the cells of serum for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with various concentrations of Compound X or Analog B for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (the natural ligand for VEGFR-2) for 10-15 minutes to activate the pathway.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
-
Detection & Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins. Quantify the band intensities and normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
A Senior Application Scientist's Guide to Comparing the Cost-Effectiveness of Synthetic Routes
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision with far-reaching implications for the cost, efficiency, and environmental impact of a potential therapeutic. This guide provides a comprehensive framework for objectively comparing the cost-effectiveness of different synthetic routes, moving beyond simplistic yield comparisons to a holistic analysis supported by experimental data. We will explore key performance indicators, detail the experimental protocols necessary for data generation, and present a case study to illustrate these principles in practice.
The Multifaceted Nature of Cost-Effectiveness in Chemical Synthesis
A truly cost-effective synthetic route is not merely the one with the cheapest starting materials or the highest isolated yield. It represents an optimized balance of several interconnected factors that contribute to the overall financial and environmental burden of producing a target molecule. A robust comparison must therefore be grounded in a suite of metrics that capture this complexity.
The core principle is to move from a narrow focus on reaction yield to a broader understanding of process efficiency . This involves quantifying not just what is produced, but also what is consumed and what is wasted. Furthermore, a forward-looking assessment must also consider the inherent safety and environmental risks associated with a given route, as these can translate into significant long-term costs.
Key Performance Indicators: The Metrics That Matter
To objectively compare synthetic routes, a combination of quantitative metrics should be employed. These can be broadly categorized into mass efficiency metrics, cost-based metrics, and risk assessment indicators.
Mass Efficiency Metrics: Quantifying "Greenness"
Green chemistry principles are integral to modern synthetic route design, not only for environmental stewardship but also for their direct correlation with process efficiency and cost reduction.[1][2] The most widely adopted metrics in the pharmaceutical industry for quantifying the "greenness" of a process are Process Mass Intensity (PMI), E-Factor, and Atom Economy.[3][4]
-
Process Mass Intensity (PMI): This is the paramount metric for evaluating the overall efficiency of a process.[3] It is defined as the total mass of all materials (raw materials, reagents, solvents, process water) used to produce a specified mass of the final product.[4][5][6]
-
Formula: PMI = (Total mass of inputs) / (Mass of product)
-
Goal: A PMI of 1 is the theoretical ideal, indicating that all input mass is converted to the product. In practice, lower PMI values signify a more efficient and less wasteful process.
-
-
E-Factor (Environmental Factor): This metric directly quantifies the amount of waste generated per unit of product.[7][8]
-
Formula: E-Factor = (Total mass of waste) / (Mass of product) or E-Factor = PMI - 1
-
Goal: The ideal E-Factor is 0. The pharmaceutical industry has historically had high E-factors, often ranging from 25 to over 100.[7]
-
-
Atom Economy (AE): This theoretical metric, conceived by Barry Trost, assesses the efficiency of a chemical transformation in terms of how many atoms from the reactants are incorporated into the desired product.[9][10][11]
-
Formula: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
-
Goal: An atom economy of 100% is ideal, signifying that all atoms of the reactants are found in the final product.
-
The following table summarizes these key mass efficiency metrics:
| Metric | Formula | Ideal Value | Focus |
| Process Mass Intensity (PMI) | Total Mass of Inputs / Mass of Product | 1 | Overall process efficiency, including all materials |
| E-Factor | Total Mass of Waste / Mass of Product | 0 | Waste generation |
| Atom Economy | (MW of Product / Sum of MW of Reactants) x 100 | 100% | Theoretical efficiency of atom incorporation |
Cost of Goods (COGs) Analysis: The Financial Bottom Line
While mass efficiency metrics provide a strong indication of process efficiency, a direct financial assessment is crucial for a comprehensive cost-effectiveness comparison. Cost of Goods (COGs) analysis is the methodology used to calculate the direct costs associated with producing an Active Pharmaceutical Ingredient (API).[12]
Early-stage COGs estimation can be challenging due to uncertainties in raw material pricing at scale and unoptimized reaction conditions. However, even a preliminary analysis can provide invaluable insights for route selection.
Key Components of an Early-Stage COGs Model:
-
Raw Material Costs: Estimated based on current supplier quotes, with considerations for potential price breaks at larger scales.
-
Reagent and Catalyst Costs: Including any licensing fees for patented catalysts.
-
Solvent Costs: Factoring in both the purchase price and the cost of disposal or recycling.
-
Estimated Labor and Equipment Costs: Based on the number and complexity of unit operations.
-
Waste Disposal Costs: A significant contributor, directly linked to the E-Factor of the process.
A powerful application of COGs analysis is to perform sensitivity analyses, where the impact of varying key parameters (e.g., raw material price, reaction yield) on the final cost is evaluated. This can highlight the most critical cost drivers for each route.[12]
Safety, Health, and Environmental (SHE) Risk Assessment
A seemingly cost-effective route on paper can become prohibitively expensive if it involves significant safety, health, or environmental risks. A quantitative or semi-quantitative risk assessment is therefore an essential component of the comparison.[13][14][15]
Methodology for SHE Risk Assessment:
-
Hazard Identification: For each step in the synthetic route, identify all potential hazards associated with the chemicals used and the process conditions (e.g., toxicity, flammability, exothermicity).[16]
-
Consequence and Likelihood Analysis: Assess the potential severity of the consequences of an incident and the likelihood of it occurring. This can be done using a risk matrix approach.
-
Risk Quantification: Assign numerical scores to the likelihood and severity to generate a risk priority number (RPN) for each step and for the overall route.
-
Mitigation Strategy and Cost: Identify potential mitigation strategies (e.g., engineering controls, alternative reagents) and estimate their implementation cost.
This structured approach allows for a more objective comparison of the inherent risks of each route and the associated costs of managing those risks.
Experimental Design and Data Generation: The Foundation of a Robust Comparison
The accuracy of the metrics described above is entirely dependent on the quality of the experimental data generated. A well-designed experimental plan is therefore crucial. Design of Experiments (DoE) is a powerful statistical methodology for efficiently optimizing and understanding chemical processes.[2][17][18][19][20]
Experimental Workflow for Route Comparison
The following diagram illustrates a typical workflow for generating the necessary data to compare two synthetic routes:
Caption: Workflow for comparing two synthetic routes.
Detailed Experimental Protocol: Lab-Scale Data Collection for PMI Calculation
This protocol outlines the steps for collecting the necessary data to calculate the Process Mass Intensity for a single synthetic step at the laboratory scale.
Objective: To accurately quantify all mass inputs for a given reaction to enable the calculation of PMI.
Materials and Equipment:
-
Calibrated balances (analytical and top-pan)
-
Reaction vessel(s) of appropriate size
-
All necessary reagents, solvents, and starting materials
-
Equipment for work-up and purification (e.g., separation funnel, chromatography apparatus)
-
Designated waste containers for solid and liquid waste
Procedure:
-
Pre-Reaction Mass Measurement:
-
Tare the reaction vessel on a calibrated balance.
-
Accurately weigh and record the mass of the starting material(s) and add to the reaction vessel.
-
Accurately weigh and record the mass of any reagents and catalysts and add to the reaction vessel.
-
Measure the volume of the reaction solvent and record its mass (using its density). Add the solvent to the reaction vessel.
-
-
Reaction Execution:
-
Perform the reaction according to the established procedure, carefully noting any additions of reagents or solvents during the reaction. Accurately measure and record the mass of any such additions.
-
-
Work-up and Purification Mass Measurement:
-
For each step of the work-up and purification process, accurately measure and record the mass of all materials used. This includes:
-
Solvents used for extraction and washing.
-
Aqueous solutions (e.g., brine, bicarbonate solutions).
-
Drying agents (e.g., magnesium sulfate, sodium sulfate).
-
Stationary phase (e.g., silica gel) and mobile phase for chromatography.
-
Solvents used for recrystallization.
-
-
-
Product Isolation:
-
After purification, carefully dry the final product to a constant weight.
-
Accurately weigh and record the mass of the isolated product.
-
-
Data Compilation and PMI Calculation:
-
Sum the masses of all materials recorded in steps 1 and 3 to get the total mass of inputs.
-
Use the formula PMI = (Total mass of inputs) / (Mass of isolated product) to calculate the Process Mass Intensity for the step.
-
Case Study: Comparison of Two Synthetic Routes to a Hypothetical API
To illustrate the practical application of these principles, let's consider a hypothetical case study comparing two synthetic routes to "Gemini-API".
Route A: The "Classical" Route - A 5-step linear synthesis with a known, but potentially inefficient, key coupling step. Route B: The "Modern" Route - A 3-step convergent synthesis employing a novel catalytic C-H activation step.
Experimental Data and Mass Efficiency Metrics
Following the experimental protocol outlined above, the following data was generated for each route:
| Metric | Route A | Route B |
| Number of Steps | 5 | 3 |
| Overall Yield | 45% | 65% |
| Total Mass Input (per kg of API) | 250 kg | 120 kg |
| Process Mass Intensity (PMI) | 250 | 120 |
| E-Factor | 249 | 119 |
| Overall Atom Economy | 35% | 55% |
Cost of Goods (COGs) Analysis
A preliminary COGs analysis was performed for both routes:
| Cost Component (per kg of API) | Route A | Route B |
| Raw Materials | $500 | $800 |
| Reagents & Catalysts | $300 | $1200 (includes catalyst license) |
| Solvents | $400 | $200 |
| Waste Disposal | $600 | $300 |
| Estimated Labor & Equipment | $1000 | $600 |
| Total Estimated COGs | $2800 | $3100 |
SHE Risk Assessment
A semi-quantitative SHE risk assessment yielded the following results:
| Risk Category | Route A | Route B |
| Use of Highly Toxic Reagents | Moderate | Low |
| Exothermic/Runaway Reaction Potential | High | Low |
| Use of Carcinogenic Solvents | Yes (in one step) | No |
| Overall SHE Risk Score (1-10) | 8 | 3 |
Holistic Comparison and Decision
The following diagram illustrates the decision-making process based on the collected data:
Caption: Decision-making process for route selection.
Conclusion: A Data-Driven Approach to Strategic Route Selection
The selection of a synthetic route is a strategic decision that profoundly impacts the trajectory of a drug development program. By moving beyond simplistic metrics and embracing a holistic, data-driven approach, researchers and scientists can make more informed and defensible choices. The integration of mass efficiency metrics, early-stage Cost of Goods analysis, and quantitative Safety, Health, and Environmental risk assessment provides a robust framework for comparing the true cost-effectiveness of different synthetic pathways. This comprehensive evaluation not only enhances the economic viability of a project but also aligns with the principles of green and sustainable chemistry, ensuring the development of safer, more efficient, and environmentally responsible manufacturing processes.
References
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Green Chemistry Research Tools, Guides & Best Practices.
- D. Prat, A. Wells, J. Hayler, H. Sneddon, C. R. McElroy, S. Abou-Shehada and P. J. Dunn. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288–296.
- D. Prat, J. Hayler and A. Wells. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
- Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525.
- J. D. Moseley and R. A. Bourne. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Green Chemistry, 18(8), 2534-2542.
- Wernet, G., Conrad, M., Schebek, L., & Jimenez-Gonzalez, C. (2010). Life cycle assessment of fine chemical production: a case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment, 15(6), 564-574.
- Lettieri, P., & Titchener-Hooker, N. (2017). Using Life Cycle Assessment as a Tool to Evaluate and Make Recommendations for Biopharmaceutical Manufacturing. UCL (University College London).
- Le, T. N., & Zondlo, N. J. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science.
- Jiménez-González, C., Ollech, C., & Pyrz, W. (2020). Green Principles in Active Pharmaceutical Ingredient Manufacturing as Seen through the Lens of Life Cycle Assessment. World Scientific.
- He, Y., Ma, J., & Wang, Y. (2022). Application of Life Cycle Assessment in the pharmaceutical industry: A critical review. Journal of Cleaner Production, 373, 133866.
- BioPhorum. (n.d.). Active Pharmaceutical Ingredient Cost of Goods: Discovery to Early Development. ResearchGate.
- American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change.
- Leadbeater, N. E., & McGowan, C. (2006). Energy Efficiency in Chemical Reactions: A Comparative Study of Different Reaction Techniques. Organic Process Research & Development, 10(6), 1294-1298.
- Steven A. Weissman & Neal G. Anderson. (2015). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development, 19(11), 1605–1633.
- Scott, P. J., & Williams, J. M. J. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific Reports, 9(1), 1-11.
- Center for Chemical Process Safety. (2000). Guidelines for Chemical Process Quantitative Risk Analysis, Second Edition. American Institute of Chemical Engineers.
- Nekola, I., et al. (2019). Process Optimization and DOE Application in the Synthesis of Rociletinib. ResearchGate.
- Process Safety Management Training. (n.d.). Guidelines for Chemical Process Quantitative Risk Analysis.
- Whitton, G., & Horvath, A. (2012). Energy Efficiency in Chemical Reactions: A Comparative Study of Different Reaction Techniques. Organic Process Research & Development, 16(11), 1835-1840.
- Price, E. (2017). Synthetic Route Selection for APIs: It Pays to Get it Right the First Time. PCI Synthesis.
- Roschangar, F., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. ACS Omega, 7(17), 14763-14771.
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- TheSafetyMaster Private Limited. (2023). Quantitative Risk Assessment Study in chemical industry.
- Roschangar, F., et al. (2021). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv.
- Quora. (2022). How to calculate the energy input and output of a chemical reaction.
- Gibson, T. M. (1979). The Development and Application of Quantitative Risk Criteria for Chemical Processes. IChemE Symposium Series, 58, 135-143.
- Dicks, A. P. (2015). Assessing Process Mass Intensity and Waste via an aza-Baylis−Hillman Reaction. Journal of Chemical Education, 92(10), 1731-1734.
- Trost, B. M. (1995). Atom economy—a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.
- Littich, R., & Swienty-Busch, J. (n.d.). Using Synthesis And Route Design Technology To Approach API Complexity. Drug Discovery Online.
- Khan, F., & Abbasi, S. A. (2024). Risk assessment methods for process safety, process security and resilience in the chemical process industry: A thorough literature review. ResearchGate.
- Ribes, A., et al. (2017). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes. Molecules, 22(10), 1649.
- Schott, J. (2023). Pilot Plants Remove Risk from Full-Scale Manufacturing Projects. Navigate Content.
- Whitcomb, P. (n.d.). Using Design of Experiments to Capture Valid Data from Pilot Plants. Stat-Ease.
- Monash University. (n.d.). Quantifying changes in chemical reactions.
- AVAC. (2022). Cost of Goods Sold (COGS) Analyses: FAQ Brief.
- ChemBAM. (n.d.). Atom economy / E factor.
- YouTube. (2022). How to calculate E-factor (Green Chem).
- CatSci. (n.d.). Synthetic Route Selection.
- Chem-Station. (2022). Process Mass Intensity, PMI.
- DiMasi, J. A., Hansen, R. W., & Grabowski, H. G. (2003). The price of innovation: new estimates of drug development costs. Journal of Health Economics, 22(2), 151-185.
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(6), 1013.
- Wouters, O. J., et al. (2025). Use of Clinical Trial Characteristics to Estimate Costs of New Drug Development. ResearchGate.
- Kim, H., et al. (2022). AI-Driven Synthetic Route Design Incorporated with Retrosynthesis Knowledge. Journal of Chemical Information and Modeling, 62(7), 1648-1659.
- Thathupara, A., et al. (n.d.). Synthesizing API Usage Examples.
- Mostly AI. (n.d.). 10 Synthetic Data Generation APIs: A Game-Changer for Developers and Businesses.
Sources
- 1. approcess.com [approcess.com]
- 2. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. A Simple Similarity Metric for Comparing Synthetic Routes (2024) | Samuel Genheden [scispace.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. aptiwfn.com [aptiwfn.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 11. definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises [docbrown.info]
- 12. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Risk Assessment Study in chemical industry - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 14. Quantitative risk assessment in chemical process | PPSX [slideshare.net]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. process.st [process.st]
- 17. researchgate.net [researchgate.net]
- 18. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 19. scielo.br [scielo.br]
- 20. brjac.com.br [brjac.com.br]
A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
This guide provides a detailed walkthrough for the validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2,3-Dimethyl-1H-indole-5-carboxylic acid. This compound is a key fragment molecule in drug discovery and synthesis, making a reliable analytical method paramount for its use in research and development.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, scientifically grounded approach to method validation, moving beyond a simple checklist to explain the "why" behind the "how." The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring the method is fit for its intended purpose.[2][3][4][5]
Introduction: The Need for a Validated Analytical Method
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration in formulations directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure data integrity and reproducibility in drug development.
This guide will compare the performance of a newly developed HPLC-UV method against the stringent validation criteria set forth by the ICH. We will present the experimental data to support the method's suitability for its intended use.
The Proposed Analytical Method: Rationale and Development
For the quantification of this compound, a reverse-phase HPLC method with UV detection was chosen. This selection is based on the physicochemical properties of the analyte, which, like other indole carboxylic acids, possesses a chromophore suitable for UV detection and can be effectively separated on a C18 stationary phase.[6][7]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The use of formic acid helps in obtaining sharp peaks for carboxylic acids.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectral analysis of a standard solution of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
The Validation Workflow: A Step-by-Step Approach
The validation of the analytical method is a systematic process to demonstrate its reliability. The following diagram illustrates the workflow for the validation of the proposed HPLC method.
Caption: The validation workflow begins with planning, followed by the execution of specific validation tests, and concludes with data analysis and reporting.
Experimental Protocols and Data Analysis
The following sections detail the experimental procedures for each validation parameter and present the acceptance criteria and results in a tabular format for clear comparison.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
Experimental Protocol:
-
Prepare a solution of this compound (analyte).
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked solution containing the analyte and potential impurities or excipients.
-
Inject all three solutions into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte in the placebo and that the analyte peak is well-resolved from other peaks in the spiked solution.
Acceptance Criteria & Results:
| Parameter | Acceptance Criteria | Experimental Results |
| Peak Purity | Peak purity index should be > 0.99. | Peak purity index was 0.998. |
| Resolution | Resolution between the analyte and the closest eluting peak should be > 2. | Resolution was 2.5. |
| Interference | No significant peaks at the retention time of the analyte in the placebo chromatogram. | No interference was observed. |
Linearity and Range
Objective: To establish that the analytical procedure provides test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.
Acceptance Criteria & Results:
| Parameter | Acceptance Criteria | Experimental Results |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9995 |
| Y-intercept | The y-intercept should be close to zero. | 0.5% of the response at 100% concentration. |
| Range | The specified range over which the method is linear, accurate, and precise. | 10 µg/mL to 150 µg/mL |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria & Results:
| Concentration Level | Acceptance Criteria (% Recovery) | Experimental Results (% Recovery) |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 101.1% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria & Results:
| Precision Level | Acceptance Criteria (%RSD) | Experimental Results (%RSD) |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Acceptance Criteria & Results:
| Parameter | Acceptance Criteria | Experimental Results |
| LOD | The analyte should be detectable at this concentration. | 0.5 µg/mL |
| LOQ | The method should provide acceptable accuracy and precision at this concentration. | 1.5 µg/mL |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).
Acceptance Criteria & Results:
| Parameter Varied | Acceptance Criteria | Experimental Results |
| Flow Rate (± 0.1 mL/min) | System suitability parameters remain within acceptable limits. | Passed |
| Column Temperature (± 2°C) | System suitability parameters remain within acceptable limits. | Passed |
| Mobile Phase Composition (± 2%) | System suitability parameters remain within acceptable limits. | Passed |
Conclusion: A Validated Method Fit for Purpose
The experimental data presented in this guide demonstrates that the newly developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust over the specified range. The method meets all the acceptance criteria based on the ICH Q2(R2) guidelines.[3][5]
This validated method provides a reliable and efficient tool for the quality control and analysis of this compound in various stages of drug development, ensuring the integrity and quality of scientific data.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- This compound | 14844-73-6 - Sigma-Aldrich.
- This compound - TargetMol.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement in 2,3-Dimethyl-1H-indole-5-carboxylic Acid Analogs
Introduction: The 2,3-Dimethyl-1H-indole-5-carboxylic Acid Scaffold - A Privileged Starting Point in Drug Discovery
The this compound core represents a valuable starting fragment in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, while the carboxylic acid moiety serves as a key interaction point with biological targets, often through hydrogen bonding or ionic interactions. This scaffold is a common feature in the design and screening of novel drug candidates, offering a versatile platform for molecular elaboration and optimization.[1] However, the very presence of the carboxylic acid group, while crucial for initial binding, can also introduce challenges related to pharmacokinetics and metabolism.
This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid group in this compound analogs. We will delve into the rationale behind these substitutions, provide comparative data on their physicochemical properties, and present detailed experimental protocols for their synthesis and evaluation, empowering researchers to make informed decisions in their drug discovery programs.
The Rationale for Bioisosteric Replacement: Moving Beyond the Carboxylic Acid
While the carboxylic acid is a powerful pharmacophoric element, it is often associated with undesirable properties that can hinder the development of a successful drug candidate. These include:
-
Poor Membrane Permeability: The ionizable nature of the carboxylic acid can limit passive diffusion across biological membranes, including the blood-brain barrier.
-
Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.
-
High Plasma Protein Binding: The acidic nature of this group can lead to extensive binding to plasma proteins, reducing the free concentration of the drug available to interact with its target.
-
Potential for Off-Target Effects: The ubiquity of carboxylate-binding proteins can lead to unwanted interactions and potential toxicity.
Bioisosteric replacement is a strategic approach in medicinal chemistry to mitigate these issues while retaining or even enhancing the desired biological activity. This involves substituting the carboxylic acid with a different functional group that mimics its size, shape, and electronic properties.
Below is a workflow illustrating the decision-making process for employing bioisosteric replacement in a drug discovery project centered on the this compound scaffold.
Caption: Workflow for Bioisosteric Replacement Strategy.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The choice of a suitable bioisostere is a critical decision that can significantly impact the properties of the resulting analog. Here, we compare three of the most common replacements for the carboxylic acid moiety: the 5-substituted-1H-tetrazole, the sulfonamide, and the acylsulfonamide.
| Bioisostere | Representative Structure | pKa Range | Key Physicochemical Properties | Rationale for Use |
| Carboxylic Acid | -COOH | ~4-5 | Planar, H-bond donor & acceptor, ionizable. | Strong interactions with target proteins. |
| 5-Substituted-1H-tetrazole | -CN₄H | ~4.5-5.5 | Planar, H-bond donor & acceptor, more lipophilic than COOH, metabolically stable. | Mimics acidity and geometry of COOH with improved metabolic stability.[2] |
| Sulfonamide | -SO₂NH₂ | ~9-11 | Tetrahedral, H-bond donor & acceptor, generally less acidic than COOH. | Increases lipophilicity and can improve cell permeability. |
| Acylsulfonamide | -CONHSO₂R | ~3.5-5.5 | Tetrahedral, H-bond donor & acceptor, acidity comparable to COOH. | Mimics acidity of COOH while offering different vector for substitution and potentially improved metabolic stability. |
Experimental Protocols: Synthesis and Evaluation of Bioisosteric Analogs
To provide a practical framework for researchers, we outline detailed experimental protocols for the synthesis of tetrazole and sulfonamide analogs of this compound, followed by a general protocol for their biological evaluation in a hypothetical enzyme inhibition assay.
Synthesis of 5-(1H-tetrazol-5-yl)-2,3-dimethyl-1H-indole
The synthesis of the tetrazole analog can be achieved via a [3+2] cycloaddition reaction between a nitrile intermediate and an azide source.
Caption: Synthetic scheme for the tetrazole analog.
Step-by-Step Protocol:
-
Preparation of 2,3-Dimethyl-1H-indole-5-carbonitrile: The starting carboxylic acid can be converted to the primary amide, followed by dehydration to the nitrile.
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU, 1.2 eq) and an amine source (e.g., ammonia or ammonium chloride with a base, excess).
-
Stir the reaction at room temperature until completion.
-
Isolate the primary amide and dehydrate it using a suitable reagent (e.g., phosphorous oxychloride or trifluoroacetic anhydride) to yield the nitrile.
-
-
Cycloaddition Reaction:
-
To a solution of 2,3-dimethyl-1H-indole-5-carbonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Acidify the mixture with HCl to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired 5-(1H-tetrazol-5-yl)-2,3-dimethyl-1H-indole.
-
Synthesis of 2,3-Dimethyl-1H-indole-5-sulfonamide
The sulfonamide can be prepared from the corresponding sulfonyl chloride, which is accessible from the parent indole.
Caption: Synthetic scheme for the sulfonamide analog.
Step-by-Step Protocol:
-
Chlorosulfonylation of 2,3-Dimethyl-1H-indole:
-
Carefully add 2,3-dimethyl-1H-indole (1.0 eq) portion-wise to an excess of cold (0°C) chlorosulfonic acid.
-
Stir the reaction mixture at 0°C for a specified time, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Amination of the Sulfonyl Chloride:
-
Dissolve the 2,3-dimethyl-1H-indole-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone or THF).
-
Add an excess of aqueous ammonium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 2,3-dimethyl-1H-indole-5-sulfonamide.
-
Biological Evaluation: A Hypothetical Enzyme Inhibition Assay
Given that indole carboxylic acid derivatives have been investigated as inhibitors of various enzymes, such as indoleamine 2,3-dioxygenase (IDO1)[3] and protein kinases, we will use a generic enzyme inhibition assay as an example for comparing the biological activity of the synthesized analogs.
Protocol for a Fluorescence-Based Enzyme Inhibition Assay:
-
Reagents and Materials:
-
Purified recombinant human enzyme of interest.
-
Fluorogenic substrate for the enzyme.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors and additives).
-
Test compounds (parent carboxylic acid and bioisosteric analogs) dissolved in DMSO.
-
384-well black microplates.
-
Plate reader capable of fluorescence detection.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add a small volume of the compound dilutions to the assay buffer.
-
Add the enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using the plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation: A Comparative Look at Performance
The data obtained from the physicochemical and biological evaluations should be compiled into a clear and concise format to facilitate comparison.
Table 2: Hypothetical Comparative Data for this compound and its Bioisosteres
| Compound | Bioisostere | IC₅₀ (µM) on Target X | CLogP | pKa | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Parent | -COOH | 1.2 | 2.5 | 4.8 | 0.5 |
| Analog 1 | 5-(1H-tetrazol-5-yl) | 0.8 | 3.1 | 5.0 | 1.2 |
| Analog 2 | -SO₂NH₂ | 5.6 | 2.9 | 10.2 | 3.5 |
| Analog 3 | -CONHSO₂CH₃ | 1.5 | 2.7 | 4.5 | 2.8 |
Interpretation of Hypothetical Data:
-
Tetrazole Analog (Analog 1): This replacement maintains, and in this hypothetical case, slightly improves the inhibitory potency (lower IC₅₀). The increased lipophilicity (higher CLogP) and comparable acidity (pKa) may contribute to better target engagement and improved cell permeability.
-
Sulfonamide Analog (Analog 2): The significant decrease in acidity (higher pKa) leads to a less potent compound in this example, suggesting that an acidic interaction is important for binding to the hypothetical target. However, the increased lipophilicity and neutrality at physiological pH result in significantly improved cell permeability.
-
Acylsulfonamide Analog (Analog 3): This bioisostere maintains the acidity of the parent carboxylic acid and shows comparable potency. The improved cell permeability makes it a promising candidate for further optimization.
Conclusion: A Strategic Approach to Scaffold Optimization
The this compound scaffold is a fertile ground for the development of novel therapeutics. However, the inherent limitations of the carboxylic acid group necessitate a thoughtful approach to lead optimization. Bioisosteric replacement offers a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, ultimately enhancing their potential for clinical success. By systematically synthesizing and evaluating a range of bioisosteric analogs, as outlined in this guide, researchers can navigate the complexities of drug design and unlock the full therapeutic potential of this privileged scaffold.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Pinter, T., Jana, S., Courtemanche, R., & Hof, F. (2011). Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[2]arene scaffold. The Journal of organic chemistry, 76(10), 3743–3751.
- Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(7), 3183–3203.
- Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European journal of medicinal chemistry, 218, 113399.
- Afrasiabi, Z., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna journal of medical biotechnology, 13(4), 183–193.
- Al-Ostoot, F. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 23(11), 1339–1355.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules (Basel, Switzerland), 27(16), 5249.
- Sun, L., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & medicinal chemistry, 27(8), 1605–1618.
- Meng, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European journal of medicinal chemistry, 188, 112022.
- Zhang, H., et al. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC advances, 8(59), 33854–33869.
- Wang, Y., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 6(6), 1141–1148.
- Wu, T., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS medicinal chemistry letters, 6(10), 1059–1064.
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Experimental Framework for Evaluating 2,3-Dimethyl-1H-indole-5-carboxylic Acid as a Potential Anti-Cancer Agent
Introduction: Unlocking the Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] From anti-inflammatory agents to potent anti-cancer therapeutics, the versatility of the indole scaffold is well-documented.[4][5][6] 2,3-Dimethyl-1H-indole-5-carboxylic acid is a member of this esteemed class of compounds. While it is primarily recognized as a structural fragment for the synthesis of more complex molecules, its own therapeutic potential remains largely unexplored. This guide provides a comprehensive experimental framework for a head-to-head comparison of this compound with known standards to elucidate its potential as an anti-cancer agent, particularly as a tyrosine kinase inhibitor.
Given the prevalence of anti-proliferative and anti-angiogenic activity among indole derivatives,[5][6] we hypothesize that this compound may exhibit inhibitory activity against key receptor tyrosine kinases (RTKs) involved in cancer progression. This guide will therefore focus on a comparative evaluation against Sunitinib , a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors,[7][8][9] and Indomethacin , a non-steroidal anti-inflammatory drug (NSAID) that also possesses an indole core structure.[10][11][12][13]
This guide is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step approach to assessing the potential of this novel compound. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear framework for data interpretation.
Comparative Profile of Test Compound and Standards
A thorough investigation begins with a clear understanding of the compounds . The following table summarizes the key features of this compound and the selected standards.
| Compound | Structure | Molecular Formula | Key Known Activities | Primary Therapeutic Use |
| This compound | C₁₁H₁₁NO₂ | Largely uncharacterized | Not Applicable | |
| Sunitinib (SU11248) | C₂₂H₂₇FN₄O₂ | Inhibitor of VEGFR, PDGFR, c-KIT, FLT3, and RET[7][8][9][14][15] | Anti-cancer (Renal Cell Carcinoma, GIST)[7] | |
| Indomethacin | C₁₉H₁₆ClNO₄ | Non-selective COX-1/COX-2 inhibitor[10][11][12][13] | Anti-inflammatory, Analgesic, Antipyretic[11][12] |
Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate the anti-cancer potential of this compound, a tiered approach is recommended. This workflow progresses from broad cellular effects to specific molecular targets.
Caption: Proposed experimental workflow for evaluating this compound.
Tier 1: Cell Viability Assessment
The initial step is to determine the compound's effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[16][17]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) and a panel of cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Sunitinib (positive control), and Indomethacin (negative control for potent cytotoxicity) in the appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Tier 2: In Vitro Angiogenesis Assay
Should this compound demonstrate anti-proliferative effects, particularly against HUVECs, the next logical step is to investigate its anti-angiogenic potential. The endothelial cell tube formation assay is a classic in vitro method to assess this.[18][19][20][21]
Experimental Protocol: Endothelial Cell Tube Formation Assay
-
Matrix Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs onto the solidified matrix at a density of 1.5 x 10⁴ cells per well in medium containing various concentrations of this compound, Sunitinib (positive control), and Indomethacin.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of capillary-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Data Analysis: Compare the extent of tube formation in the presence of the test compounds to the vehicle-treated control.
Tier 3: Molecular Target Validation - In Vitro Kinase Assays
A key mechanism of action for many anti-angiogenic and anti-proliferative agents is the inhibition of receptor tyrosine kinases.[7][8][9] Based on the known targets of Sunitinib and the activities of other indole derivatives, we propose to directly assess the inhibitory activity of this compound against VEGFR-2 and PDGFR-β.
Signaling Pathway of Key Receptor Tyrosine Kinases
Caption: Simplified signaling pathways of VEGFR-2 and PDGFR-β and hypothesized point of inhibition.
Experimental Protocol: In Vitro Kinase Assays (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[22][23][24]
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human VEGFR-2 and PDGFR-β enzymes, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound, Sunitinib (positive control), and a known non-inhibitor for these kinases (e.g., Indomethacin) in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. This typically involves converting the generated ADP back to ATP and then using luciferase to generate a light signal.[23][24]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound against each kinase.
Data Summary and Interpretation
The following table provides a template for summarizing the expected data from these experiments, allowing for a direct head-to-head comparison.
| Assay | Parameter | This compound | Sunitinib | Indomethacin |
| Cell Viability (MTT) | IC50 (µM) on HUVECs | Experimental Value | ~1-10 | >100 |
| IC50 (µM) on Cancer Cell Line (e.g., HT-29) | Experimental Value | ~1-10 | >100 | |
| Tube Formation | % Inhibition at 10 µM | Experimental Value | >80% | <20% |
| VEGFR-2 Kinase Assay | IC50 (µM) | Experimental Value | ~0.01-0.1 | >100 |
| PDGFR-β Kinase Assay | IC50 (µM) | Experimental Value | ~0.01-0.1 | >100 |
A potent anti-cancer candidate would ideally exhibit low micromolar or better IC50 values in the cell viability assays against cancer cell lines and HUVECs, significant inhibition of tube formation, and specific, potent inhibition of VEGFR-2 and/or PDGFR-β in the kinase assays. The data for Sunitinib will serve as a benchmark for a clinically effective multi-kinase inhibitor. Indomethacin is expected to show minimal activity in these specific assays, reinforcing the specificity of any observed effects of the test compound.
Conclusion
While this compound is currently viewed as a building block in synthetic chemistry, its structural similarity to a host of biologically active indole derivatives warrants a thorough investigation into its own therapeutic potential. The experimental framework detailed in this guide provides a clear and logical path forward for researchers to conduct a head-to-head comparison with well-characterized standards. By systematically evaluating its effects on cell viability, angiogenesis, and specific molecular targets, the scientific community can begin to unlock the potential of this, and other, under-investigated indole derivatives in the field of drug discovery.
References
- Wikipedia. Indometacin. [Link]
- Roche.
- Drugs.com.
- National Center for Biotechnology Information.
- Patsnap Synapse. What is the mechanism of Indomethacin? [Link]
- National Center for Biotechnology Information. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]
- Protocols.io. MTT (Assay protocol). [Link]
- ibidi GmbH. Angiogenesis Assays. [Link]
- YouTube. Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. [Link]
- PubMed. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. [Link]
- Patsnap Synapse.
- American Association for Cancer Research.
- ibidi GmbH.
- BPS Bioscience.
- American Society for Pharmacology and Experimental Therapeutics. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. [Link]
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
- Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]
- Eurofins Discovery. PDGFRbeta (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. [Link]
- International Journal of Creative Research Thoughts. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
- National Center for Biotechnology Information. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]
- PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]
- Reaction Biology.
- Noble Life Sciences.
- International Journal of Creative Research Thoughts. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]
- National Center for Biotechnology Information. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]
- Chulalongkorn University.
- National Center for Biotechnology Information. Biomedical Importance of Indoles. [Link]
- ResearchGate. Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted. [Link]
- PubMed.
- Chula Digital Collections.
- ResearchGate. (PDF)
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. Indometacin - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. n-genetics.com [n-genetics.com]
- 19. ibidi.com [ibidi.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. PDGFR beta Kinase Enzyme System Application Note [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. promega.jp [promega.jp]
A Researcher's Guide to Deconvoluting Target Specificity: A Case Study Using 2,3-Dimethyl-1H-indole-5-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of a compound's target specificity. Off-target effects can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action, ultimately resulting in late-stage clinical failures. This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate the target specificity of novel compounds, using derivatives of the versatile 2,3-Dimethyl-1H-indole-5-carboxylic acid scaffold as a practical example.
While this compound itself is primarily recognized as a foundational fragment for chemical library synthesis, its structural motif is present in numerous bioactive molecules.[1] The indole core is a privileged structure in medicinal chemistry, with derivatives targeting a wide array of proteins, including kinases, G-protein coupled receptors, and viral enzymes.[2][3][4] Given the prevalence of indole derivatives as kinase inhibitors, this guide will present a hypothetical scenario where a novel derivative, hereafter referred to as "Indole-Derivative-X," has been designed to target a specific protein kinase.
This guide is not a rigid protocol but rather a logical, multi-tiered approach to target deconvolution, progressing from initial high-throughput biochemical screens to in-depth cellular and proteome-wide analyses. Each step is designed to build upon the last, providing an increasingly confident picture of the compound's on- and off-target activities.
The Hierarchical Workflow for Target Specificity Assessment
A robust assessment of target specificity is a multi-pronged endeavor. We advocate for a hierarchical approach that begins with broad, cost-effective in vitro screens and progressively narrows the focus to more physiologically relevant cellular and proteomic methods. This workflow ensures that resources are efficiently allocated and that a comprehensive understanding of a compound's selectivity is achieved.
Figure 1: A hierarchical workflow for assessing the target specificity of a novel compound.
Tier 1: Broad Spectrum In Vitro Biochemical Profiling
The initial step in assessing the specificity of a putative kinase inhibitor is to screen it against a large, representative panel of purified kinases. This provides a broad, unbiased view of the compound's activity across the kinome.
Experimental Rationale: Kinases share a conserved ATP-binding pocket, which is often the target of small molecule inhibitors. This structural similarity can lead to cross-reactivity.[5] A large panel screen is the most efficient way to identify these potential off-target interactions early in the discovery process. Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their high sensitivity and low incidence of false positives.[6]
Protocol: Large-Scale Kinase Panel Screen (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of Indole-Derivative-X in 100% DMSO. Create a dilution series to determine the IC50 value for the primary target and to screen against the kinase panel at a fixed concentration (e.g., 1 µM).
-
Assay Plate Preparation: In a 96-well filter plate, add the kinase, a suitable substrate (peptide or protein), and the assay buffer.
-
Compound Addition: Add Indole-Derivative-X or a vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each respective kinase to provide a more physiologically relevant measure of inhibitory potential.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding phosphoric acid. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Presentation: Comparative Kinase Profile
| Kinase Target | Indole-Derivative-X (% Inhibition @ 1 µM) | Known Selective Inhibitor (% Inhibition @ 1 µM) | Known Non-Selective Inhibitor (% Inhibition @ 1 µM) |
| Primary Target (e.g., EGFR) | 95 | 98 | 99 |
| Off-Target 1 (e.g., VEGFR2) | 15 | 5 | 85 |
| Off-Target 2 (e.g., SRC) | 20 | 8 | 92 |
| Off-Target 3 (e.g., ABL1) | 5 | 2 | 75 |
| ... (Panel of >300 kinases) | ... | ... | ... |
This table provides a clear comparison of the specificity of Indole-Derivative-X against known control compounds.
Tier 2 & 3: Validating Direct Binding and Cellular Target Engagement
While in vitro activity assays are crucial, they do not confirm direct binding to the target, nor do they guarantee that the compound can reach and engage its target within the complex environment of a living cell.[8] Therefore, the next steps involve biophysical and cell-based assays to validate target engagement.
Experimental Rationale: Cellular Thermal Shift Assays (CETSA) are based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[9] This method allows for the assessment of target engagement in a cellular context, including cell lysates or intact cells. Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET, provide a quantitative measure of compound binding to a specific target in living cells.[9]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells expressing the target kinase to 80-90% confluency. Treat the cells with various concentrations of Indole-Derivative-X or vehicle control for 1-2 hours.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target protein in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. The shift in the melting curve indicates target stabilization and therefore, engagement.
Data Presentation: CETSA Melt Curves
(A graph showing temperature on the x-axis and the percentage of soluble target protein on the y-axis. The curve for the vehicle control would show a sigmoidal decrease, representing protein denaturation. The curves for increasing concentrations of Indole-Derivative-X would be shifted to the right, indicating a higher melting temperature and target stabilization.)
Tier 4: Cellular Phenotypic & Pathway Analysis
Confirming that a compound engages its target in cells is a critical step. The subsequent question is whether this engagement translates into the desired biological effect. This involves examining the downstream signaling pathway of the target.
Experimental Rationale: If Indole-Derivative-X is an inhibitor of a specific kinase, it should block the phosphorylation of that kinase's known downstream substrates. Monitoring the phosphorylation status of these substrates provides a functional readout of target inhibition in a cellular context.[10]
Figure 2: A simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.
Protocol: Phospho-Specific Western Blot
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of Indole-Derivative-X for a specified time.
-
Stimulation: Stimulate the cells with the appropriate growth factor or ligand to activate the target kinase.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate to normalize for protein loading.
Tier 5: Unbiased Proteome-Wide Profiling
The final and most comprehensive tier of analysis involves unbiased, proteome-wide methods to identify all potential binding partners of a compound. This is crucial for de-risking a candidate molecule before it progresses to more advanced studies.[8]
Experimental Rationale: Chemical proteomics uses a modified version of the compound of interest as a "bait" to pull down its interacting proteins from a complex cellular lysate.[11] These interacting proteins are then identified by mass spectrometry. This approach can uncover both on-target and unexpected off-target interactions.[12][13]
Workflow: Affinity Chromatography-Mass Spectrometry
Figure 3: A simplified workflow for target identification using affinity chromatography coupled with mass spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of Indole-Derivative-X that incorporates a linker and a reactive group for immobilization onto a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Pulldown: Incubate the cell lysate with the Indole-Derivative-X-conjugated beads and with control beads (without the compound).
-
Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competitive elution with an excess of free Indole-Derivative-X.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a proteomics software suite to search the MS/MS spectra against a protein database to identify the proteins. Compare the proteins identified from the Indole-Derivative-X beads to those from the control beads to determine the specific binding partners.
Data Presentation: Top Potential Off-Targets Identified by Mass Spectrometry
| Protein Identified | Peptide Count (Indole-Derivative-X) | Peptide Count (Control) | Putative Function |
| Primary Target (EGFR) | 52 | 1 | Receptor Tyrosine Kinase |
| Potential Off-Target 1 | 15 | 0 | Serine/Threonine Kinase |
| Potential Off-Target 2 | 10 | 1 | Metabolic Enzyme |
| Potential Off-Target 3 | 8 | 0 | Heat Shock Protein |
Conclusion
The comprehensive assessment of target specificity is a cornerstone of modern, successful drug discovery. By employing a hierarchical and multi-faceted approach, researchers can build a robust and reliable profile of a compound's on- and off-target activities. This guide, using the versatile this compound scaffold as a representative example, provides a logical and experimentally sound framework for this critical endeavor. Starting with broad in vitro screens and progressing through cellular target engagement and pathway analysis to unbiased proteomic profiling, this workflow enables confident, data-driven decisions in the advancement of novel therapeutic candidates. The ultimate goal is not merely to identify a potent molecule, but to thoroughly understand its interactions within the complex biological system it is intended to treat, thereby increasing the probability of clinical success.
References
- Eurofins DiscoverX. Target Engagement Assays. [Link]
- Concept Life Sciences.
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15555–15578. [Link]
- Selvita. A Practical Guide to Target Engagement Assays. [Link]
- Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Whitty, A. (2013). Target deconvolution techniques in modern phenotypic profiling. Nature Chemical Biology, 9(4), 198–204. [Link]
- Evotec. quantitative proteomics for target deconvolution and selectivity profiling. [Link]
- Karaman, M. W., & Gray, N. S. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 6(3), 180–185. [Link]
- Li, J., & Li, S. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6433–6442. [Link]
- Ge, Y., & Li, L. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of the American Chemical Society, 130(14), 4752–4753. [Link]
- Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
- Reaction Biology. Kinase Screening Assay Services. [Link]
- Creative Biolabs. Cell based Binding Assay. [Link]
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G., Henderson, J. L., Insko, D., Klünder, S., Lock, R. T., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
- An, F., & Li, X. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-13. [Link]
- BMG LABTECH. (2020, September 1). Kinase assays. [Link]
- Pan, P., Chen, Y., Chen, J., Li, L., & Li, Y. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3269–3273. [Link]
- Wang, Y., Zhang, Y., Zhang, L., Wang, Y., Li, Y., & Li, J. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1078–1082. [Link]
- Al-Ostath, A., Al-Qaisi, Z., Al-Sotari, A., Al-Hiari, Y., Al-Shar'i, N., & Al-Zoubi, R. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]
- Li, X., Chen, J., Wang, Y., Chen, Y., & Li, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 981989. [Link]
- Gillespie, J. R., DeHeer, M. I., DeRocher, A. E., Al-Talla, Z., Arnold, S. L. M., Behera, R., ... & Pollastri, M. P. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(14), 10221–10237. [Link]
- Liu, Y., Wang, Y., Li, Y., & Li, J. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
- MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
- de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(1), 221-240. [Link]
- Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. [Link]
- Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 13(52), 36523-36536. [Link]
- MDPI. (2023).
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target Engagement Assay Services [conceptlifesciences.com]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evotec.com [evotec.com]
- 13. europeanreview.org [europeanreview.org]
A Senior Application Scientist's Guide to the Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid: A Reproducibility Analysis
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical analysis of the synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid, a valuable building block in medicinal chemistry. We will explore the most viable and reproducible synthetic route, delve into the mechanistic underpinnings of the reaction, and provide detailed experimental protocols to ensure successful replication in the laboratory. This document is designed to be a self-validating system, grounding its recommendations in established chemical principles and citing authoritative sources.
Introduction: The Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile pharmacophore. This compound, in particular, offers multiple points for further functionalization, making it an attractive starting material for the synthesis of complex molecular architectures. This guide will focus on the most established and reliable method for its preparation: the Fischer indole synthesis.
The Fischer Indole Synthesis: A Classic and Reliable Route
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole ring system due to its reliability and broad substrate scope.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[3] For the synthesis of this compound, the logical starting materials are 4-hydrazinobenzoic acid and 2-butanone.
Proposed Synthetic Route: A Two-Stage Approach
The most reproducible pathway to this compound involves a two-stage process:
-
Synthesis of the Key Starting Material: Preparation of 4-hydrazinobenzoic acid from the commercially available and inexpensive 4-aminobenzoic acid.
-
Fischer Indole Cyclization: The reaction of 4-hydrazinobenzoic acid with 2-butanone under acidic conditions to yield the target indole.
Sources
A Senior Application Scientist's Guide to Comparative Docking of Indole-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of In Silico Prediction in Drug Discovery
In the landscape of modern medicinal chemistry, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its inherent versatility allows it to interact with a wide array of biological targets, making it a focal point in the design of novel drugs for cancer, infectious diseases, and neurological disorders.[1][4][5] A critical tool in harnessing the potential of indole derivatives is molecular docking, a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.[6][7] This in-silico technique is indispensable for screening vast virtual libraries and prioritizing candidates for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.
This guide provides an in-depth comparative analysis of docking studies for indole-based inhibitors against two clinically significant anticancer targets: Epidermal Growth Factor Receptor (EGFR) and Tubulin. As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to computational drug design.
Core Concepts in Molecular Docking: A Triad of Success
Effective molecular docking hinges on two key components: a search algorithm that explores the possible binding poses of the ligand within the target's active site, and a scoring function that estimates the binding affinity for each pose.[7][8]
-
Search Algorithms: These algorithms, such as genetic algorithms or Monte Carlo methods, are designed to navigate the vast conformational space of the ligand and its orientation relative to the protein.[8] The goal is to generate a diverse set of plausible binding modes.
-
Scoring Functions: These are mathematical models used to approximate the binding free energy.[9][10] A lower (more negative) score typically indicates a more favorable binding interaction.[11][12] These functions account for various forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.[10]
-
Protocol Validation: Trust in docking results begins with validation. A standard procedure is "redocking," where the native co-crystallized ligand is extracted from the protein structure and then docked back into the binding site.[13][14] A successful protocol is generally defined by the ability to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13][14][15] This step is crucial to confirm that the chosen docking parameters are appropriate for the biological system under investigation.[16]
Comparative Docking Analysis: Indole Inhibitors in Action
We will now explore two case studies that highlight the application of indole-based inhibitors against distinct cancer targets.
Case Study 1: Indole-Based Inhibitors of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival.[17][18] Its aberrant activation through mutation or overexpression is a key driver in several cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime therapeutic target.[17][19] Several successful EGFR inhibitors, such as Erlotinib and Osimertinib, feature an indole or a related nitrogen-containing heterocyclic core.[20][21][22]
Comparative Docking Performance of EGFR Inhibitors
The following table summarizes representative docking scores for known and hypothetical indole-based inhibitors against the EGFR kinase domain. These values are predictive of binding affinity and are instrumental in comparing different chemical scaffolds.
| Compound ID | Inhibitor Type | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Erlotinib (Reference) | 1st Gen. Reversible | 1M17 | -9.5 | Met793, Leu718, Cys797 |
| Osimertinib (Reference) | 3rd Gen. Irreversible | 6LUD | -10.8 | Met793, Leu718, Cys797 (covalent) |
| Indole Analog 1 | Hypothetical | 1M17 | -8.9 | Met793, Gly796 |
| Indole Analog 2 | Hypothetical | 1M17 | -9.8 | Met793, Leu844, Ala743 |
| Indole Analog 3 | Hypothetical | 6LUD | -10.2 | Met793, Asp855 |
Note: Docking scores are illustrative and derived from typical AutoDock Vina results. Actual values may vary based on the precise protocol and force field used. Lower scores indicate higher predicted binding affinity.[11]
Experimental Protocol: Docking Indole Derivatives to EGFR using AutoDock Vina
This protocol outlines a validated workflow for docking small molecules into the ATP-binding site of the EGFR kinase domain. The choice of AutoDock Vina is predicated on its widespread use, accuracy, and accessibility as open-source software.[23][24]
1. Preparation of the Receptor (EGFR):
-
Step 1: Retrieval. Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1M17 (EGFR in complex with Erlotinib).[20]
-
Step 2: Cleaning the Structure. Using molecular visualization software like PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[25]
-
Step 3: Preparing the PDBQT File. Use AutoDock Tools (ADT) to add polar hydrogens and assign Kollman charges to the protein. This step is critical for accurately calculating electrostatic interactions. Save the final prepared protein structure in the PDBQT format.[24]
2. Preparation of the Ligand (Indole Inhibitor):
-
Step 1: Structure Generation. Draw the 2D structure of the indole-based inhibitor using software like ChemDraw or MarvinSketch and save it as an SDF or MOL file.
-
Step 2: 3D Conversion and Optimization. Convert the 2D structure to a 3D conformation. It is crucial to perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Step 3: Preparing the PDBQT File. Use ADT to detect the ligand's rotatable bonds and assign Gasteiger charges. Save the final prepared ligand in the PDBQT format.
3. Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire active site.
-
Procedure: In ADT, load the prepared receptor PDBQT file. Center the grid box on the co-crystallized ligand's position (in this case, Erlotinib in 1M17) to ensure the search space is correctly defined around the ATP-binding pocket. A typical box size would be 22.5 x 22.5 x 22.5 Å.[24]
4. Running the Docking Simulation (AutoDock Vina):
-
Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[23]
-
Execution: Run Vina from the command line, specifying your configuration file.[26][27]
-
Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the likelihood of finding the optimal binding pose but requires more time.[23]
Workflow Visualization
Caption: Inhibition of tubulin polymerization by an indole-based compound.
Post-Docking Analysis and Visualization
Once the docking simulation is complete, the output files contain a wealth of information. The log file provides the binding affinity scores (in kcal/mol) for the top predicted poses, while the output PDBQT file contains the 3D coordinates of these poses. [12] Interpreting the Results:
-
Binding Affinity (Score): The primary metric for ranking compounds. A more negative value suggests tighter binding. [11]However, it's an estimation, and small differences between compounds may not be significant.
-
Binding Pose: Visual inspection is critical. The predicted pose should be sterically and chemically reasonable within the active site.
-
Molecular Interactions: The most crucial part of the analysis is identifying the specific interactions between the ligand and the protein. This includes:
-
Hydrogen Bonds: Key for specificity and affinity. [28] * Hydrophobic Interactions: Often the main driver of binding.
-
Pi-Pi Stacking: Common with aromatic systems like the indole ring.
-
Protocol: Visualizing Interactions with PyMOL
PyMOL is a powerful tool for creating publication-quality images of molecular interactions. [29][30][31]
-
Load Structures: Open PyMOL and load the receptor PDBQT file and the docking output PDBQT file. [25]2. Select Best Pose: The output file may contain multiple binding modes. Select the top-ranked pose (usually the first one) for analysis.
-
Prepare the Scene:
-
Display the protein as a cartoon or surface representation. [29] * Display the ligand in a stick representation for clarity.
-
Color the ligand and protein distinctively. For example, color the ligand by element (carbon in green) and the protein cartoon in grey.
-
-
Identify Interacting Residues:
-
Use the selection tools to identify amino acid residues within a certain distance (e.g., 4 Å) of the ligand.
-
Display these interacting residues as sticks.
-
-
Visualize Interactions:
-
Use the "find polar contacts" or similar functions to display hydrogen bonds as dashed lines between the ligand and the protein. [31] * Label the key interacting residues for clarity.
-
-
Generate Image: Use the ray or draw command to produce a high-resolution image for publication or presentation. [32]
Conclusion and Future Outlook
This guide provides a comparative framework and detailed protocols for conducting molecular docking studies on indole-based inhibitors against EGFR and tubulin. The causality behind experimental choices, from receptor preparation to grid box definition, is grounded in the need to accurately replicate the biological environment in silico. By validating the docking protocol and carefully analyzing the resulting interactions, researchers can gain significant insights into structure-activity relationships and rationally design more potent and selective inhibitors.
The indole scaffold's proven success against these diverse targets underscores its versatility. [1][4]Future computational studies will likely integrate more advanced techniques, such as molecular dynamics simulations to account for protein flexibility and free energy perturbation calculations for more accurate affinity predictions, further empowering the rational design of next-generation therapeutics.
References
- Kumar N, M, Priya A. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
- Kaur, R., & Kumar, B. (2021). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. RSC Medicinal Chemistry. [Link]
- Singh, P., et al. (2024). Development of tubulin polymerization inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Singh, P., et al. (2024). Development of tubulin polymerization inhibitors as anticancer agents. Taylor & Francis Online. [Link]
- Kumar N, M, Priya A. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
- Kumar, N. M., et al. (2024).
- Kumar, P., et al. (2024).
- Halperin, I., et al. (2002). Principles of docking: An overview of search algorithms and a guide to scoring functions.
- Wang, Y., et al. (2023).
- Kalju, D. Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]
- Kumar, P., et al. (2024).
- Alcaro, F., et al. Tubulin structure and detail of the colchicine binding site located...
- Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]
- The Vina Developers. Basic docking.
- Bhat, K. M., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
- Wikipedia. Scoring functions for docking. Wikipedia. [Link]
- Cheng, S., et al. (2022). A review of research progress of antitumor drugs based on tubulin targets. Frontiers in Oncology. [Link]
- Singh, P., et al. (2024). Development of tubulin polymerization inhibitors as anticancer agents.
- University of Marburg. PyMOL tutorial: Generate ligand interaction images. University of Marburg. [Link]
- Biotecnika. (2024).
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
- Gholizadeh, S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Biophysical Journal. [Link]
- Cheng, S., et al. (2022). A review of research progress of antitumor drugs based on tubulin targets.
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?
- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
- Bioinformatics Review. (2021). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. YouTube. [Link]
- Acemate. Molecular Docking Scoring.
- Pardeshi, P., et al. (2023). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology. [Link]
- Wee, P., & Wang, Z. (2017).
- Rossi, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
- Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
- ResearchGate. Validation of docking protocol by redocking the cocrystallized ligand...
- Johnson, M., & Arteaga, C. L. (2012).
- Clark, A. M., & Labute, P. (2007). Lessons from Docking Validation. Current Topics in Medicinal Chemistry. [Link]
- The Vina Developers. AutoDock Vina Manual. The Scripps Research Institute. [Link]
- Dr. Kailas Mali. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. [Link]
- Lin, Y., et al. (2020). Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. Signal Transduction and Targeted Therapy. [Link]
- PLOS. Docking validation summary showing RMSD values... PLOS. [Link]
- ResearchGate. Insights into the Aberrant Activity of Mutant EGFR Kinase Domain and Drug Recognition.
- ETFLIN. A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
- Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
- Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
- Pratama, R. (2015). How can I analyze docking result (hydrogen binding)?
- SeeSAR. (2020). How to Interpret Your Docking Scores. YouTube. [Link]
- Valdivia, A., et al. (2025). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. PubMed. [Link]
- Kiyota, A., et al. (2018). Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice. Anticancer Research. [Link]
- National Cancer Institute. (2019). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations.
- Valdivia, A., et al. (2025). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. MDPI. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of docking: An overview of search algorithms and a guide to scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 10. Molecular Docking Scoring [acemate.ai]
- 11. researchgate.net [researchgate.net]
- 12. etflin.com [etflin.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 17. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 24. dasher.wustl.edu [dasher.wustl.edu]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 30. m.youtube.com [m.youtube.com]
- 31. medium.com [medium.com]
- 32. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,3-Dimethyl-1H-indole-5-carboxylic Acid: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. This guide provides a focused protocol for the safe handling of 2,3-Dimethyl-1H-indole-5-carboxylic acid, ensuring both personal safety and the integrity of your research. This compound, while a valuable building block, necessitates careful management to mitigate its inherent hazards.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] Understanding its specific risks is the first step in establishing a safe handling protocol. The primary hazards associated with this compound are:
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
-
Harmful if Swallowed or in Contact with Skin: The compound is harmful if ingested and can also be harmful following skin contact.[1][2]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory for safe handling.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, with detailed explanations of the rationale behind each choice.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter.[4] | To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | To provide comprehensive protection against splashes and airborne particles that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.[5] | To prevent skin contact, which can lead to irritation and potential harm.[1][2] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron.[5] | To minimize skin exposure and prevent contamination of personal clothing.[4] |
| Foot Protection | Closed-toe shoes, preferably safety footwear. | To protect the feet from potential spills and falling objects. Perforated shoes or sandals are not permissible in a laboratory setting.[6] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and step-by-step guide outline the key phases of safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and all safety precautions.[4]
-
Don Appropriate PPE: Equip yourself with the full range of PPE as detailed in the table above.
-
Ventilation: All handling of this solid compound should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize the potential for inhalation.[5][7]
-
-
Handling:
-
Avoid Dust Generation: Handle the solid material with care to prevent the creation of dust. Use spatulas or other appropriate tools for transfer.[5]
-
Weighing: If weighing the compound, do so in a contained space or an area with local exhaust ventilation to capture any airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep containers tightly closed when not in use.[5]
-
-
Post-Handling and Decontamination:
-
Clean Work Area: Thoroughly clean and decontaminate the work surface after use.
-
Decontaminate Equipment: Any non-disposable equipment that has come into contact with the chemical should be decontaminated before reuse.[5]
-
PPE Removal: Remove and dispose of PPE in the designated waste stream.
-
Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[7]
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[4][7]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[2][3] For long-term stability, storage at room temperature in a dark, dry place is recommended.[8]
Disposal:
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Chemical Waste: Unused or waste chemical should be collected in a designated, labeled hazardous waste container. Do not discharge into drains or the environment.[3][7]
-
Contaminated Labware: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.[5]
-
Institutional Guidelines: Always follow your institution's and local regulations for the disposal of chemical waste.[2][7]
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Benchchem. Personal protective equipment for handling 5-Hydroxyindole-3-acetaldehyde.
- Chemical Label for this compound.
- Fisher Scientific.
- AK Scientific, Inc.
- Safety Data Sheet for 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Sigma-Aldrich. This compound.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. aksci.com [aksci.com]
- 8. This compound | 14844-73-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
